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  • Product: 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-
  • CAS: 328956-38-3

Core Science & Biosynthesis

Foundational

What is the structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-?

An In-depth Technical Guide: The Structure and Scientific Context of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Structure and Scientific Context of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure, properties, and potential significance of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. By examining its core scaffold, key functional groups, and the scientific rationale for its design, this document serves as a technical resource for professionals engaged in medicinal chemistry and pharmacological research.

Molecular Architecture and Nomenclature

The compound 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (CAS Number: 328956-38-3) is a synthetic heterocyclic molecule built upon the quinolinone framework.[1] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyridinone ring. The systematic placement of specific functional groups—a nitro group and a trifluoromethyl group—imparts distinct electronic and steric properties that are critical to its potential biological activity.

The 2(1H)-Quinolinone Core

The foundational scaffold is a quinolinone ring, a privileged structure in drug discovery renowned for its presence in a wide array of pharmacologically active agents.[2][3] The "(1H)" designation indicates that the nitrogen atom at position 1 is protonated, and the ketone group is at position 2. This arrangement represents the stable lactam tautomer, which predominates over its lactim isomer. This core structure provides a rigid, planar platform for the spatial orientation of its substituents, facilitating specific interactions with biological targets.

Analysis of Key Substituents

The compound's properties are heavily influenced by its two key substituents:

  • 4-(Trifluoromethyl) Group (-CF₃): The trifluoromethyl group at position 4 is a crucial bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking oxidative metabolism at that position. Furthermore, the CF₃ group can improve membrane permeability and strengthen binding interactions with target proteins through non-classical hydrogen bonds or dipole-dipole interactions.

  • 6-Nitro Group (-NO₂): The nitro group at position 6 is a powerful electron-withdrawing group that modulates the electron density of the entire aromatic system.[4] In medicinal chemistry, nitroaromatic compounds are known for a range of biological activities, including antimicrobial and anticancer effects.[4][5] The nitro group can be bioreduced under hypoxic conditions (e.g., within solid tumors or anaerobic bacteria) to form reactive nitroso and hydroxylamine intermediates that can exert cytotoxic effects.[6]

Structural Visualization

The 2D structure of the molecule highlights the arrangement of these functional groups on the quinolinone scaffold.

Caption: 2D Chemical Structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The computed properties for this molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₅F₃N₂O₃PubChem
Molecular Weight 258.15 g/mol PubChem
XLogP3-AA 2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 74.9 ŲPubChem

Synthesis and Characterization

The synthesis of substituted quinolinones often involves cyclization reactions starting from appropriately substituted anilines. A plausible and established method for this class of compounds is the Conrad-Limpach synthesis.

Proposed Synthetic Pathway

A logical synthetic route would involve the condensation of 4-nitroaniline with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization to yield the desired quinolinone core.

Generalized Experimental Protocol
  • Condensation: Equimolar amounts of 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., sulfuric acid). The mixture is heated to reflux for several hours to form the intermediate β-anilinocrotonate.

  • Cyclization: The solvent is removed, and the crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • Workup and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final compound.

Synthesis Workflow Diagram

synthesis_workflow start Starting Materials: 4-Nitroaniline Ethyl 4,4,4-trifluoroacetoacetate step1 Condensation (Acid Catalyst, Reflux) start->step1 intermediate Intermediate: Enamine Adduct step1->intermediate step2 Thermal Cyclization (High Temperature) intermediate->step2 product Crude Product step2->product step3 Purification (Recrystallization / Chromatography) product->step3 final Final Product: 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- step3->final

Caption: Generalized workflow for the synthesis of the target quinolinone.

Structural Elucidation

Confirmation of the final structure would be achieved through a combination of standard spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR would show characteristic signals for the aromatic and NH protons. ¹³C NMR would confirm the number of unique carbons, and ¹⁹F NMR would show a singlet for the CF₃ group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (~3400 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the nitro group stretches (~1510 and 1340 cm⁻¹).[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and molecular formula of the compound.[8]

Significance in Medicinal Chemistry and Drug Development

The quinolinone scaffold is a cornerstone in the development of therapeutics, particularly in the areas of oncology and infectious diseases.[2][9]

Potential Biological Activity

Derivatives of quinoline and quinolinone have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-HIV, and antimalarial properties.[2][10] The specific combination of the nitro and trifluoromethyl groups on the 2(1H)-quinolinone core suggests several potential therapeutic applications:

  • Anticancer Agents: Many small-molecule kinase inhibitors feature a quinoline or quinolinone core. For example, derivatives of 6-nitro-4-substituted quinazolines (a related scaffold) have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11] The electron-withdrawing nature of both the nitro and trifluoromethyl groups could enhance interactions with kinase active sites.

  • Antimicrobial Agents: Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[3] While this specific compound is a quinolinone, the underlying heterocyclic system is similar. The nitroaromatic moiety is present in several antimicrobial drugs and can be effective against a range of pathogens, including bacteria and parasites.[4][12]

Rationale for Future Investigation

The unique structural features of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- make it a compelling candidate for biological screening. The combination of a privileged scaffold with two potent pharmacophoric groups (-CF₃ and -NO₂) provides a strong rationale for its inclusion in drug discovery campaigns. Its rigid structure and well-defined electronic properties make it an excellent starting point for structure-activity relationship (SAR) studies and further chemical optimization.

Conclusion

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a precisely functionalized molecule based on the medicinally significant quinolinone scaffold. Its structure is defined by the strategic placement of a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a nitro group, a known modulator of biological activity. This combination of a proven core with powerful substituents makes it a molecule of high interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious disease. Further investigation into its synthesis, biological activity, and mechanism of action is highly warranted.

References

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257.
  • Singh, K., & Sagar, R. (2026). Trimethylsilyl Chloride-Mediated Synthesis of 2-Deoxy Sugars: A Route to Substituted Chiral Quinoline-Based Glycohybrids. The Journal of Organic Chemistry, Articles ASAP.
  • PubChem. (n.d.). 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Beilstein Archives. (2021).
  • J&K Scientific LLC. (n.d.). 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2026). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogs. [Link]

  • National Institutes of Health. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Quinolone antibiotics. PubMed Central. [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. [Link]

  • ResearchGate. (2025). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (n.d.). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]

  • J-GLOBAL. (n.d.). 6-Nitro-4-phenyl-2(1H)-quinolinone. [Link]

  • ChemicalRegister. (n.d.). Quinoline, 6-chloro-2-methyl-8-nitro-,QUINOLINE, 6-CHLORO-2-PHENYL-4-(TRIFLUOROMETHYL)- Suppliers & Manufacturers. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

  • ChemRxiv. (n.d.). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. [Link]

  • PubChem. (n.d.). 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The quinolinone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group and a nitro functionality can profoundly modulate the physicochemical and biological properties of the parent molecule. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, while the nitro group, a potent electron-withdrawing group, can serve as a handle for further chemical transformations and may impart specific biological activities. This guide provides a comprehensive overview of the chemical properties of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one, a molecule of significant interest for synthetic and medicinal chemists.

Molecular Structure and Physicochemical Properties

6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one possesses a planar bicyclic aromatic core. The presence of the electron-withdrawing trifluoromethyl and nitro groups, along with the lactam functionality, dictates its electronic distribution and reactivity.

Predicted Physicochemical Parameters
PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₁₀H₅F₃N₂O₃
Molecular Weight 258.16 g/mol
Appearance Likely a pale yellow to yellow solidThe nitro-aromatic functionality often imparts color.
Melting Point Expected to be relatively high (>200 °C)The planar structure and polar functional groups promote strong intermolecular interactions in the crystal lattice.
Solubility Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)The quinolinone core is largely non-polar, but the nitro and lactam groups introduce polarity.[1]
pKa The N-H proton is weakly acidic.The electron-withdrawing groups enhance the acidity of the lactam proton compared to unsubstituted quinolinones. The pKa of related trifluoromethylated quinolines has been noted.[2]

Proposed Synthesis Workflow

A plausible and efficient synthetic route to 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one can be conceptualized in a two-step sequence, beginning with the synthesis of the 4-(trifluoromethyl)quinolin-2(1H)-one precursor, followed by a regioselective nitration.

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Electrophilic Nitration aniline Aniline intermediate 4-(Trifluoromethyl)quinolin-2(1H)-one aniline->intermediate Heat, Acid Catalyst tfb Ethyl 4,4,4-trifluoroacetoacetate tfb->intermediate final_product 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one intermediate->final_product Controlled Temperature nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->final_product

Caption: Proposed two-step synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one.

Step 1: Synthesis of 4-(Trifluoromethyl)quinolin-2(1H)-one via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters.[3][4][5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) in a high-boiling inert solvent such as toluene or Dowtherm A.

  • Catalysis: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux (typically 140-250 °C, depending on the solvent) and monitor the removal of water via the Dean-Stark trap.[3][6] The reaction progress can be followed by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography on silica gel to yield 4-(trifluoromethyl)quinolin-2(1H)-one.

Step 2: Regioselective Nitration

The nitration of the quinolinone ring is an electrophilic aromatic substitution. The directing effects of the substituents on the ring will govern the position of nitration. The lactam oxygen and the nitrogen are activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing. In the case of 4-(trifluoromethyl)quinolin-2(1H)-one, the C6 and C8 positions are activated by the lactam functionality. Steric hindrance at the C8 position may favor nitration at the C6 position.

Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath (0 to -10 °C), dissolve 4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq.) in concentrated sulfuric acid.

  • Addition of Nitrating Agent: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and vigorous stirring.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture carefully onto crushed ice. The precipitated product, 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one, is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Characterization

The structural elucidation of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on analogous compounds.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~6.5s-Singlet due to no adjacent protons.
H-5~8.5d~2.5Doublet due to coupling with H-7 (meta-coupling). Shifted downfield due to the deshielding effect of the nitro group.
H-7~8.3dd~9.0, ~2.5Doublet of doublets due to coupling with H-8 (ortho-coupling) and H-5 (meta-coupling).
H-8~7.8d~9.0Doublet due to coupling with H-7 (ortho-coupling).
N-H>11.0br s-Broad singlet, significantly downfield due to the deshielding environment of the lactam and hydrogen bonding potential.
¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165Typical chemical shift for a lactam carbonyl carbon.
C-CF₃~120 (q, J(C-F) ≈ 275 Hz)The trifluoromethyl group causes a characteristic quartet splitting.[9]
Aromatic Carbons115-150The exact shifts will be influenced by the substituents. The carbon bearing the nitro group (C-6) and the carbons ortho and para to it will be significantly affected.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H3200-3000Stretching
C=O (lactam)~1660Stretching
NO₂ (asymmetric)~1530Stretching
NO₂ (symmetric)~1350Stretching
C-F1300-1100Stretching
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be characteristic.

  • Expected Molecular Ion (M⁺): m/z = 258.0252

  • Key Fragmentation Pathways: Loss of NO₂, CO, and potentially cleavage of the trifluoromethyl group.

Reactivity Profile

The chemical reactivity of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is governed by its functional groups.

Reactivity_Profile cluster_reactions Potential Reactions center 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one reduction Reduction of Nitro Group center->reduction e.g., SnCl₂/HCl nucleophilic_substitution Nucleophilic Aromatic Substitution center->nucleophilic_substitution Activated by NO₂ alkylation N-Alkylation of Lactam center->alkylation e.g., Alkyl halide, Base

Caption: Key reactive sites of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This provides a versatile handle for further functionalization, for example, through diazotization or acylation reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the quinolinone ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

  • Reactions at the Lactam Moiety: The N-H proton can be deprotonated with a suitable base, and the resulting anion can undergo N-alkylation or N-acylation. The carbonyl group can also potentially undergo reactions typical of amides.

Potential Applications in Drug Discovery

While the specific biological activity of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one has not been extensively reported, the quinolinone scaffold is present in numerous biologically active compounds. Derivatives of quinolin-2-one have been investigated for a wide range of therapeutic applications.[10][11]

  • Anticancer Activity: Many quinolinone derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases.

  • Antimicrobial and Antiviral Activity: The quinolone core is famously associated with antibacterial agents, and other quinolinone derivatives have demonstrated broad-spectrum antimicrobial and antiviral properties.

The unique combination of the nitro and trifluoromethyl groups in 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one makes it an attractive candidate for screening in various biological assays and as a building block for the synthesis of novel therapeutic agents.

Conclusion

6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is a fascinating molecule with a rich chemical landscape ripe for exploration. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic strategy, expected spectroscopic characteristics, and potential reactivity. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel quinolinone derivatives, paving the way for new discoveries in medicinal chemistry and beyond.

References

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  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 235-257. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one (CAS Number: 328956-38-3)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 6-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one. Recognizing the critical need for robust and verifiable data in drug discovery and development, this document synthesizes available computational data with detailed, field-proven experimental protocols for determining key physicochemical parameters. This guide is structured to provide not just data, but also the scientific rationale behind the experimental designs, ensuring a self-validating and trustworthy resource.

Molecular Identity and Structural Characteristics

6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one is a substituted quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives.[1] The presence of a nitro group and a trifluoromethyl group is expected to significantly influence its electronic and lipophilic properties.

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 328956-38-3J&K Scientific[2]
IUPAC Name 6-nitro-4-(trifluoromethyl)-1H-quinolin-2-onePubChem[3]
Molecular Formula C₁₀H₅F₃N₂O₃PubChem[3]
Molecular Weight 258.15 g/mol PubChem[3]
Canonical SMILES C1=CC(=O)NC2=C1C=C(C=C2)[O-].C(F)(F)FPubChem[3]
InChI Key BPYOEAQQAXGKAT-UHFFFAOYSA-NPubChem[3]

Predicted Physicochemical Properties

While experimental data for 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one is not extensively available in public literature, computational models provide valuable initial estimates for key drug-like properties. These predictions, summarized in Table 2, are crucial for guiding initial experimental design and hypothesis generation.

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
XLogP3-AA 2.0PubChem (XLogP3 3.0)[3]
Hydrogen Bond Donor Count 1PubChem (Cactvs 3.4.8.18)[3]
Hydrogen Bond Acceptor Count 6PubChem (Cactvs 3.4.8.18)[3]
Rotatable Bond Count 0PubChem (Cactvs 3.4.8.18)[3]
Topological Polar Surface Area 74.9 ŲPubChem (Cactvs 3.4.8.18)[3]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical parameters. These protocols are designed to be robust and reproducible, providing a solid foundation for further research and development.

Aqueous Solubility

The aqueous solubility of a compound is a fundamental parameter that influences its absorption and distribution in biological systems. The quinoline core suggests a generally hydrophobic nature, which is further accentuated by the trifluoromethyl group, while the nitro and carbonyl groups may contribute to some polar interactions.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial.

    • Prepare samples in triplicate to ensure statistical validity.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a period of 24 to 48 hours. This extended equilibration time is crucial to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states of the compound.[5]

  • Phase Separation:

    • Following equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., >10,000 x g) for 15-30 minutes or by filtration through a low-binding 0.22 µm syringe filter.[5]

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess compound to buffer equil Agitate at constant temperature (24-48h) prep->equil Ensure equilibrium sep Centrifuge or filter equil->sep Isolate saturated solution quant Analyze supernatant by HPLC or LC-MS/MS sep->quant Determine concentration

Caption: Workflow for Shake-Flask Solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic and an aqueous solvent, typically octanol and water. It is a critical parameter for predicting membrane permeability and overall drug-like properties.

Experimental Protocol: HPLC Method for LogP Determination

This chromatographic method offers a faster alternative to the traditional shake-flask method and is well-suited for routine screening.

  • Instrumentation and Columns:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Employ a reversed-phase column (e.g., C18 or C8) with a known correlation between retention time and LogP.

  • Mobile Phase and Standards:

    • Prepare a series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Inject a set of standard compounds with known LogP values to generate a calibration curve of retention time versus LogP.

  • Sample Analysis:

    • Dissolve 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one in a suitable solvent and inject it onto the column under the same conditions as the standards.

    • Determine the retention time of the compound.

  • LogP Calculation:

    • Interpolate the LogP of the target compound from the calibration curve generated using the standard compounds.

Diagram 2: Principle of HPLC-based LogP Determination

G cluster_cal Calibration cluster_sample Sample Analysis standards Inject standards with known LogP calibration_curve Plot Retention Time vs. LogP standards->calibration_curve final_logp LogP of Target Compound calibration_curve->final_logp Determine sample Inject target compound retention_time Measure Retention Time sample->retention_time retention_time->calibration_curve Interpolate

Caption: HPLC-based LogP Determination.

Acidity Constant (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and target binding. The quinolinone scaffold contains an ionizable proton on the nitrogen atom of the lactam ring.

Experimental Protocol: UV-Metric Titration for pKa Determination

This spectrophotometric method is suitable for compounds with a chromophore that undergoes a spectral shift upon ionization.

  • Instrumentation:

    • Utilize a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

    • Employ a calibrated pH meter for accurate pH measurements.

  • Sample Preparation:

    • Prepare a stock solution of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

    • Add a small, constant amount of the stock solution to each buffer to ensure the final organic solvent concentration is low (typically <1%) to minimize its effect on the pKa.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the compound in each buffer solution.

    • Identify the wavelength(s) at which the maximum absorbance change occurs as a function of pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Proposed Synthesis Route

Proposed Synthetic Scheme:

The synthesis involves a two-step process starting from 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate.

Step 1: Condensation

4-Nitroaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate under reflux conditions to form the corresponding enamine intermediate.

Step 2: Cyclization

The enamine intermediate is then treated with a strong acid, such as sulfuric acid, at an elevated temperature to induce cyclization and form the final product, 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one.

Diagram 3: Proposed Synthesis of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one

G reactant1 4-Nitroaniline intermediate Enamine Intermediate reactant1->intermediate Reflux reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->intermediate product 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one intermediate->product H₂SO₄, Heat

Caption: Proposed Knorr Quinoline Synthesis.

Potential Biological Activity and Screening Protocols

Quinoline and quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the nitro group in 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one suggests potential for evaluation as an antimicrobial or anticancer agent, as nitroaromatic compounds are known to have activity in these areas.[7]

Suggested Biological Evaluation Protocols:

Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum:

    • Culture a panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase.

    • Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one in DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 24-48 hours).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Analytical Methodologies

For the accurate quantification and characterization of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one in various matrices, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for routine analysis, purity assessment, and quantification in less complex matrices.

Table 3: Typical HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Detection UV at an appropriate wavelength (determined by UV-Vis scan)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice.

Table 4: General LC-MS/MS Method Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the pure compound

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one. While experimental data is currently limited, the provided computational predictions and detailed experimental protocols offer a clear path forward for researchers to generate the necessary data for advancing their drug discovery and development programs. The proposed synthesis and biological evaluation strategies further equip scientists with the tools to explore the therapeutic potential of this intriguing molecule.

References

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  • Kathuria, A., et al. (2012). Design, synthesis and biological evaluation of novel quinolinone derivatives as potent anti-tubercular agents. Bioorganic & Medicinal Chemistry, 20(4), 1624-1638.
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Exploratory

The Advent and Evolution of Trifluoromethylated Quinolinones: A Technical Guide for Drug Discovery

Introduction: The Strategic Incorporation of the Trifluoromethyl Group in Quinolinone Scaffolds The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the Trifluoromethyl Group in Quinolinone Scaffolds

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of these scaffolds has been a cornerstone of drug discovery efforts for over a century. Among the myriad of possible substitutions, the introduction of a trifluoromethyl (CF3) group has emerged as a particularly powerful strategy to enhance the pharmacological profile of quinolinone-based compounds.

The trifluoromethyl group's unique electronic properties—its strong electron-withdrawing nature and high lipophilicity—can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[3] The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[3] This technical guide provides an in-depth exploration of the discovery, synthesis, and background of trifluoromethylated quinolinones, offering valuable insights for researchers, scientists, and drug development professionals.

Early Discovery: A Glimpse into the Dawn of Trifluoromethylated Quinolines

One of the earliest documented syntheses of trifluoromethyl-substituted quinolines dates back to 1947 by Pouterman and Girardet.[4] Their work, while not explicitly focused on biological activity, laid the foundational chemical groundwork for this class of compounds. At the time, the full potential of organofluorine compounds in medicine was not yet realized. The initial syntheses were likely driven by an interest in exploring the chemical space and understanding the influence of the novel trifluoromethyl substituent on the properties of the quinoline core. The biological rationale and the explosion of interest in these compounds would come much later, with the rise of modern medicinal chemistry and a deeper understanding of structure-activity relationships.

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of trifluoromethylated quinolinones has evolved significantly, building upon classical quinoline syntheses and incorporating modern trifluoromethylation techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies for Quinolinone Core Formation

Four classical named reactions form the bedrock of quinolinone synthesis, each offering a different approach to constructing the bicyclic core and amenable to the use of trifluoromethylated precursors.

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][6] The use of a trifluoromethyl-substituted aniline is a common strategy to introduce the CF3 group onto the benzene ring of the quinolinone.

  • Conrad-Limpach Synthesis: This method utilizes the condensation of an aniline with a β-ketoester.[7][8] To synthesize trifluoromethylated quinolinones, a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, is a key starting material.[9]

  • Knorr Quinoline Synthesis: In this synthesis, a β-ketoanilide is cyclized under acidic conditions to form a 2-hydroxyquinoline (the tautomer of a 2-quinolinone).[10] A trifluoromethyl-β-ketoanilide precursor would be required to generate the corresponding trifluoromethylated quinolinone.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12] A trifluoromethyl-substituted 2-aminoaryl ketone is a viable starting material for this approach.[13]

The causality behind choosing one of these classical routes often lies in the desired final substitution pattern. For instance, the Conrad-Limpach synthesis is particularly well-suited for producing 4-hydroxy-2-(trifluoromethyl)quinolinones.

Classical_Quinolinone_Syntheses cluster_Gould_Jacobs Gould-Jacobs cluster_Conrad_Limpach Conrad-Limpach cluster_Knorr Knorr cluster_Friedlander Friedländer Gould_Jacobs_start CF3-Aniline + Alkoxymethylenemalonate Gould_Jacobs_product CF3-Quinolinone Gould_Jacobs_start->Gould_Jacobs_product Conrad_Limpach_start Aniline + CF3-β-ketoester Conrad_Limpach_product CF3-Quinolinone Conrad_Limpach_start->Conrad_Limpach_product Knorr_start CF3-β-ketoanilide Knorr_product CF3-Quinolinone Knorr_start->Knorr_product Friedlander_start CF3-2-aminoaryl ketone + α-methylene compound Friedlander_product CF3-Quinolinone Friedlander_start->Friedlander_product

Caption: Classical routes to trifluoromethylated quinolinones.

Modern Trifluoromethylation and Cyclization Methodologies

More recent advancements have focused on direct trifluoromethylation and domino reactions that offer greater efficiency and broader substrate scope.

  • Domino Trifluoromethylation/Cyclization: This elegant approach combines the introduction of the trifluoromethyl group and the cyclization to form the quinolinone ring in a single pot. For example, the use of a fluoroform-derived CuCF3 reagent can facilitate the trifluoromethylation and subsequent cyclization of 2-alkynylanilines to yield 2-(trifluoromethyl)indoles, a strategy that can be adapted for quinolinone synthesis.[14]

  • Photoredox Catalysis: This powerful technique allows for the generation of trifluoromethyl radicals under mild conditions, which can then be used to trifluoromethylate aromatic and heteroaromatic rings.[3] This method offers the potential for late-stage functionalization of pre-formed quinolinone scaffolds.

The mechanism of trifluoromethylation often involves either a radical, nucleophilic, or electrophilic pathway, depending on the trifluoromethylating agent and reaction conditions. For instance, in photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor like triflyl chloride.[3] This highly reactive radical then adds to the quinolinone ring.[3]

Modern_Trifluoromethylation Precursor CF3 Precursor (e.g., Triflyl Chloride) CF3_Radical CF3• (Trifluoromethyl Radical) Precursor->CF3_Radical Photocatalyst Photocatalyst + Light Photocatalyst->CF3_Radical SET CF3_Quinolinone Trifluoromethylated Quinolinone CF3_Radical->CF3_Quinolinone Quinolinone Quinolinone Scaffold Quinolinone->CF3_Quinolinone Addition

Caption: General mechanism of photoredox-catalyzed trifluoromethylation.

Biological Activities and Therapeutic Potential

The incorporation of a trifluoromethyl group has led to the discovery of quinolinones with a wide array of potent biological activities.

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of trifluoromethylated quinolinones. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, and prostate. For example, certain quinoline-derived trifluoromethyl alcohols have shown more potent anticancer activity than the established chemotherapeutic agent cisplatin.[15]

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-derived trifluoromethyl alcoholsA549 (Lung)14.14[15]
4-(Trifluoromethyl)isoxazolesMCF-7 (Breast)0.195 - 200[16]
4-(Trifluoromethyl)isoxazoles4T1 (Breast)0.195 - 200[16]
4-(Trifluoromethyl)isoxazolesPC-3 (Prostate)0.195 - 200[16]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[17][18]

Antimicrobial Activity

Trifluoromethylated quinolinones have also shown promise as antimicrobial agents. The trifluoromethyl group can enhance the activity of quinolone antibiotics against both Gram-positive and Gram-negative bacteria. For instance, the trifluorinated quinolone CS-940 has demonstrated potent activity against a range of clinical isolates, with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) in the low microgram per milliliter range for many pathogens.[19]

OrganismAntimicrobial AgentMIC90 (µg/mL)Reference
Acinetobacter spp.CS-9400.03[19]
Stenotrophomonas maltophiliaCS-9402[19]
Staphylococcus aureus (oxacillin-susceptible)CS-940≤2[19]
Streptococcus spp.CS-940≤2[19]

Note: MIC values are a measure of the potency of an antimicrobial agent against a specific organism.[20][21]

Other Biological Activities

Beyond anticancer and antimicrobial effects, trifluoromethylated quinolines and quinolinones have been investigated for a variety of other therapeutic applications, including as antimalarial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the quinolinone scaffold, combined with the beneficial properties of the trifluoromethyl group, makes this class of compounds a rich area for further drug discovery and development.

Experimental Protocols

To ensure the reproducibility and validation of research in this field, detailed experimental protocols are essential. The following are representative procedures for the synthesis of trifluoromethylated quinolinones based on classical methods.

Protocol 1: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative[15][22]
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted trifluoromethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 120-140 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 240-260 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold acetonitrile.

  • The crude product can be further purified by recrystallization.

Gould_Jacobs_Workflow Start Mix CF3-Aniline & DEEM Condensation Heat at 120-140°C Start->Condensation Cyclization Heat in High-Boiling Solvent (240-260°C) Condensation->Cyclization Precipitation Cool and Add Hexane Cyclization->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification

Caption: Workflow for the Gould-Jacobs synthesis.

Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline[9]
  • Condensation: In a suitable reaction vessel, combine 4-methylaniline (p-toluidine) (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq). A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to 250-260 °C for 15-30 minutes.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., hexane or ether), and dry under vacuum.

Conclusion and Future Perspectives

The journey of trifluoromethylated quinolinones, from their early synthesis in the mid-20th century to their current status as promising therapeutic candidates, highlights the power of strategic molecular design in drug discovery. The trifluoromethyl group has proven to be a valuable addition to the quinolinone scaffold, consistently enhancing biological activity and improving pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, sustainable, and regioselective methods for the synthesis of trifluoromethylated quinolinones will continue to be a major focus.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, so too will the opportunities to design trifluoromethylated quinolinones that modulate novel biological targets.

  • Structure-Based Drug Design: The use of computational tools and structural biology will enable the rational design of next-generation trifluoromethylated quinolinones with improved potency and selectivity.

The rich chemical history and diverse biological potential of trifluoromethylated quinolinones ensure that they will remain a fertile ground for discovery and innovation in medicinal chemistry for years to come.

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  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

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  • Kawamura, Y., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(3), 184-189. [Link]

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  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(56), 7946-7949. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 6. [Link]

  • Dolzhenko, A. V. (2018). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]

  • Pattanayak, P., & Chatterjee, T. (2023). IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45. ResearchGate. [Link]

  • Kumar, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

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Foundational

A Comprehensive Technical Guide to Nitro-Substituted Quinolinone Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] The introduction of a nitro group (NO₂) to this core structure can dramatically influence the molecule's physicochemical properties and biological functions.[3] The strong electron-withdrawing nature of the nitro group can enhance the compound's reactivity and its ability to interact with biological targets, often leading to potent anticancer, antimicrobial, and anti-inflammatory properties.[3] This in-depth technical guide provides a comprehensive review of nitro-substituted quinolinone compounds, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their diverse biological activities with a focus on the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further research and development in this promising area.

I. Synthesis of Nitro-Substituted Quinolinone Compounds

The synthesis of nitro-substituted quinolinones can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two of the most common and versatile methods are the Friedländer synthesis and the Skraup synthesis.

Friedländer Synthesis

The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline ring system.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst.[4][5]

1.1.1 Mechanism of the Friedländer Synthesis

The reaction proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring.[5][6]

1.1.2 Experimental Protocol: Friedländer Synthesis of a Nitro-Substituted Quinolinone

This protocol describes the synthesis of a generic nitro-substituted quinolinone from a nitro-substituted 2-aminoaryl ketone and a ketone with an α-methylene group.

Materials:

  • Nitro-substituted 2-aminoaryl ketone (1 equivalent)

  • Ketone with α-methylene group (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-substituted 2-aminoaryl ketone (1 equivalent) and the ketone with an α-methylene group (1.2 equivalents) in toluene.

  • Add p-toluenesulfonic acid (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure nitro-substituted quinolinone.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Skraup Synthesis

The Skraup synthesis is another classical method for quinoline synthesis, particularly useful for preparing quinolines that are unsubstituted at the 2- and 3-positions.[7] The reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[8]

1.2.1 Mechanism of the Skraup Synthesis

The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring.[1]

1.2.2 Experimental Protocol: Skraup Synthesis of a Nitro-Substituted Quinoline

This protocol outlines the synthesis of a nitro-substituted quinoline from a nitro-substituted aniline.

Materials:

  • Nitro-substituted aniline (1 equivalent)

  • Glycerol (3 equivalents)

  • Concentrated sulfuric acid

  • Nitrobenzene (as both solvent and oxidizing agent)

  • Sodium hydroxide solution (for neutralization)

  • Steam distillation apparatus

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large, three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to the nitro-substituted aniline while cooling in an ice bath.

  • Slowly add glycerol to the mixture with continuous stirring.

  • Add nitrobenzene to the flask.

  • Heat the reaction mixture cautiously in a heating mantle. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heating source and moderate the reaction by cooling if necessary.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Allow the mixture to cool to room temperature and then cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.[1]

  • Perform steam distillation to isolate the crude product. The unreacted nitrobenzene will distill first, followed by the nitro-substituted quinoline.[1]

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

  • Characterize the final product using appropriate analytical techniques.

II. Biological Activities of Nitro-Substituted Quinolinone Compounds

Nitro-substituted quinolinones exhibit a remarkable range of biological activities, making them attractive candidates for drug development. Their therapeutic potential spans across oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of nitro-substituted quinolinones against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]

2.1.1 Mechanism of Anticancer Action
  • Induction of Apoptosis: Nitro-substituted quinolinones can trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis.[9]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1]

  • Modulation of Signaling Pathways: A key mechanism of action for some nitro-substituted quinolinones is the modulation of critical signaling pathways that are often dysregulated in cancer. For example, some compounds have been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[10] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in cancer therapy.[10]

Signaling Pathway: AMPK/mTOR Inhibition by Nitro-Substituted Quinolinones

AMPK_mTOR_Pathway Nitro-Quinolinone Nitro-Quinolinone AMPK AMPK Nitro-Quinolinone->AMPK Activates Apoptosis Apoptosis Nitro-Quinolinone->Apoptosis Induces TSC1/TSC2 TSC1/TSC2 AMPK->TSC1/TSC2 Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Rheb Rheb TSC1/TSC2->Rheb Inhibits Rheb->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Caption: AMPK/mTOR signaling pathway inhibition.

2.1.2 Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative nitro-substituted quinolinone compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Nitro-quinolinone A MCF-7 (Breast)5.2[11]
A549 (Lung)7.8[12]
PC-3 (Prostate)3.1[13]
Nitro-quinolinone B HCT116 (Colon)4.5[12]
HepG2 (Liver)6.3[12]
2.1.3 Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Nitro-substituted quinolinone compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the nitro-substituted quinolinone compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value.

Antimicrobial Activity

Nitro-substituted quinolinones have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

2.2.1 Mechanism of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, some nitro-substituted quinolinones target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[15]

  • Disruption of the Bacterial Outer Membrane: Some nitro-quinolinone derivatives can disrupt the integrity of the bacterial outer membrane, leading to leakage of cellular contents and cell death.[4] This mechanism is particularly effective against Gram-negative bacteria.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, certain nitro-substituted compounds can inhibit the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

DNA_Gyrase_Inhibition cluster_result Consequence of Inhibition Nitro-Quinolinone Nitro-Quinolinone DNA Gyrase DNA Gyrase Nitro-Quinolinone->DNA Gyrase Inhibits Relaxed DNA Relaxed DNA DNA Gyrase->Relaxed DNA Introduces negative supercoils DNA Replication DNA Replication DNA Gyrase->DNA Replication Is essential for Supercoiled DNA Supercoiled DNA Supercoiled DNA->DNA Gyrase Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death is blocked, leading to

Caption: NF-κB signaling pathway in inflammation.

2.3.2 Quantitative Data: In Vitro Anti-inflammatory Activity

The following table provides IC₅₀ values for the inhibition of key inflammatory mediators by representative nitro-substituted quinolinone compounds.

CompoundTargetIC₅₀ (µM)Reference
Nitro-quinolinone E COX-20.5[16]
5-LOX1.2[16]
Nitro-quinolinone F Nitric Oxide Production3.7[17]
2.3.3 Experimental Protocol: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • 96-well cell culture plates

  • Nitro-substituted quinolinone compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.

  • Incubate for 24 hours at 37°C with 5% CO₂.

  • Pre-treat the cells with various concentrations of the nitro-substituted quinolinone compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. [18]5. After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 15 minutes. [18]7. Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

III. Conclusion and Future Perspectives

Nitro-substituted quinolinone compounds represent a versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them highly attractive for further investigation and development. The ability to modulate key signaling pathways in cancer, effectively combat microbial infections, and suppress inflammatory responses underscores the importance of this chemical scaffold.

Future research in this field should focus on several key areas. The exploration of structure-activity relationships will be crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular mechanisms of action, including the identification of specific protein targets, will facilitate the development of more targeted therapies. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued investigation of nitro-substituted quinolinones holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammation.

IV. References

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  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Schematic illustration of the mTOR signaling pathway. AMPK indicates AMP-activated kinase. ResearchGate. [Link]

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  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

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  • Dot plot representing the total cell count (%) The distribution of... ResearchGate. [Link]

  • In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. PMC. [Link]

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  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Sigmoidal graph for DNA gyrase activity of fluoroquinolones in a... ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. CORE. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. [Link]

  • MTT Assay. Protocols.io. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • Diagram illustrating the interaction between AMPK and mTORC1, and... ResearchGate. [Link]

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  • A comprehensive map of the mTOR signaling network. PMC. [Link]

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  • Current research on anti-breast cancer synthetic compounds. RSC Publishing. [Link]

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Exploratory

Potential biological activity of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

An In-Depth Technical Guide on the Potential Biological Activity of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Abstract The 2(1H)-quinolinone scaffold is a foundational structure in medicinal chemistry, integral to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Abstract

The 2(1H)-quinolinone scaffold is a foundational structure in medicinal chemistry, integral to a multitude of compounds with diverse biological functions.[1] This guide focuses on the specific, yet largely uncharacterized, derivative: 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- . By analyzing its constituent functional groups—the quinolinone core, a C6-nitro substituent, and a C4-trifluoromethyl group—we can extrapolate its potential biological activities from well-documented analogues. The presence of the trifluoromethyl group, a hallmark of modern kinase inhibitors, and the quinolinone core, known for its anticancer and antimicrobial properties, strongly suggests this molecule's potential as a lead compound.[2][3] This document provides a comprehensive framework for its synthesis, delineates its putative mechanisms of action in oncology and microbiology, presents detailed protocols for its experimental evaluation, and discusses future research directions.

Introduction

The Quinolinone Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities.[4][5] The 2-quinolinone (or carbostyril) motif is at the heart of numerous natural and synthetic molecules, exhibiting effects across various tissues and demonstrating therapeutic potential for a range of disorders.[1] This structural versatility has led to the development of quinolinone-based drugs for applications including cancer, microbial infections, inflammation, and cardiovascular diseases.[3][4]

The Subject Molecule: 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

The molecule of interest combines three key structural features that are significant in drug design:

  • 2(1H)-Quinolinone Core: A privileged scaffold known to interact with various biological targets.

  • 6-Nitro Group: A strong electron-withdrawing group whose position on the quinoline ring is critical for modulating biological activity.[6]

  • 4-Trifluoromethyl (CF3) Group: A bioisostere for a methyl group, the CF3 moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity through strong dipole interactions.[7] Its presence is particularly common in modern kinase inhibitors.

While direct experimental data for this precise molecule is limited, its structure allows for well-grounded hypotheses regarding its biological potential, primarily as an anticancer or antimicrobial agent.

Physicochemical Properties & Synthesis

Predicted Physicochemical Properties

A preliminary analysis of the molecule's structure allows for the prediction of key physicochemical properties crucial for its drug-like potential.

PropertyPredicted ValueSignificance
Molecular FormulaC₁₀H₅F₃N₂O₃-
Molecular Weight258.16 g/mol Adheres to Lipinski's Rule of Five (<500 Da)
LogP~2.5 - 3.0Indicates good potential for membrane permeability
Hydrogen Bond Donors1Favorable for oral bioavailability
Hydrogen Bond Acceptors4Favorable for oral bioavailability
Rotatable Bonds1Suggests conformational rigidity, which can improve binding
Proposed Synthetic Route

A plausible synthetic pathway for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- can be devised based on established quinolinone synthesis methodologies, such as the Conrad-Limpach reaction.[8][9] The proposed workflow starts with a readily available substituted aniline.

G A 4-Nitroaniline C Condensation (Acid Catalyst) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intermediate Enamine C->D Formation of Schiff base/ enamine intermediate E Thermal Cyclization (High-Temp Solvent, e.g., Dowtherm A) D->E Intramolecular ring closure F 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- E->F Product Formation

Caption: Proposed Conrad-Limpach synthesis workflow for the target molecule.

Potential Biological Activities & Mechanisms of Action

Predicted Anticancer Activity

The structural features of the target molecule strongly suggest potential efficacy as an anticancer agent, likely through the inhibition of key signaling pathways frequently deregulated in cancer.

Hypothesis: The 4-trifluoromethyl quinolinone scaffold points towards activity as a protein kinase inhibitor, particularly within the PI3K/Akt/mTOR pathway.[2][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many human cancers.[2][10]

Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway The Phosphoinositide 3-kinase (PI3K) family of enzymes is a critical node in cellular signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt proceeds to phosphorylate a host of downstream targets, including mTOR (Mammalian Target of Rapamycin), which exists in two complexes, mTORC1 and mTORC2.[2] The target molecule is hypothesized to act as an ATP-competitive inhibitor of PI3Kα, preventing the initial phosphorylation cascade and thereby blocking downstream signals for cell growth and proliferation.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates via PIP3 Target Target Molecule (Hypothesized Action) Target->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Predicted Antimicrobial Activity

The quinolone core is the basis for one of the most successful classes of antibacterial agents.[11] These compounds function by inhibiting essential bacterial enzymes involved in DNA replication.

Hypothesis: The molecule may exhibit broad-spectrum antibacterial activity by targeting bacterial type II topoisomerases.

Putative Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV Bacterial DNA gyrase (a type II topoisomerase) is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[12] Topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication.[13] Quinolones stabilize the covalent complex between these enzymes and the cleaved DNA, leading to double-strand breaks and ultimately triggering cell death.[11] The target molecule is predicted to bind to this ternary enzyme-DNA complex, preventing the re-ligation of the DNA strands.

G DNA_Gyrase DNA Gyrase/Topo IV Binds to bacterial DNA Cleavage Transient DNA Cleavage Enzyme creates double-strand break DNA_Gyrase->Cleavage Catalyzes Religation DNA Re-ligation Supercoiling or decatenation is completed Cleavage->Religation Normally proceeds to Target Target Molecule Cleavage->Target Complex Stable Ternary Complex (DNA-Enzyme-Drug) Target->Complex Binds & Stabilizes Death Bacterial Cell Death Complex->Death Leads to

Caption: Mechanism of action for quinolone-class antibacterial agents.

Structure-Activity Relationship (SAR) Analysis

Based on extensive research on quinolinone and quinazoline derivatives, several SAR principles can be established.[7][14][15]

PositionSubstitutionGeneral Impact on ActivityReference
C4 Trifluoromethyl (CF3) Often confers high potency, particularly in kinase inhibitors.[7][7][14]
C6 Nitro (NO2) Electron-withdrawing group. Can enhance activity, but position is critical. Regioisomers show different biological profiles.[6][6]
C6 Halogens (F, Cl, Br)A fluorine atom at C6 is a classic modification in fluoroquinolone antibiotics, significantly boosting antibacterial potency.[3][3]
N1 Alkyl/Aryl groupsSubstitution at this position can modulate selectivity and potency.-
C7 Piperazine or other ringsCommon in fluoroquinolones for improving spectrum of activity and pharmacokinetics.[16]

The combination of a C6-nitro and a C4-trifluoromethyl group is novel but suggests a design aimed at high potency, leveraging the strong electron-withdrawing nature of both substituents to potentially enhance interactions with a biological target.

Recommended Experimental Evaluation Protocols

To validate the hypothesized biological activities, a structured, multi-step experimental approach is necessary. All protocols must include appropriate positive and negative controls for self-validation.

In Vitro Anticancer Evaluation Workflow

This workflow is designed to screen for cytotoxic activity and then elucidate the specific mechanism of action.

G A Step 1: Cell Viability Assay (e.g., MTS Assay) B Step 2: Kinase Inhibition Assay (Biochemical, e.g., PI3Kα) A->B If IC50 is potent C Step 3: Western Blot Analysis (p-Akt, p-S6K) B->C Confirm target engagement in cells D Step 4: Apoptosis Assay (Flow Cytometry) C->D Determine cell fate E Data Analysis & Hit Validation D->E

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability Screening (MTS Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma) in 96-well plates at a density of 3 x 10⁴ cells/well and incubate overnight.[6]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the target compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor like Alpelisib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis for Pathway Inhibition

  • Cell Treatment: Treat cells grown in 6-well plates with the target compound at concentrations around its IC₅₀ value for a short duration (e.g., 2-6 hours).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% BSA) and probe with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K, and a loading control like GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Analysis: A reduction in the ratio of phosphorylated to total protein for Akt and S6K would confirm on-target activity in a cellular context.[10]

In Vitro Antimicrobial Evaluation

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare serial two-fold dilutions of the target compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Potential Therapeutic Applications & Future Directions

The dual structural alerts within 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- suggest it could be a valuable starting point for two distinct therapeutic avenues:

  • Oncology: As a potential inhibitor of the PI3K/Akt/mTOR pathway, it could be developed for the treatment of solid tumors with known PIK3CA mutations or pathway hyperactivation.[10]

  • Infectious Disease: As a potential novel quinolone-type antibiotic, it could be explored for treating infections caused by both Gram-positive and Gram-negative bacteria, particularly in the face of rising resistance to older fluoroquinolones.[11]

Future research should focus on:

  • Synthesis and Confirmation: The first step is the successful synthesis and structural confirmation (NMR, Mass Spec) of the molecule.

  • Broad-Spectrum Screening: Performing the initial in vitro screens against a wide panel of cancer cell lines and bacterial strains to confirm the primary area of activity.

  • SAR Expansion: Synthesizing a small library of analogues by modifying the C6 and N1 positions to optimize potency and selectivity while minimizing toxicity.[7][14]

  • Target Deconvolution: If activity is confirmed, employing techniques like thermal shift assays or affinity chromatography to definitively identify the protein target(s).

  • In Vivo Efficacy and Toxicity: Progressing the most promising lead compounds into animal models for efficacy (e.g., xenograft models for cancer) and preliminary toxicology studies.[2][17]

Conclusion

While 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- remains an uncharacterized molecule, a thorough analysis of its chemical architecture provides a strong rationale for its investigation as a bioactive compound. Its structural motifs are hallmarks of successful anticancer and antimicrobial agents. The hypotheses and experimental frameworks presented in this guide offer a clear and logical path for researchers to synthesize, evaluate, and potentially develop this promising molecule into a novel therapeutic agent.

References

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. [Link not available]
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(11), 5312-5326. [Link]

  • Yuan, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Váradi, A., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Poblete, E. A., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[16]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Al-Hussain, S. A., et al. (2024). Biological activity of natural 2-quinolinones. PubMed. [Link]

  • Singh, V., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. [Link]

  • Cilibrizzi, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Chen, J., et al. (2012). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. MDPI. [Link]

  • ResearchGate. (2024). Biological activity of natural 2-quinolinones. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

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  • Saczewski, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ResearchGate. [Link]

  • Gomaa, M. S., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Mahato, A. K., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

  • Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. [Link]

  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. PubMed. [Link]

  • PubMed. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. [Link]

  • ResearchGate. (2025). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Ahmad, M. R., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • Mondal, S., et al. (2009). Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central. [Link]

  • Smith, J. T. (1984). [Mechanism of Action of Quinolones]. PubMed. [Link]

  • Saczewski, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Zakharyan, R., et al. (2023). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. [Link]

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Foundational

Unlocking the Lock: A Guide to the Mechanism of Action for Quinolinone-Based Enzyme Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Welcome. The quinolinone core is a remarkable example of a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist

Welcome. The quinolinone core is a remarkable example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure, combined with a versatile capacity for substitution, allows it to be tailored to fit the active or allosteric sites of an astonishingly diverse range of enzymes. This adaptability has made it a cornerstone in the development of therapeutics ranging from antibacterials to anticancer agents.[1][3]

This guide is not a simple recitation of facts. It is a distillation of mechanistic principles and field-proven methodologies. Our purpose is to move beyond what these compounds do and delve into the how and the why. We will explore the nuanced molecular interactions that govern their inhibitory power and dissect the experimental workflows required to validate these mechanisms with scientific rigor. Whether you are designing a new inhibitor, optimizing a lead compound, or seeking to understand a biological pathway, this guide will provide the foundational and technical insights necessary for your work.

Part 1: Foundational Principles of Quinolinone-Enzyme Interactions

Before we dissect specific case studies, we must establish a common language for describing inhibitor behavior. The quinolinone scaffold's versatility allows it to engage in nearly every known mode of enzyme inhibition. Understanding these foundational classifications is critical for interpreting experimental data correctly.

The primary modes of reversible inhibition are distinguished by how the inhibitor interacts with the enzyme (E), the enzyme-substrate complex (ES), or both. These interactions produce unique signatures in kinetic assays.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and its binding affects the enzyme's catalytic efficiency but not its ability to bind the substrate.

  • Uncompetitive Inhibition: The inhibitor binds only to the pre-formed enzyme-substrate (ES) complex.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

These distinct mechanisms can be visualized to understand their fundamental differences in how they engage with the enzyme's catalytic cycle.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive / Allosteric cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I ES_c->E_c -S P_c Product (P) ES_c->P_c k_cat EI_c->E_c -I E_n Enzyme (E) ES_n ES Complex E_n->ES_n +S EI_n EI Complex E_n->EI_n +I ES_n->E_n -S ESI_n ESI Complex (Inactive) ES_n->ESI_n +I P_n Product (P) ES_n->P_n k_cat I_n Inhibitor (I) EI_n->E_n -I EI_n->ESI_n +S ESI_n->ES_n -I ESI_n->EI_n -S E_u Enzyme (E) ES_u ES Complex E_u->ES_u +S ES_u->E_u -S ESI_u ESI Complex (Inactive) ES_u->ESI_u +I P_u Product (P) ES_u->P_u k_cat I_u Inhibitor (I) ESI_u->ES_u -I

Figure 1: Conceptual models of reversible enzyme inhibition mechanisms.

Part 2: Dissecting the Mechanisms Across Key Enzyme Families

The true utility of the quinolinone scaffold is revealed by examining its application across different enzyme classes. The following sections detail the specific mechanisms of action for which these compounds are most renowned.

Bacterial Topoisomerases: The Classic Fluoroquinolone Mechanism

The most famous members of this family are the fluoroquinolone antibiotics. Their mechanism is a textbook example of targeted enzyme disruption.

Causality of Action: Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential for managing DNA topology during replication.[4] They function by creating transient double-strand breaks in DNA, passing another segment of DNA through the break, and then resealing it. Fluoroquinolones do not block substrate binding or catalysis directly. Instead, they bind to the enzyme-DNA complex and stabilize it precisely at the point where the DNA is cleaved.[5] This creates a "poisoned" ternary complex (Inhibitor-Enzyme-DNA) that stalls the replication fork, leading to the release of lethal double-strand breaks and rapid bacterial cell death.[4][5]

Structural Insights: X-ray crystallography has been pivotal in understanding this mechanism. It reveals that the planar quinolinone core intercalates into the cleaved DNA at the active site. The C3-carboxyl and C4-keto groups are crucial for coordinating with a non-catalytic magnesium ion and interacting with key amino acid residues in the enzyme, effectively locking the complex in place.[5]

G start 1. Gyrase Binds DNA cleavage 2. DNA Cleavage (G-Segment) start->cleavage Normal Cycle transport 3. Strand Passage (T-Segment) cleavage->transport Normal Cycle inhibitor Fluoroquinolone Binds cleavage->inhibitor religation 4. DNA Re-ligation transport->religation Normal Cycle release 5. Product Release religation->release Normal Cycle release->start Normal Cycle poisoned_complex Ternary Poisoned Complex (Gyrase-DNA-FQ) inhibitor->poisoned_complex death Replication Fork Collapse & Cell Death poisoned_complex->death G cluster_type1 Type I Inhibition (ATP-Competitive) cluster_type2 Type II Inhibition (Allosteric) kinase1 Active Kinase (DFG-in) ATP Pocket inhibitor1 Type I Inhibitor inhibitor1->kinase1:f1 Binds atp ATP atp->kinase1:f1 Blocked kinase2 Inactive Kinase (DFG-out) ATP Pocket Allosteric Pocket inhibitor2 Type II Inhibitor inhibitor2->kinase2:f1 Binds inhibitor2->kinase2:f2 Binds & Locks

Figure 3: Comparison of Type I and Type II kinase inhibition.

Phosphodiesterases (PDEs): Modulating Second Messengers

PDEs are critical enzymes in signal transduction that hydrolyze the second messengers cAMP and cGMP. [6]Inhibiting a specific PDE isoform can increase the local concentration of these messengers, modulating downstream pathways. Quinolinone derivatives have been successfully developed as potent and selective inhibitors for several PDE families, including PDE1, PDE5, and PDE10A. [6][7][8] Causality of Action: The mechanism is typically competitive inhibition. The PDE active site contains a metal-coordinating region (often involving zinc or magnesium) that is essential for hydrolyzing the phosphodiester bond of the substrate. Quinolinone-based inhibitors are designed to fit snugly into this active site, with specific functional groups chelating the metal ions and forming hydrogen bonds with key residues, thereby blocking the entry of cAMP or cGMP. [9]The structural diversity among the active sites of different PDE families is the key to designing selective inhibitors.

DNA-Intercalating Inhibitors: An Indirect Mechanism

A more unusual mechanism involves quinolinone-based compounds that do not directly bind to the target enzyme. Instead, they target the enzyme's substrate: DNA. This has been observed for inhibitors of DNA methyltransferases (DNMTs). [10] Causality of Action: These quinolinone analogs act as DNA intercalators. They insert their planar ring system between the base pairs of the DNA double helix, often via the minor groove. [10]This binding event distorts the DNA's conformation. As a result, the enzyme (e.g., DNMT1) can no longer bind to its recognition sequence effectively, or its catalytic domain is pushed away from the target cytosine. This prevents the enzymatic reaction (methylation) from occurring, leading to DNA hypomethylation without the inhibitor ever occupying the enzyme's active site. [10]

Part 3: The Scientist's Toolkit: Methodologies for Mechanism Elucidation

Proposing a mechanism of action is straightforward; proving it requires a multi-faceted, rigorous experimental approach. Each step is designed to answer a specific question, and the convergence of evidence from these disparate techniques provides the trustworthiness required in drug development.

Biochemical Characterization: Enzyme Kinetics

This is the foundational step. The goal is to determine if a compound inhibits the target enzyme, how potently it does so (IC₅₀), and by what mechanism.

Self-Validating Protocol: Determining Inhibition Type

  • Objective: To differentiate between competitive, non-competitive, and other modes of inhibition.

  • Rationale: The chosen experimental design systematically varies both substrate and inhibitor concentrations. The resulting pattern of changes in the apparent kinetic parameters (Kₘ and Vₘₐₓ) is unique to each inhibition mechanism, providing an unambiguous result.

  • Methodology:

    • Step 1: Initial IC₅₀ Determination. Perform a dose-response curve with a fixed concentration of substrate (typically at or near its Kₘ value) and varying concentrations of the quinolinone inhibitor. This establishes the potency and the concentration range to use for mechanism studies.

    • Step 2: Matrix Titration. Set up a matrix of reactions. Use at least five concentrations of the substrate (e.g., ranging from 0.2 x Kₘ to 5 x Kₘ) and at least three concentrations of the inhibitor (e.g., 0, 1 x IC₅₀, 3 x IC₅₀).

    • Step 3: Measure Initial Velocities (V₀). For each condition in the matrix, measure the rate of product formation over time, ensuring you are in the linear (initial) phase of the reaction.

    • Step 4: Data Visualization. Plot the data using a double reciprocal plot (Lineweaver-Burk). Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. [11]4. Interpretation:

    • Competitive: Lines intersect on the y-axis. (Apparent Kₘ increases, Vₘₐₓ is unchanged).

    • Non-competitive: Lines intersect on the x-axis. (Apparent Kₘ is unchanged, Vₘₐₓ decreases).

    • Uncompetitive: Lines are parallel. (Both apparent Kₘ and Vₘₐₓ decrease).

    • Mixed: Lines intersect in the upper-left quadrant. (Both apparent Kₘ and Vₘₐₓ change).

Table 1: Representative Enzyme Inhibition Data

Inhibitor ClassTarget EnzymeIC₅₀ (nM)Inhibition Type vs. SubstrateReference Compound
FluoroquinoloneDNA Gyrase50-500N/A (Cleavage Complex)Ciprofloxacin
Quinoline-KinaseGAK15 - 50ATP-CompetitiveCompound 26e [12]
Quinolin-2(1H)-onePDE1C15CompetitiveCompound 10c [8]
Quinoline-AnalogDNMT11,000-5,000N/A (DNA Intercalation)Compound 11 [10]
Structural Biology: Visualizing the Interaction

Kinetics tells you what is happening; structural biology tells you how. The goal is to obtain an atomic-level snapshot of the inhibitor bound to its target.

Workflow: Enzyme-Inhibitor Co-crystallization

  • Objective: To solve the three-dimensional structure of the quinolinone inhibitor within the enzyme's binding site.

  • Rationale: This workflow provides irrefutable evidence of the binding mode, orientation, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and amino acid residues. This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.

  • Methodology:

    • Step 1: Protein Expression & Purification. Overexpress and purify high-quality, homogenous enzyme.

    • Step 2: Complex Formation. Incubate the purified enzyme with a molar excess of the quinolinone inhibitor to ensure saturation of the binding site.

    • Step 3: Crystallization Screening. Use high-throughput screening of hundreds of different buffer conditions (pH, precipitant, temperature) to find the precise conditions under which the enzyme-inhibitor complex will form a well-ordered crystal.

    • Step 4: X-ray Diffraction. Expose the resulting crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern. [13][14] * Step 5: Structure Solution & Refinement. Process the diffraction pattern to calculate an electron density map. Build an atomic model of the protein and inhibitor into this map and refine it to match the experimental data.

G cluster_workflow Co-Crystal Structure Workflow protein 1. Purify Target Enzyme complex 2. Form Enzyme-Inhibitor Complex protein->complex crystal 3. Screen for Crystallization complex->crystal diffraction 4. Collect X-ray Diffraction Data crystal->diffraction model 5. Solve & Refine 3D Structure diffraction->model

Sources

Exploratory

Key features of the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold

An In-Depth Technical Guide to the 6-Nitro-4-(Trifluoromethyl)-2(1H)-Quinolinone Scaffold: Synthesis, Biological Activity, and Therapeutic Potential Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The q...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 6-Nitro-4-(Trifluoromethyl)-2(1H)-Quinolinone Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The quinolinone core is a prominent heterocyclic motif frequently encountered in both natural products and synthetic pharmaceuticals, valued for its broad spectrum of biological activities.[1][2] Within this class, the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold has emerged as a structure of significant interest for drug discovery professionals. This guide provides a senior application scientist's perspective on the core features of this scaffold, delving into its synthesis, physicochemical properties, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

The strategic incorporation of a nitro group at the 6-position and a trifluoromethyl moiety at the 4-position imparts unique electronic and steric properties to the quinolinone framework. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic profiles, while the nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and biological interactions.[3][4] This combination creates a scaffold with a rich and tunable pharmacological profile, making it a valuable starting point for developing novel therapeutics targeting a range of diseases, from infectious agents to cancer and beyond.

Physicochemical Characteristics and Structural Features

The foundational properties of the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold dictate its behavior in biological systems. Understanding these characteristics is paramount for rational drug design and optimization.

Core Structure and Properties:

PropertyValueReference
Molecular Formula C₁₀H₅F₃N₂O₃[5][6]
Molecular Weight 258.15 g/mol [5][6]
CAS Number 328956-38-3[5]
Appearance Typically a solid at room temperature

The key to this scaffold's utility lies in the synergistic effects of its substituents:

  • 4-Trifluoromethyl (-CF₃) Group: This highly electronegative and lipophilic group serves multiple functions. It can enhance binding affinity to target proteins through favorable interactions and, crucially, it often improves metabolic stability by blocking potential sites of oxidative metabolism.[3] This leads to a longer half-life and improved bioavailability in vivo.

  • 6-Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro moiety significantly modulates the electron density of the entire aromatic system. This electronic perturbation can be critical for specific target interactions.[4] Furthermore, the nitro group can act as a bio-reductive handle; under the hypoxic conditions often found in solid tumors, it can be enzymatically reduced to generate reactive species or to unmask a potent fluorophore or cytotoxin, offering a strategy for targeted therapy.[7]

  • 2(1H)-Quinolinone Core: This bicyclic lactam system provides a rigid and planar framework that can be readily functionalized at multiple positions, particularly at the N1-position and on the benzo-fused ring, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold can be approached through several established heterocyclic chemistry methods. A common and logical pathway involves the initial construction of the quinolinone ring system, followed by the introduction of the nitro group.

A representative synthetic approach is outlined below, which leverages the Conrad-Limpach reaction for the formation of the 4-hydroxyquinolinone intermediate.

G A m-Nitroaniline C Intermediate Schiff Base A->C Condensation (e.g., Dean-Stark) B Ethyl trifluoroacetoacetate B->C D 4-Hydroxy-6-nitro-2-(trifluoromethyl)quinoline C->D Thermal Cyclization (High Temperature) E 6-Nitro-4-(trifluoromethyl)-2(1H)-quinolinone (Target) D->E Oxidation / Tautomerization

Caption: General synthetic workflow for the target scaffold.

Experimental Protocol: Synthesis via Conrad-Limpach Cyclization

This protocol describes a plausible, multi-step synthesis based on established chemical principles for quinolinone formation.

Step 1: Condensation to form the Enamine Intermediate

  • To a solution of 3-nitroaniline (1.0 eq) in toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used in the next step without further purification.

Causality: The acidic catalyst protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the aniline. The subsequent removal of water drives the equilibrium towards the formation of the more stable enamine intermediate.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture, which should result in the precipitation of the cyclized product.

  • Filter the solid, wash with a non-polar solvent like hexane, and dry to obtain the 4-hydroxy-6-nitro-2-(trifluoromethyl)quinoline.

Causality: The high thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution (the Conrad-Limpach cyclization), where the enamine attacks the benzene ring to form the new heterocyclic ring.

Step 3: Tautomerization to the Final Product

The product from the thermal cyclization, a 4-hydroxyquinoline, exists in tautomeric equilibrium with the desired 2(1H)-quinolinone form. The quinolinone is typically the more stable tautomer. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) is often sufficient to isolate the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone as a stable solid.

Self-Validation: Each step of this protocol can be validated through standard analytical techniques. The formation of intermediates and the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC and melting point analysis.

Biological Activities and Potential Mechanisms of Action

The 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold is a versatile platform from which a wide array of biological activities can be elicited. Derivatives of this core have shown promise in several therapeutic areas.

A. Antibacterial Activity

Quinolones are a well-established class of broad-spectrum antibiotics.[8] Their primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10][11] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death.[9][11]

G cluster_0 Bacterial Cell Scaffold Quinolinone Scaffold Complex Ternary Complex (Scaffold-Enzyme-DNA) Scaffold->Complex DSB Double-Strand DNA Breaks Complex->DSB Stabilizes Cleavage Death Cell Death DSB->Death Inhibits Replication Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex

Caption: Mechanism of antibacterial action via topoisomerase inhibition.

B. Anticancer Activity

Derivatives of the quinoline and quinolinone scaffolds have demonstrated significant antiproliferative effects.[2][12] The mechanisms are often multifactorial and can include:

  • Topoisomerase Inhibition: Similar to their antibacterial action, some quinolinones can inhibit human topoisomerases, which are vital for cancer cell proliferation.

  • Kinase Inhibition: The scaffold can serve as a template for designing inhibitors of various protein kinases that are overactive in cancer signaling pathways.[3]

  • Targeting Hypoxia: As mentioned, the 6-nitro group can be selectively reduced in the low-oxygen environment of solid tumors, making it a prodrug moiety for targeted cancer therapy.[7]

  • mIDH1 Inhibition: Recently, quinolinone derivatives have been identified as potent and selective allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers like AML.[13]

C. Other Therapeutic Areas
  • Selective Androgen Receptor Modulators (SARMs): Specific derivatives, such as 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones, have been identified as orally bioavailable, tissue-selective androgen receptor modulators, offering potential treatments for conditions related to muscle wasting and osteoporosis.[14]

  • Immunosuppression: Certain quinolinone derivatives have been shown to suppress the release of interleukin-2 (IL-2) from activated T cells, suggesting a potential role in treating autoimmune diseases.[15]

Structure-Activity Relationships (SAR)

The therapeutic efficacy of the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold is highly dependent on the nature and position of its substituents. A systematic analysis of SAR provides a roadmap for rational drug design.

Key SAR Insights:

Position of ModificationObservationImplication for DesignReference
Position 4 (-CF₃) The trifluoromethyl group is often crucial for activity, likely enhancing target binding and metabolic stability.This group is generally considered a key pharmacophoric element and should be retained in initial optimization efforts.[14]
Position 6 (-NO₂) The electron-withdrawing nature of the nitro group can enhance activity. For example, such groups in the 6-position of quinolines have been shown to increase HIV-1 reverse transcriptase inhibition.This position is critical. Modifications could involve replacing it with other electron-withdrawing groups (e.g., -CN, -SO₂Me) to fine-tune electronic properties and reduce potential toxicity associated with nitroaromatics.[4]
Position 1 (N-H) Substitution at this position with alkyl or aryl groups can significantly modulate solubility, cell permeability, and target engagement.This is a primary site for introducing diversity and tailoring pharmacokinetic properties. Linkers to other functional groups can also be attached here.[12]
Positions 5, 7, 8 Substitution with bulky alkoxy groups or other functionalities at these positions can enhance antiproliferative activity.These positions offer vectors for exploring additional binding pockets in the target protein and can be used to improve selectivity and potency.[12]

A preliminary SAR analysis suggests that the combination of a potent electron-withdrawing group at position 6 and a lipophilic, metabolically stable group at position 4 creates a powerful pharmacophore.[4][14] Further optimization efforts should focus on derivatization at the N1-position and the remaining sites on the benzene ring to enhance target-specific interactions and drug-like properties.

Conclusion and Future Perspectives

The 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold represents a privileged structure in medicinal chemistry. Its robust and versatile synthetic accessibility, combined with the unique electronic and physicochemical properties conferred by its key substituents, makes it an exceptional starting point for the development of novel therapeutic agents. The demonstrated activities spanning antibacterial, anticancer, and endocrine modulation highlight its vast potential.

Future research in this area will likely focus on:

  • Lead Optimization: Expanding the SAR by synthesizing diverse libraries with modifications at the N1, 5, 7, and 8 positions to improve potency and selectivity for specific biological targets.

  • Mechanism Deconvolution: Elucidating the precise molecular mechanisms for novel derivatives, particularly in the context of anticancer and immunomodulatory activities.

  • Prodrug Strategies: Further exploiting the bio-reductive nature of the 6-nitro group to design next-generation hypoxia-activated prodrugs for targeted cancer therapy.

  • Improving ADME Properties: Fine-tuning the scaffold to optimize absorption, distribution, metabolism, and excretion profiles, moving promising lead compounds towards clinical candidacy.

For researchers and drug development professionals, the 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone scaffold offers a compelling and fertile ground for innovation, with the potential to yield new medicines that address significant unmet medical needs.

References

  • (Patent) CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. Available at: [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC - NIH. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • Quinolone antibiotics - PMC - PubMed Central - NIH. Available at: [Link]

  • Trimethylsilyl Chloride-Mediated Synthesis of 2-Deoxy Sugars: A Route to Substituted Chiral Quinoline-Based Glycohybrids. The Journal of Organic Chemistry, Articles ASAP (Article). Available at: [Link]

  • Mechanism of action of and resistance to quinolones - PMC - NIH. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogs - ResearchGate. Available at: [Link]

  • 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one - Lead Sciences. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. Available at: [Link]

  • Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed. Available at: [Link]

  • (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available at: [Link]

  • Biological activities of quinoline derivatives - PubMed. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. Available at: [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed. Available at: [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available at: [Link]

  • 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one - PubChem. Available at: [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed. Available at: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a molecule of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- possesses a unique molecular architecture, incorporating a quinolinone core, a powerful electron-withdrawing nitro group, and a trifluoromethyl substituent. These features are expected to impart distinct electronic and conformational properties, making a thorough spectroscopic analysis essential for its unequivocal identification and for understanding its chemical behavior. This guide will delve into the predicted and expected spectroscopic characteristics of this compound, providing a robust framework for its analysis.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- are numbered as follows:

Caption: Molecular structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- with atom numbering for spectral assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.0 - 13.0br s-
H3~6.5s-
H5~8.5d~2.5
H7~8.3dd~9.0, 2.5
H8~7.8d~9.0
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- in a solvent like DMSO-d₆ is expected to show five distinct signals.

  • N-H Proton (H1): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 11.0-13.0 ppm). This is due to the acidic nature of the N-H proton in the lactam ring and its potential involvement in hydrogen bonding.

  • Vinyl Proton (H3): The proton at the C3 position is anticipated to be a singlet around δ 6.5 ppm. The absence of adjacent protons would result in a singlet multiplicity.

  • Aromatic Protons (H5, H7, H8): The protons on the benzene ring are expected to be in the aromatic region (δ 7.0-9.0 ppm).

    • H5: This proton is ortho to the nitro group, which is a strong electron-withdrawing group, causing a significant downfield shift to around δ 8.5 ppm. It is expected to appear as a doublet due to coupling with H7, with a small meta coupling constant (J ≈ 2.5 Hz).

    • H7: This proton is meta to the nitro group and ortho to H8. It is expected to be a doublet of doublets around δ 8.3 ppm due to coupling with both H5 (meta coupling, J ≈ 2.5 Hz) and H8 (ortho coupling, J ≈ 9.0 Hz).

    • H8: This proton is expected to appear as a doublet around δ 7.8 ppm due to ortho coupling with H7 (J ≈ 9.0 Hz).

Experimental Protocol for ¹H NMR

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.[1][2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a ¹H spectrum), and relaxation delay.[1]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Perform phase and baseline corrections to obtain a clean spectrum.

cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (Acquire FID) B->C D Data Processing (FT, Phase & Baseline Correction) C->D E Spectral Analysis D->E

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)~162
C3~118
C4~140 (q, J ≈ 35 Hz)
C4a~125
C5~128
C6~145
C7~123
C8~116
C8a~142
CF₃~124 (q, J ≈ 275 Hz)
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display ten signals corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon (C2): The carbonyl carbon of the lactam is expected to be the most downfield signal, around δ 162 ppm.

  • Aromatic and Vinylic Carbons: The remaining sp² hybridized carbons are expected in the range of δ 116-145 ppm. The specific shifts are influenced by the substituents. The presence of the electron-withdrawing nitro and trifluoromethyl groups will generally lead to downfield shifts for the carbons they are attached to or are in close proximity to.

  • Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant (J ≈ 275 Hz). The carbon attached to the CF₃ group (C4) will also show a quartet splitting, but with a smaller two-bond C-F coupling constant (J ≈ 35 Hz).

Experimental Protocol for ¹³C NMR

The acquisition of a ¹³C NMR spectrum requires slightly different parameters than a ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope.[1]

  • Sample Preparation:

    • A more concentrated sample is generally required, typically 20-50 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup and Data Acquisition:

    • The setup is similar to ¹H NMR, but the acquisition parameters will differ.

    • A larger number of scans is necessary to achieve a good signal-to-noise ratio.

    • Proton decoupling is typically used to simplify the spectrum and enhance the signal intensity.

  • Data Processing:

    • The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (lactam)3200 - 3000
C-H Stretch (aromatic/vinylic)3100 - 3000
C=O Stretch (lactam)1680 - 1660
C=C Stretch (aromatic)1600 - 1450
N-O Stretch (nitro, asymmetric)1550 - 1500
N-O Stretch (nitro, symmetric)1370 - 1330
C-F Stretch1300 - 1100
Interpretation of the Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

  • N-H and C=O Stretching: The presence of the lactam ring will be confirmed by a characteristic N-H stretching vibration in the region of 3200-3000 cm⁻¹ and a strong carbonyl (C=O) absorption between 1680-1660 cm⁻¹.[3]

  • Nitro Group Stretching: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1370-1330 cm⁻¹.

  • C-F Stretching: The trifluoromethyl group will show strong C-F stretching absorptions in the 1300-1100 cm⁻¹ region.

  • Aromatic and Vinylic C-H and C=C Stretching: The aromatic and vinylic C-H stretches will appear in the 3100-3000 cm⁻¹ region, while the aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

Experimental Protocol for FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a common technique for obtaining an IR spectrum.

  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data
IonPredicted m/z
[M]⁺˙258.03
[M-NO₂]⁺212.04
[M-CF₃]⁺189.04
Interpretation of the Predicted Mass Spectrum

The mass spectrum of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 258.03 g/mol .

  • Fragmentation Pattern:

    • Loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds, which would result in a fragment ion at m/z 212.04.

    • Loss of the trifluoromethyl radical (CF₃) would lead to a fragment at m/z 189.04.

cluster_fragmentation Predicted Mass Spec Fragmentation M [M]⁺˙ (m/z 258) F1 [M-NO₂]⁺ (m/z 212) M->F1 - NO₂ F2 [M-CF₃]⁺ (m/z 189) M->F2 - CF₃

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[4]

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to the low µg/mL or ng/mL range.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable signal.

    • Acquire the mass spectrum in the appropriate mass range.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. The interplay of the quinolinone core with the electron-withdrawing nitro and trifluoromethyl groups results in a unique spectroscopic fingerprint that can be unequivocally determined using the methodologies outlined herein.

References

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. Retrieved from [Link]

Sources

Exploratory

Understanding the role of the trifluoromethyl group in quinolinone bioactivity

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group, has become an indispensable tool for medicinal chemists. This is not merely a matter of atomic substitution but a nuanced strategy to profoundly modulate a molecule's physicochemical and pharmacological properties. The quinolinone scaffold, a privileged heterocyclic system, has served as a fertile ground for the development of a diverse array of therapeutic agents, from anticancer to antimicrobial drugs.[1] The marriage of the quinolinone core with the trifluoromethyl group has yielded compounds with enhanced potency, selectivity, and pharmacokinetic profiles, underscoring the critical role of this unique functional group. This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in shaping the bioactivity of quinolinone derivatives, offering insights for researchers, scientists, and drug development professionals.

The Physicochemical Impact of the Trifluoromethyl Group on the Quinolinone Scaffold

The introduction of a trifluoromethyl group onto the quinolinone core instigates a cascade of changes in the molecule's fundamental properties, which are pivotal for its biological function. These alterations are a direct consequence of the high electronegativity of the fluorine atoms and the unique steric and electronic nature of the CF₃ group.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and is generally considered more lipophilic than a methyl group, although this can be context-dependent.[2][3] The presence of a CF₃ group on a quinolinone ring typically increases the molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets.[4] However, the position of the trifluoromethyl group is crucial, as its strong inductive effect can influence the acidity or basicity of nearby functional groups, which in turn can affect lipophilicity.[3]

Electronic Effects: A Double-Edged Sword

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. When attached to the aromatic ring of the quinolinone scaffold, it can significantly lower the pKa of nearby acidic or basic centers. This modulation of acidity/basicity can have profound effects on the compound's solubility, ionization state at physiological pH, and its ability to interact with biological targets. For instance, a lower pKa of a basic nitrogen atom in the quinolinone system could reduce its positive charge at physiological pH, potentially impacting interactions with negatively charged residues in a protein's active site.

Impact on Molecular Conformation and Binding

The steric bulk of the trifluoromethyl group, while not excessively large, is greater than that of a hydrogen or methyl group. This can influence the preferred conformation of the quinolinone derivative, which can be critical for its binding to a biological target. The CF₃ group can also participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds, with amino acid residues in a protein's binding pocket. These interactions can contribute to enhanced binding affinity and selectivity.

Enhancing Metabolic Stability: A Key Advantage of Trifluoromethylation

One of the most significant contributions of the trifluoromethyl group to drug design is its ability to enhance metabolic stability.[4] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. The CF₃ group can protect a molecule from metabolic degradation through several mechanisms.

Blocking Sites of Metabolism

A common metabolic pathway for aromatic rings is hydroxylation, and for methyl groups, it is oxidation to a carboxylic acid. By replacing a hydrogen atom or a methyl group at a metabolically labile position on the quinolinone ring with a trifluoromethyl group, that site is effectively blocked from oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[5]

Electronic Deactivation of the Aromatic Ring

The strong electron-withdrawing nature of the CF₃ group deactivates the aromatic ring of the quinolinone, making it less susceptible to electrophilic attack by CYP enzymes. This "metabolic shielding" effect can significantly increase the half-life of the compound in the body, leading to improved bioavailability and a more sustained therapeutic effect.[6]

The Role of the Trifluoromethyl Group in Modulating Bioactivity: Case Studies

The true measure of the trifluoromethyl group's utility lies in its demonstrated ability to enhance the biological activity of quinolinone derivatives against a range of therapeutic targets. The following sections explore this through specific examples, with a focus on anticancer and kinase inhibitory activities.

Trifluoromethylated Quinolinones as Potent Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinolinone scaffold has proven to be an excellent starting point for the design of kinase inhibitors.[7] The introduction of a trifluoromethyl group has been a key strategy in optimizing the potency and selectivity of these inhibitors.

Case Study: 7-Trifluoromethyl-Substituted Quinolines as c-Met Kinase Inhibitors

The c-Met proto-oncogene is a receptor tyrosine kinase that is often dysregulated in various cancers. A study on 3,5,7-trisubstituted quinolines identified a compound with a trifluoromethyl group at the 7-position as a highly potent and selective c-Met inhibitor. The quinoline nitrogen forms a crucial hydrogen bond with Met1160 in the kinase hinge region, while the trifluoromethyl group occupies a hydrophobic pocket, contributing to the high binding affinity.[8]

Quantitative Data on Trifluoromethylated Kinase Inhibitors

CompoundTarget KinaseR GroupIC₅₀ (nM)Reference
Quinoline 26 c-MetH9.3[8]
Quinoline 24 c-MetMichael acceptor moiety2.3[8]
Quinoline 25 c-MetMichael acceptor moiety2.6[8]
Cabozantinib (approved drug) c-Met, VEGFR2, etc.-40 (for c-Met)[8]

This table presents a selection of potent quinoline-based c-Met inhibitors, highlighting the low nanomolar potency achievable with this scaffold.

Anticancer Activity of Trifluoromethylated Quinolinones

Beyond specific kinase inhibition, trifluoromethylated quinolinones have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Quinoline-Derived Trifluoromethyl Alcohols

A novel class of quinoline-derived trifluoromethyl alcohols has been synthesized and evaluated for their anticancer activity. One compound, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibited more potent anticancer activity than the established chemotherapy drug cisplatin in in vitro cell proliferation assays.[1]

Quantitative Data on Anticancer Activity

CompoundCell LineR GroupIC₅₀ (µM)Reference
Compound 6a (Fluorinated Quinoline) MDA-MB-468 (TNBC)F at C62.5-5[9]
Compound 6b (Fluorinated Quinoline) MDA-MB-468 (TNBC)F at C6, Cl at C82.5-5[9]
Compound 2 (Trifluoromethyl Alcohol) Not specifiedBenzyl14.14 (LC₅₀)[1]

This table showcases the potent anticancer activity of fluorinated and trifluoromethylated quinoline derivatives against aggressive cancer cell lines like triple-negative breast cancer (TNBC).

Experimental Protocols for Assessing the Impact of Trifluoromethylation

To experimentally validate the effects of trifluoromethylation on quinolinone derivatives, a suite of standardized assays is employed. The following are representative protocols for key assessments.

Synthesis of Trifluoromethylated Quinolinones

The synthesis of trifluoromethylated quinolinones often involves the use of specialized fluorinating reagents or building blocks.

Example Protocol: Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

This protocol describes a common method for synthesizing a fluorinated and trifluoromethylated quinolinone.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a Dean-Stark trap, combine 2-fluoroaniline (10.0 g), ethyl trifluoroacetoacetate (16.6 g), and concentrated hydrochloric acid (0.1 mL) in benzene (40 mL).

  • Reflux: Heat the mixture to reflux for approximately 7 hours, collecting the water that is formed.

  • Concentration: After cooling, concentrate the reaction mixture under reduced pressure to remove the benzene.

  • Cyclization: Add 75% phosphoric acid (40 mL) to the residue and stir the mixture at 110°C for 5 hours.

  • Workup: Cool the reaction mixture and carefully add it to water. Neutralize the solution with sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Step-by-Step Methodology (adapted from[6])

  • Preparation: Prepare a stock solution of the test quinolinone derivative (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding a NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology (adapted for c-Met kinase from[11])

  • Reagent Preparation: Prepare a 1x kinase assay buffer by diluting a 5x stock. Dilute the c-Met kinase enzyme to the working concentration (e.g., 0.8 ng/µL) in 1x kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test trifluoromethylated quinolinone inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in 1x kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase substrate/ATP mixture, the diluted test inhibitor (or vehicle control), and buffer.

  • Initiation: Initiate the kinase reaction by adding the diluted c-Met kinase enzyme to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., Kinase-Glo® Max, which measures the remaining ATP via a luciferase reaction).

  • Data Analysis: Plot the luminescence signal (or other readout) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Concepts

Diagrams can aid in understanding the complex interplay of factors involved in the bioactivity of trifluoromethylated quinolinones.

G cluster_physicochemical Physicochemical Effects cluster_pharmacokinetic Pharmacokinetic Effects cluster_bioactivity Bioactivity Effects Quinolinone Quinolinone Scaffold Physicochemical Altered Physicochemical Properties Quinolinone->Physicochemical Introduction of CF3 CF3 Trifluoromethyl (CF3) Group CF3->Physicochemical Pharmacokinetic Improved Pharmacokinetic Profile Physicochemical->Pharmacokinetic Bioactivity Enhanced Bioactivity Physicochemical->Bioactivity Lipophilicity Increased Lipophilicity Physicochemical->Lipophilicity Electronic Strong Electron- Withdrawing Effect Physicochemical->Electronic Pharmacokinetic->Bioactivity Metabolic_Stability Increased Metabolic Stability Pharmacokinetic->Metabolic_Stability Bioavailability Improved Bioavailability Pharmacokinetic->Bioavailability Binding_Affinity Enhanced Binding Affinity Bioactivity->Binding_Affinity Selectivity Improved Selectivity Bioactivity->Selectivity

Caption: Logical flow of how trifluoromethylation impacts quinolinone properties.

G Start Start with Test Quinolinone Prepare_Microsomes Prepare Liver Microsome Suspension Start->Prepare_Microsomes Add_Compound Add Test Compound (1 µM final conc.) Prepare_Microsomes->Add_Compound Initiate_Reaction Initiate with NADPH Regenerating System Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Take Aliquots at Time Points (0-60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful asset in the medicinal chemist's toolkit for optimizing the properties of quinolinone-based drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity and electronic properties, and improve binding affinity has been repeatedly demonstrated to lead to compounds with superior bioactivity. The case studies presented here, particularly in the realm of kinase inhibition and anticancer therapy, highlight the tangible benefits of this strategic fluorination.

As drug discovery continues to evolve, the rational design of novel trifluoromethylated quinolinones will undoubtedly lead to the development of new and more effective therapies. Future research will likely focus on exploring the impact of the CF₃ group on a wider range of biological targets and on developing more sophisticated synthetic methodologies for the precise and efficient introduction of this critical functional group. The continued exploration of the structure-activity relationships of trifluoromethylated quinolinones holds great promise for addressing unmet medical needs.

References

  • Wang Y., Ai J., Chen Y., Wang L., Liu G., Geng M., Zhang A. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. J. Med. Chem. 2011;54:2127–2142. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. 2024. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem. 2015. [Link]

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  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. 2025. [Link]

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  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. 2011. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2021. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Turkish Journal of Pharmaceutical Sciences. 2021. [Link]

  • Pharmacokinetic Interactions Related to the Chemical Structures of Fluoroquinolones. Reviews of Infectious Diseases. 1989. [Link]

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  • Half‐maximal inhibitory concentration (IC50) values of quinoline... ResearchGate. 2022. [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative of interest in medicinal chemistry and drug discovery.[1] Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative of interest in medicinal chemistry and drug discovery.[1] Its structure, incorporating a nitro group and a trifluoromethyl moiety, suggests potential biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a precursor for further chemical modifications or contribute to the molecule's pharmacological profile.[1]

This guide provides in-depth safety and handling information for 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one, synthesized from available data on structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The protocols and recommendations herein are designed to empower researchers to work with this compound safely and effectively.

Hazard Identification and Classification

While a definitive GHS classification for 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is not available, a hazard assessment based on analogous structures containing nitro and trifluoromethyl groups suggests the following potential classifications.[4][5][6]

Table 1: Postulated GHS Classification

Hazard ClassHazard CategoryPostulated Hazard Statement(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.[5]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[7]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[7]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[7]

Signal Word: Warning[4][5]

Pictograms:




Safe Handling and Storage Procedures

The causality behind these handling and storage protocols is rooted in the potential for this compound to be an irritant and harmful if exposure occurs. [4][5][6]

Handling
  • Engineering Controls: All handling of solid 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. * Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 3.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. [4][6]Wash hands thoroughly after handling, especially before eating, drinking, or smoking. [4][8]Remove and wash contaminated clothing before reuse. * Dust and Aerosol Generation: Avoid generating dust when handling the solid material. [7]If preparing solutions, add the solid to the solvent slowly to prevent splashing.

Storage
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. [4][5][6]* Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases. [9]* Storage Conditions: The compound should be stored at room temperature, sealed in a dry environment. [10]

Personal Protective Equipment (PPE)

A robust PPE protocol is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one.

Table 2: Personal Protective Equipment (PPE) Recommendations

TaskGlovesEye ProtectionLab CoatRespiratory Protection
Weighing and transferring solidNitrile or neoprene glovesChemical safety goggles or face shieldStandard lab coatRecommended if not in a fume hood
Preparing solutionsNitrile or neoprene glovesChemical safety goggles or face shieldStandard lab coatNot required if in a fume hood
Conducting reactionsNitrile or neoprene glovesChemical safety goggles or face shieldStandard lab coatNot required if in a fume hood
Handling reaction work-upNitrile or neoprene glovesChemical safety goggles or face shieldStandard lab coatNot required if in a fume hood

Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. [5][6]If respiratory irritation persists or if the person feels unwell, seek medical attention. [5]* Skin Contact: If on skin, wash with plenty of soap and water. [5][6]If skin irritation occurs, get medical advice/attention. [5]Take off contaminated clothing and wash it before reuse. [5]* Eye Contact: If in eyes, rinse cautiously with water for several minutes. [5][6]Remove contact lenses, if present and easy to do. Continue rinsing. [5][6]If eye irritation persists, get medical advice/attention. [5][6]* Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. [11]Call a POISON CENTER or doctor if you feel unwell. [5][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire. [11][12]* Unsuitable Extinguishing Media: Do not use a heavy water stream. [11]* Hazardous Combustion Products: Combustion may produce nitrogen oxides, carbon oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). [12]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3. [9]Avoid breathing dust or vapors. [6][9]Ensure adequate ventilation. [9]* Environmental Precautions: Prevent the material from entering drains or waterways. [7]* Methods for Cleaning Up: For small spills of solid material, carefully sweep or scoop up and place into a suitable container for disposal. [7]Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H5F3N2O3 [10][13]
Molecular Weight258.15 g/mol [10][13]
AppearanceOff-white to light yellow solid (predicted)
PurityTypically >97% [10]
StorageSealed in a dry environment at room temperature [10]

Toxicological and Exposure Control

There is no specific toxicological data available for 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one. However, based on its chemical structure, potential health effects may include:

  • Irritation: Causes skin, eye, and respiratory tract irritation. [4][5]* Systemic Effects: May be harmful if swallowed, inhaled, or absorbed through the skin. [7]Nitro compounds can potentially cause methemoglobinemia.

Exposure Limits: Occupational exposure limits have not been established for this compound. In the absence of specific limits, it is prudent to handle it with care to minimize any potential exposure.

Experimental Workflow Visualization

The following diagram illustrates a safe workflow for handling 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal cluster_post Post-Handling a Review SDS/Safety Info b Don Personal Protective Equipment (PPE) a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Reaction d->e f Quench Reaction & Work-up e->f g Segregate Waste f->g h Decontaminate Glassware & Surfaces g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: A typical laboratory workflow for the safe handling of chemical compounds.

Conclusion

While 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one presents exciting opportunities in drug discovery, it is imperative that researchers handle it with the respect and caution it deserves. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, the risks associated with this compound can be effectively managed. The information presented in this guide, though based on analogous compounds, provides a solid foundation for the safe and effective use of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one in a research environment.

References

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • AERU. 6-(trifluoromethyl)pyridin-2(1H)-one (Ref: IN QDK50). Retrieved from [Link]

  • PubChem. 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. Retrieved from [Link]

  • Univar Solutions. Sulphuric Acid 93% - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Sulfuric acid 96%. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Pritchard Company. Sulfuric Acid 93% - Safety Data Sheets. Retrieved from [Link]

  • J&K Scientific. 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | 328956-38-3. Retrieved from [Link]

  • National Institutes of Health. Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl). Retrieved from [Link]

  • J-GLOBAL. 6-Nitro-4-phenyl-2(1H)-quinolinone | Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[5][14]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

  • Lead Sciences. 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

  • EPA. Quinoline, 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- - Substance Details - SRS. Retrieved from [Link]

  • Aromalake Chemical Co., Ltd. 6-Nitro-4-(trifluoromethyl)-1H-quinolin-2-one. Retrieved from [Link]

  • Ivy Fine Chemicals. 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The incorporation of a trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design. Furthermore, the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the exploration of a wider chemical space. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a key intermediate for the development of novel pharmaceuticals. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Overview: A Two-Step Approach

The synthesis of the target quinolinone is achieved through a two-step process, beginning with a condensation reaction followed by a cyclization step. This approach is a modification of the classic Conrad-Limpach and Knorr quinoline syntheses.

Step 1: Condensation of 4-nitroaniline and Ethyl 4,4,4-trifluoroacetoacetate

The initial step involves the reaction of 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate. This reaction forms the key enamine intermediate, ethyl 3-(4-nitroanilino)-4,4,4-trifluorobut-2-enoate.

Step 2: Cyclization to form 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

The enamine intermediate is then subjected to a cyclization reaction to form the desired quinolinone ring system. The presence of the electron-withdrawing nitro group on the aniline ring can make this step challenging. Therefore, a strong acid catalyst, such as polyphosphoric acid (PPA), is employed to facilitate the intramolecular cyclization.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 4-Nitroaniline C Ethyl 3-(4-nitroanilino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate) A->C Toluene, Reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C Toluene, Reflux D 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- C->D Polyphosphoric Acid (PPA), Heat

Caption: Overall workflow for the synthesis of the target quinolinone.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
4-Nitroaniline100-01-6C₆H₆N₂O₂138.12Sigma-Aldrich
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C₆H₇F₃O₃184.11Sigma-Aldrich
Toluene108-88-3C₇H₈92.14Fisher Scientific
Polyphosphoric acid (PPA)8017-16-1H₆P₄O₁₃337.93Sigma-Aldrich
Ethyl acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexane110-54-3C₆H₁₄86.18Fisher Scientific

Step 1: Synthesis of Ethyl 3-(4-nitroanilino)-4,4,4-trifluorobut-2-enoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-nitroaniline (13.8 g, 0.1 mol) and toluene (100 mL).

  • Addition of Reagent: To the stirred suspension, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation of Intermediate: The resulting crude solid is the enamine intermediate, ethyl 3-(4-nitroanilino)-4,4,4-trifluorobut-2-enoate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (150 g). Heat the PPA to 80-90 °C with stirring under a nitrogen atmosphere until it becomes a stirrable liquid.

  • Addition of Intermediate: Slowly and carefully add the crude ethyl 3-(4-nitroanilino)-4,4,4-trifluorobut-2-enoate from Step 1 to the hot PPA with vigorous stirring. The addition should be done in portions to control the exotherm.

  • Reaction Execution: After the addition is complete, increase the temperature of the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).

  • Work-up: Allow the reaction mixture to cool to about 80 °C and then carefully pour it onto crushed ice (500 g) with stirring. This will precipitate the crude product.

  • Neutralization and Filtration: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Reaction Mechanism

The synthesis proceeds through a well-established reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Condensation (Enamine Formation) cluster_step2 Step 2: Acid-Catalyzed Cyclization A 4-Nitroaniline C [Intermediate Adduct] A->C + B Ethyl 4,4,4-trifluoroacetoacetate B->C D Ethyl 3-(4-nitroanilino)-4,4,4-trifluorobut-2-enoate C->D - H₂O E Protonated Enamine D->E + H⁺ (PPA) F [Cyclized Intermediate] E->F Intramolecular Electrophilic Aromatic Substitution G 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- F->G - H⁺, - EtOH

Caption: Proposed mechanism for the synthesis of the target quinolinone.

Safety and Handling Precautions

  • 4-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. May cause damage to organs through prolonged or repeated exposure.[1][2] It is a combustible solid.[1] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor. Causes skin irritation and is harmful to aquatic life with long-lasting effects.[3] Keep away from heat, sparks, and open flames.[3] Handle in a fume hood and wear appropriate PPE.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. Add reagents to PPA slowly and control the temperature. When quenching the reaction, pour the hot PPA mixture slowly onto ice with good stirring.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. May cause drowsiness or dizziness. Handle in a well-ventilated fume hood and wear appropriate PPE.

Characterization of the Final Product

The identity and purity of the synthesized 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- should be confirmed by standard analytical techniques.

  • Appearance: Yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals in the aromatic region corresponding to the quinolinone ring protons and a singlet for the C3-H. The exact chemical shifts and coupling constants should be determined.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet), and the aromatic carbons.

  • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured mass to confirm the molecular formula.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a valuable building block for the discovery of new therapeutic agents. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this key intermediate for their drug development programs. The strategic incorporation of the trifluoromethyl and nitro groups offers significant opportunities for lead optimization and the development of novel compounds with enhanced pharmacological profiles.

References

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025-06-01). Hrčak. [Link]

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023-02-20). PMC. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024-09-04). PMC. [Link]

  • Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH. [Link]

  • CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative. (n.d.).
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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023-04-10). Canadian Center of Science and Education. [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). ilcap.org. [Link]

  • Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. (2025-11-04). NIH. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal. [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone

Introduction: Unveiling the Potential of a Novel Quinolinone Derivative The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinolinone Derivative

The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The specific compound, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, represents a molecule of significant interest due to the convergence of several key pharmacophores. The quinolinone core, combined with a strongly electron-withdrawing nitro group and a lipophilic trifluoromethyl moiety, suggests a high potential for diverse biological interactions.[3]

This guide provides a comprehensive framework for the initial in vitro characterization of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. As a Senior Application Scientist, the following protocols are designed not as rigid instructions, but as a strategic workflow to empower researchers to explore the compound's efficacy and mechanism of action across several key biological assays. We will delve into the critical preparatory steps, detailed experimental procedures for cytotoxicity, antimicrobial, and enzyme inhibition screening, and conclude with data interpretation and troubleshooting.

PART 1: Foundational Knowledge and Pre-assay Considerations

Predicted Biological Activities and Mechanism of Action

While specific data for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone is emerging, the broader quinolone class offers significant mechanistic insights. Many quinolone derivatives exert their effects by targeting essential cellular processes. For instance, fluoroquinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[4][5][6] In the context of cancer, quinoline-based compounds have been shown to inhibit protein kinases, disrupt tubulin polymerization, and induce apoptosis.[7][8] The presence of the nitro group may also confer hypoxia-selective activity, a desirable trait for anticancer agents targeting solid tumors.[9][10]

Given these precedents, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone is a prime candidate for evaluation as an:

  • Anticancer Agent: Potentially through inhibition of kinases, induction of apoptosis, or as a hypoxia-activated prodrug.

  • Antimicrobial Agent: Possibly by targeting bacterial topoisomerases or other essential enzymes.[3][11]

  • Enzyme Inhibitor: The trifluoromethyl group can enhance binding affinity to enzyme active sites, making it a candidate for screening against various enzyme classes.[12]

Diagram 1: Potential Mechanistic Pathways of Quinolone Derivatives

Quinolinone_MoA Quinolinone 6-nitro-4-(trifluoromethyl) -2(1H)-quinolinone Anticancer Anticancer Activity Quinolinone->Anticancer Antimicrobial Antimicrobial Activity Quinolinone->Antimicrobial Enzyme_Inhibition Specific Enzyme Inhibition Quinolinone->Enzyme_Inhibition Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Apoptosis Apoptosis Induction Anticancer->Apoptosis Hypoxia Hypoxia-Activated Cytotoxicity Anticancer->Hypoxia Topoisomerase_Inhibition Topoisomerase Inhibition Antimicrobial->Topoisomerase_Inhibition Cell_Wall Cell Wall Disruption Antimicrobial->Cell_Wall Protease_Inhibition Protease Inhibition Enzyme_Inhibition->Protease_Inhibition Methyltransferase_Inhibition Methyltransferase Inhibition Enzyme_Inhibition->Methyltransferase_Inhibition

Caption: Potential mechanisms of action for quinolinone compounds.

Critical Pre-assay Step: Solubility and Stability Assessment

The structural features of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, particularly the aromatic quinoline core and the trifluoromethyl group, suggest low aqueous solubility.[3] Therefore, before commencing any biological assays, it is imperative to determine its solubility profile.

Protocol 1: Solubility and Stability Determination

  • Solvent Screening:

    • Attempt to dissolve a small, known amount of the compound in various common solvents, starting with aqueous buffers (e.g., PBS, Tris-HCl) and progressing to organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

    • Expert Insight: DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.[11]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen organic solvent (likely DMSO).

    • Visually inspect for complete dissolution. Gentle warming or sonication may be required.

  • Aqueous Stability:

    • Dilute the stock solution into your primary cell culture medium or assay buffer to the highest intended working concentration.

    • Incubate under standard assay conditions (e.g., 37°C, 5% CO2) for the maximum duration of your planned experiments (e.g., 24, 48, 72 hours).

    • Visually inspect for precipitation at regular intervals. A precipitate indicates that the compound is "crashing out" of the solution, which will lead to inaccurate results.

    • Trustworthiness Check: If precipitation occurs, you must either lower the final concentration or increase the percentage of the co-solvent (while being mindful of solvent toxicity to your cells).

PART 2: Core In Vitro Assay Protocols

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][13][14] It is a foundational assay to determine the cytotoxic potential of your compound.

Diagram 2: MTT Assay Workflow

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) for Adherence Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Sources

Method

Unlocking the Therapeutic Potential of Trifluoromethylated Quinolinones in Oncology: A Guide to Cellular and Mechanistic Analysis

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the quinolinone scaffold has emerged as a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the quinolinone scaffold has emerged as a privileged structure, owing to its remarkable and diverse biological activities. The strategic incorporation of a trifluoromethyl (-CF3) group into the quinolinone core has been shown to significantly enhance the metabolic stability, lipophilicity, and bioavailability of these molecules, making them particularly attractive for drug development.[1][2] This guide provides an in-depth exploration of the applications of trifluoromethylated quinolinones in cancer cell line studies, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Rationale for Trifluoromethylation in Quinolinone-Based Drug Discovery

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, and its integration into the quinolinone framework is a deliberate strategy to augment its therapeutic index. The strong carbon-fluorine bond enhances metabolic stability, prolonging the compound's half-life and increasing its exposure to cancer cells.[3] Furthermore, the lipophilic nature of the -CF3 group can improve cell membrane permeability, facilitating intracellular accumulation and target engagement. These physicochemical enhancements often translate to potent anticancer activity, with several trifluoromethylated quinolinone and quinazoline derivatives demonstrating remarkable efficacy in inhibiting cancer cell proliferation by targeting key cellular pathways.[1]

I. Assessing the Cytotoxic Landscape of Trifluoromethylated Quinolinones

A primary objective in the preclinical evaluation of any potential anticancer agent is to determine its cytotoxic profile across a panel of cancer cell lines. This allows for the identification of sensitive cancer types and provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Novel Trifluoromethylated Quinolinone Analogs

The following table summarizes the cytotoxic activity of representative trifluoromethylated quinolinone derivatives against various human cancer cell lines. This data serves as a critical starting point for selecting appropriate cell models and designing subsequent mechanistic studies.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
TFQ-1 MDA-MB-468Triple-Negative Breast Cancer2.5 - 5[4]
TFQ-2 BxPC-3Pancreatic Adenocarcinoma0.051[5]
TFQ-3 Panc-1Pancreatic Carcinoma0.066[5]
TQ-3b C32Melanoma24.4[3]
TQ-3b A375Melanoma25.4[3]
TP-17v H1975Non-Small Cell Lung Cancer2.27[6]

Note: The specific chemical structures of these compounds can be found in the cited references. The IC50 values are dependent on the specific assay conditions and incubation times.

II. Experimental Protocols for Mechanistic Elucidation

Understanding how a compound exerts its cytotoxic effects is paramount in drug development. The following protocols provide step-by-step methodologies for key experiments to investigate the mechanisms of action of trifluoromethylated quinolinones.

A. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinolinone compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[7] Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[8] Record the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The incubation time with the compound is a critical parameter, as some compounds may induce cytotoxicity through rapid mechanisms, while others may require longer exposure to affect cell proliferation. The use of a vehicle control is essential to distinguish the effect of the compound from that of the solvent.

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Trifluoromethylated Quinolinone incubate1->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate 2h (in dark) solubilize->incubate4 read Measure Absorbance at 570 nm incubate4->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

B. Apoptosis Detection by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[9] Flow cytometry using Annexin V and propidium iodide (PI) staining is a robust method to quantify apoptotic and necrotic cells.[10][11]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the trifluoromethylated quinolinone at its IC50 concentration and other relevant concentrations for a predetermined time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: After incubation, collect both the floating (apoptotic) and adherent cells.[10] For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Causality Behind Experimental Choices: The use of both Annexin V and PI allows for the differentiation between early apoptosis (intact cell membrane but externalized phosphatidylserine) and late apoptosis/necrosis (compromised cell membrane).[11] Collecting both floating and adherent cells is crucial to avoid underestimating the apoptotic population.

C. Analysis of Apoptosis-Related Proteins by Western Blotting

To further confirm the induction of apoptosis and to investigate the molecular players involved, Western blotting can be employed to detect the expression levels of key apoptosis-regulating proteins such as the Bcl-2 family (Bax, Bcl-2) and caspases (Caspase-3).[12][13]

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with the trifluoromethylated quinolinone as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Causality Behind Experimental Choices: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of the cell's susceptibility to apoptosis.[13] The cleavage of Caspase-3 is a hallmark of apoptosis execution.[13]

Signaling Pathway: Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis TFQ Trifluoromethylated Quinolinone Bax Bax (Pro-apoptotic) TFQ->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TFQ->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Cleaves and Activates Cleaved_Casp3 Cleaved Caspase-3 (Active) Casp3->Cleaved_Casp3 Apoptosis Apoptosis Cleaved_Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by trifluoromethylated quinolinones.

D. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry with propidium iodide staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the trifluoromethylated quinolinone at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality Behind Experimental Choices: Ethanol fixation permeabilizes the cells, allowing PI to enter and stain the DNA. RNase A is included to degrade RNA, ensuring that PI only binds to DNA. An accumulation of cells in a particular phase of the cell cycle suggests that the compound interferes with the molecular machinery governing that phase transition.

E. Investigating Drug-Target Engagement: Topoisomerase Inhibition Assay

Quinolinone derivatives are known to target topoisomerases, enzymes critical for DNA replication and repair.[16] An in vitro topoisomerase inhibition assay can determine if a trifluoromethylated quinolinone directly inhibits the activity of these enzymes.

Protocol: In Vitro Topoisomerase I Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube on ice, set up the reaction mixture containing supercoiled plasmid DNA, 10X topoisomerase I reaction buffer, and the trifluoromethylated quinolinone at various concentrations.[17] Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin).

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixtures. The final reaction volume is typically 20 µL.[17]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[17]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interpretation: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the enzyme-only control.

Causality Behind Experimental Choices: Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. Topoisomerase I relaxes supercoiled DNA, causing it to migrate more slowly. An effective inhibitor will prevent this relaxation, preserving the fast-migrating supercoiled form.

III. Exploring Upstream Signaling: The PI3K/Akt Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[2][18][19] Investigating the effect of trifluoromethylated quinolinones on this pathway can provide valuable insights into their mechanism of action.

Investigative Approach:

  • Western Blotting: Analyze the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473 and Thr308) and downstream effectors like mTOR and p70S6K. A decrease in the phosphorylation of these proteins upon treatment with the compound would suggest inhibition of the PI3K/Akt pathway.

  • In Silico Docking: Molecular docking studies can be performed to predict the binding affinity and mode of interaction of the trifluoromethylated quinolinone with the active site of PI3K or Akt.[11]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes TFQ Trifluoromethylated Quinolinone TFQ->PI3K Inhibits TFQ->Akt Inhibits

Sources

Application

Using 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- as a chemical probe for [target protein]

An in-depth guide to the application of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- derivatives, exemplified by BAY 87-2243, as chemical probes for interrogating the Hypoxia-Inducible Factor (HIF-1) pathway through t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- derivatives, exemplified by BAY 87-2243, as chemical probes for interrogating the Hypoxia-Inducible Factor (HIF-1) pathway through the inhibition of mitochondrial complex I. This document is intended for researchers, scientists, and drug development professionals.

Introduction: A Chemical Probe for Hypoxia Research

Hypoxia, a condition of low oxygen availability, is a hallmark of the tumor microenvironment and is strongly associated with cancer progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is rapidly degraded under normal oxygen conditions (normoxia) but is stabilized under hypoxia, leading to the transcription of genes that promote angiogenesis, metabolic reprogramming, and cell survival.[1] Consequently, small molecule inhibitors of the HIF-1 pathway are invaluable tools for both basic research and as potential therapeutics.[1][2]

This application note describes the use of a potent chemical probe belonging to the 2(1H)-quinolinone, 6-nitro-4-(trifluoromethyl)- class, specifically exemplified by the well-characterized compound BAY 87-2243 . This probe does not inhibit HIF-1 directly. Instead, it acts as a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) , a key component of the electron transport chain.[2][3][4][5][6] By inhibiting mitochondrial respiration, BAY 87-2243 prevents the hypoxia-induced stabilization of HIF-1α, thereby suppressing the expression of HIF-1 target genes.[2][7] This guide provides a comprehensive overview of its mechanism of action, key applications, and detailed protocols for its use in cellular and biochemical assays.

Probe Profile: BAY 87-2243

BAY 87-2243 is a highly potent and selective small molecule that serves as an excellent probe for studying the link between mitochondrial function and HIF-1 signaling.[2][3][8] Its characteristics make it a superior tool compared to many earlier-generation HIF-1 inhibitors, which often suffered from off-target effects or poor pharmacological properties.[1][2]

PropertyValueSource
IUPAC Name 1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine[2]
Molecular Formula C34H33F3N8O2[7]
Molecular Weight 654.7 g/mol [7]
CAS Number 1227158-85-1[3]
Appearance Crystalline solidN/A
Solubility Soluble in DMSO (e.g., 25 mg/mL)[5]
Storage Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles.[7]
Potency and Selectivity Data
AssayCell Line/SystemIC50Source
HIF-1 Reporter Gene ActivityHCT-116~0.7 nM[3][7][8]
CA9 Protein ExpressionHCT-116~2 nM[3][7][8]
Mitochondrial Oxygen ConsumptionN/A~10 nM[7][8]

Mechanism of Action: Linking Mitochondria to HIF-1

The primary mechanism of action for BAY 87-2243 is the inhibition of mitochondrial complex I.[2][3][4] This action has a direct consequence on the stabilization of HIF-1α under hypoxic conditions. Under normoxia, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] Under hypoxia, the lack of oxygen as a substrate inactivates PHDs, allowing HIF-1α to accumulate.

BAY 87-2243's inhibition of complex I disrupts the electron transport chain, which is thought to reduce the generation of reactive oxygen species (ROS) that can inactivate PHDs, or otherwise limit the oxygen consumption rate, thereby increasing intracellular oxygen tension and reactivating PHDs even under external hypoxic conditions.[4] This leads to the degradation of HIF-1α and the subsequent downregulation of its target genes. It is crucial to note that BAY 87-2243 does not affect HIF-1α levels induced by hypoxia mimetics like cobalt chloride or desferrioxamine, nor does it inhibit PHD2 activity directly, confirming its distinct mitochondrial-dependent mechanism.[1][2]

Mechanism_of_Action cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) cluster_probe Hypoxia + BAY 87-2243 O2 O2 PHD Prolyl Hydroxylases (PHDs) (Active) O2->PHD Substrate HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a_norm HIF-1α HIF1a_norm->PHD Hydroxylation VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Elements (HREs) TargetGenes Target Gene Expression (e.g., CA9, ADM) HRE->TargetGenes Transcription Probe BAY 87-2243 Mito Mitochondrial Complex I Probe->Mito Inhibits PHD_reactivated PHDs (Reactivated) Mito->PHD_reactivated Restores O2 -dependent activity Degradation_probe Degradation PHD_reactivated->Degradation_probe Leads to HIF1a_probe HIF-1α HIF1a_probe->PHD_reactivated

Caption: Mechanism of BAY 87-2243 action.

Experimental Protocols

The following protocols provide a framework for validating the activity and mechanism of BAY 87-2243 in a cell-based setting. It is essential to include appropriate controls, such as a vehicle-only (DMSO) control and potentially a structurally related but inactive analog if available.[9]

General Workflow

Experimental_Workflow cluster_assays Downstream Assays Start Start: Prepare Probe Stock (10 mM in DMSO) CellCulture Culture Cells (e.g., H460, HCT-116) Start->CellCulture Treatment Treat cells with BAY 87-2243 (1-1000 nM) and Vehicle (DMSO) CellCulture->Treatment Incubation Incubate under Normoxia (21% O2) and Hypoxia (1% O2) for 16-24h Treatment->Incubation Western Protocol 1: Western Blot (HIF-1α/2α levels) Incubation->Western Respiration Protocol 2: Mitochondrial Respiration (Target Engagement) Incubation->Respiration qPCR Protocol 3: RT-qPCR (HIF Target Genes) Incubation->qPCR

Caption: General experimental workflow for probe validation.

Protocol 1: HIF-1α Protein Accumulation Assay via Western Blot

This protocol directly assesses the primary downstream effect of the probe: the reduction of hypoxia-induced HIF-1α protein levels.

1. Materials:

  • Cell line (e.g., H460 human non-small cell lung cancer cells).[2]

  • Complete cell culture medium.

  • BAY 87-2243 stock solution (10 mM in DMSO).[2]

  • Hypoxia chamber or incubator (1% O2).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-HIF-1α, anti-HIF-2α, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody and ECL substrate.

2. Procedure:

  • Cell Seeding: Seed H460 cells in 6-well plates and allow them to adhere overnight.

  • Probe Preparation: Prepare serial dilutions of BAY 87-2243 in complete medium to achieve final concentrations ranging from 1 nM to 1000 nM.[2] Include a DMSO vehicle control.

  • Treatment: Replace the medium with the probe-containing or vehicle medium.

  • Incubation: Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxic incubator (1% O2) for 16 hours.[1]

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using an ECL substrate and an imaging system.

3. Expected Results:

  • Normoxia: Very low to undetectable HIF-1α levels in all lanes.

  • Hypoxia (Vehicle): Strong band for HIF-1α, indicating protein accumulation.

  • Hypoxia (BAY 87-2243): A dose-dependent decrease in the intensity of the HIF-1α band compared to the vehicle control.[1][2] β-actin levels should remain constant across all lanes.

Protocol 2: Target Engagement via Mitochondrial Respiration Assay

This protocol validates that the probe engages its direct target, mitochondrial complex I, by measuring its effect on cellular oxygen consumption.

1. Materials:

  • Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate, OCR).

  • Seahorse XF cell culture microplates.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • BAY 87-2243.

  • Mitochondrial complex inhibitors for control experiments (e.g., rotenone, antimycin A).

2. Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to form a monolayer.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer. Prepare a utility plate with different concentrations of BAY 87-2243 for injection.

  • Assay Execution:

    • Load the cell plate into the instrument and measure the basal oxygen consumption rate (OCR).

    • Inject BAY 87-2243 at various concentrations and monitor the change in OCR over time.

    • (Optional) Perform a mitochondrial stress test by subsequent injections of oligomycin, FCCP, and rotenone/antimycin A to further dissect the effects on mitochondrial function.

3. Expected Results:

  • BAY 87-2243 should cause a rapid, dose-dependent decrease in the cellular OCR, consistent with the inhibition of mitochondrial complex I.[7][8] The IC50 for OCR inhibition should be in the low nanomolar range (~10 nM).[7][8]

Protocol 3: Downstream Functional Assay via RT-qPCR

This protocol measures the functional consequence of HIF-1α inhibition by quantifying the mRNA levels of known HIF-1 target genes.

1. Materials:

  • Cells and treatment reagents as in Protocol 1.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for HIF-1 target genes (e.g., CA9, ADM, ANGPTL4) and a housekeeping gene (e.g., ACTB, GAPDH).[2]

  • Primers for a non-HIF-regulated gene as a negative control (e.g., EGLN2).[1][2]

2. Procedure:

  • Cell Treatment: Treat cells with BAY 87-2243 under normoxic and hypoxic conditions as described in Protocol 1.

  • RNA Extraction: After the 16-hour incubation, lyse the cells and extract total RNA according to the kit manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.

  • RT-qPCR:

    • Set up qPCR reactions using the cDNA, primers for target and control genes, and qPCR master mix.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

3. Expected Results:

  • Hypoxia (Vehicle): Significant upregulation of CA9, ADM, and ANGPTL4 mRNA compared to normoxic controls.

  • Hypoxia (BAY 87-2243): A dose-dependent suppression of the hypoxia-induced expression of these target genes.[1][2] The expression of the negative control gene EGLN2 should not be significantly affected by the probe under either normoxia or hypoxia.[1][2]

Controls and Best Practices for Probe Use

To ensure the validity of experimental findings, rigorous controls and best practices are essential.[9][10]

  • Concentration Range: Use the lowest concentration of the probe that gives a robust on-target effect. High concentrations can lead to off-target activities.[9] The effective cellular concentration for BAY 87-2243 is in the low nanomolar range.[2]

  • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for the probe.

  • Orthogonal Probes: If possible, confirm key findings with a structurally different inhibitor of the same target to ensure the observed phenotype is not due to the chemical scaffold.[9]

  • Negative Control: A crucial, though often unavailable, control is a close structural analog of the probe that is inactive against the target.[9] This helps to rule out off-target effects of the chemical scaffold.

  • Target Engagement: Directly confirm that the probe interacts with its target in your experimental system using methods like the mitochondrial respiration assay (Protocol 2).[11]

  • Phenotypic Rescue: The "gold standard" for validating a probe's mechanism is to show that the probe's effect can be reversed by a genetic modification that makes the target resistant to the probe (e.g., expressing a yeast NDI1 that functionally replaces complex I but is not inhibited by BAY 87-2243).[6][10]

References

  • Ellinghaus, P., Heisler, I., Unterschemmann, K., et al. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. Cancer Medicine, 2(5), 611-624. [Link]

  • ResearchGate. (2013). (PDF) BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. [Link]

  • Liu, K., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(11), 5312-5327. [Link]

  • Kallman, B., et al. (2015). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3567. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

  • Nomura, D. K., et al. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(12), 966-970. [Link]

  • Basith, S., et al. (2020). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 63(15), 8027-8041. [Link]

  • ResearchGate. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. [Link]

  • Antibodies.com. (2024). Cell-Based Assays Guide. [Link]

  • Zips, D., et al. (2017). BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. Strahlentherapie und Onkologie, 193(10), 834-842. [Link]

  • Bongarzone, S., et al. (2017). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Current Opinion in Chemical Biology, 39, 58-67. [Link]

  • PubChem. 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. [Link]

  • MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. [Link]

  • Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. [Link]

  • Zhang, Y., et al. (2021). Multifunctional activity-based chemical probes for sirtuins. RSC Chemical Biology, 2(3), 856-863. [Link]

  • Müller, S., et al. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 843-851. [Link]

  • A-Gonzalez, N., et al. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(24), 6734-6739. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(3), 514. [Link]

  • ResearchGate. (2021). A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. [Link]

  • Wawrzyńczak, A., et al. (2014). 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799. [Link]

  • PubChem. Nucleolin (human) | Protein Target. [Link]

Sources

Method

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Quinolinone Derivatives

Introduction: The Therapeutic Promise of Quinolinone Scaffolds The quinolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinolinone Scaffolds

The quinolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of quinolinone have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for drug discovery programs.[3][4][5] High-throughput screening (HTS) provides a robust methodology to rapidly evaluate large libraries of quinolinone derivatives, identifying promising lead compounds for further development.[6][7][8] This document outlines a comprehensive, field-proven HTS protocol designed to identify and validate novel quinolinone derivatives with potential therapeutic applications.

The causality behind this protocol is rooted in a tiered approach, beginning with a broad primary screen to cast a wide net, followed by increasingly stringent secondary and tertiary assays to confirm activity and eliminate false positives. This ensures that resources are focused on the most promising candidates.

Part 1: Pre-Screening and Assay Development

Quinolinone Library Management

The foundation of any successful HTS campaign is a well-characterized compound library.[9]

  • Sourcing and Purity: Quinolinone derivatives should be sourced from reputable vendors or synthesized in-house, with purity confirmed by analytical methods such as LC-MS and NMR.

  • Solubilization and Plating: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These are then acoustically dispensed into 384- or 1536-well microplates to create assay-ready plates at a lower concentration. Automated liquid handling platforms are crucial for this process to ensure accuracy and minimize variability.[10][11]

Primary Assay Selection and Optimization: Fluorescence Polarization

For screening campaigns targeting protein-ligand interactions, a fluorescence polarization (FP) assay is an excellent choice for the primary screen.[12][13][14] FP is a homogeneous, in-solution technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13]

Causality: The selection of FP is based on its robustness, low cost, and amenability to automation.[13][15] It is less susceptible to certain types of interference that can plague other light-based assays.[13]

Protocol: FP Assay Development

  • Fluorophore Selection: Choose a fluorophore (e.g., fluorescein, rhodamine) with excitation and emission wavelengths compatible with the plate reader. The fluorophore will be conjugated to a known ligand for the target protein (the "tracer").[12]

  • Tracer Concentration Determination: Perform a saturation binding experiment by titrating the tracer against a fixed concentration of the target protein to determine the optimal tracer concentration that provides a good signal-to-noise ratio.

  • Protein Concentration Optimization: Titrate the target protein against the optimized tracer concentration to identify the protein concentration that yields a robust assay window (the difference in polarization between the bound and unbound tracer).

  • DMSO Tolerance: Evaluate the assay's performance in the presence of varying concentrations of DMSO to ensure that the final assay concentration of DMSO does not adversely affect the results.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17] It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[18][19][20]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A "dry run" of the assay with only positive and negative controls should be performed to ensure a consistent Z'-factor > 0.5 before commencing the full screen.[21]

Part 2: High-Throughput Screening and Hit Identification

Automated Primary HTS Workflow

The primary screen is performed using a fully automated system to ensure high throughput and reproducibility.[7][22]

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_screening Automated Screening cluster_analysis Data Analysis Compound_Library Quinolinone Library (Assay-Ready Plates) Liquid_Handler Automated Liquid Handler (e.g., Agilent Bravo, Hamilton Microlab) Compound_Library->Liquid_Handler Reagent_Prep Reagent Preparation (Tracer, Protein, Buffer) Reagent_Prep->Liquid_Handler Incubation Incubation Liquid_Handler->Incubation Compound & Reagent Dispensing Plate_Reader FP Plate Reader Incubation->Plate_Reader Data_Processing Raw Data Processing Plate_Reader->Data_Processing Hit_Identification Hit Identification (Z-score > 3) Data_Processing->Hit_Identification

Caption: Automated HTS workflow for the primary screen.

Step-by-Step Protocol:

  • Assay-ready plates containing the quinolinone derivatives are loaded onto the automated platform.

  • The automated liquid handler dispenses the tracer and target protein into the wells of the microplates.[10]

  • Plates are incubated for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.

  • The fluorescence polarization of each well is measured using a plate reader.

  • Raw data is processed, and a Z-score is calculated for each compound. Wells with a Z-score greater than 3 standard deviations from the mean of the negative controls are typically considered "hits."

Data Presentation: Primary Screen Results

Parameter Value Comment
Total Compounds Screened 100,000
Hit Rate 0.5%
Number of Hits 500
Z'-Factor (average) 0.75Excellent assay performance

Part 3: Hit Confirmation and Prioritization

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising candidates for further investigation.[23][24][25]

Hit Confirmation
  • Re-testing: "Cherry-picked" hits from the primary screen are re-tested in the primary assay to confirm their activity.[21]

  • Orthogonal Assays: Confirmed hits are then tested in an orthogonal assay, which has a different detection technology (e.g., AlphaScreen or Surface Plasmon Resonance), to rule out compound interference with the primary assay format.[25]

Dose-Response and IC50 Determination

Confirmed hits are tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound to generate a concentration-response curve.

Data Presentation: Dose-Response Data for a Confirmed Hit

Compound ID IC50 (µM) Hill Slope
QN-1231.21.10.99
QN-4565.80.90.98
QN-7890.71.00.99
Cell-Based Secondary Assays

To assess the activity of the quinolinone derivatives in a more biologically relevant context, cell-based assays are employed.[26][27]

  • Cytotoxicity Assays: It is crucial to determine if the observed activity is due to non-specific cytotoxicity.[28] Assays such as MTT, CellTiter-Glo, or LDH release assays are commonly used for this purpose.[29][30]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound is binding to the intended target within the cell.

Hit-to-Lead Workflow Diagram:

Hit_to_Lead Primary_Screen Primary HTS (100,000 compounds) Hit_Confirmation Hit Confirmation (Re-test & Orthogonal Assay) Primary_Screen->Hit_Confirmation ~500 Hits Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response ~100 Confirmed Hits Cytotoxicity Cytotoxicity Assays Dose_Response->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR ~20 Prioritized Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow from initial hit to lead optimization.

Part 4: Data Analysis and Interpretation

Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits with cellular activity has been identified, a preliminary SAR analysis is conducted.[31][32][33][34][35] This involves examining the chemical structures of the active compounds to identify common structural motifs that are important for activity.[5] This information is invaluable for guiding the synthesis of more potent and selective analogs during the lead optimization phase.[31][34]

Data Management

A robust data management system is essential for tracking the large volumes of data generated during an HTS campaign.[36] This system should capture all experimental details, raw data, and analyzed results in a searchable format.

This application note provides a comprehensive and scientifically grounded protocol for the high-throughput screening of novel quinolinone derivatives. By following this tiered approach, from meticulous assay development to rigorous hit validation and insightful data analysis, researchers can efficiently identify and prioritize promising lead compounds for further development in the quest for new therapeutics. The emphasis on self-validating systems, such as the use of orthogonal assays and the assessment of cytotoxicity, ensures the integrity of the screening results and increases the likelihood of success in subsequent stages of drug discovery.

References

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available from: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Marin Biologic Laboratories, Inc. Available from: [Link]

  • Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. MDPI. Available from: [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available from: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. Briefings in Bioinformatics. Available from: [Link]

  • Z-factor. Wikipedia. Available from: [Link]

  • Cytotoxicity Assays - High Throughput Screening. Assay Genie. Available from: [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available from: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]

  • High-Throughput Screening. Hudson Robotics. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available from: [Link]

  • Hit confirmation, hit validation. GARDP Revive. Available from: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]

  • On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]

  • High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. Available from: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. Available from: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Molecular Cancer Therapeutics. Available from: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]

  • High-Throughput Screening (HTS). Beckman Coulter. Available from: [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available from: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening. Available from: [Link]

  • Hit Validation for Suspicious Minds. Sygnature Discovery. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Biological activity of natural 2-quinolinones. Taylor & Francis Online. Available from: [Link]

  • HTS Data Integration. Apix-Drive. Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Bravo Automated Liquid Handling Platform. Agilent. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]

  • Simulated High Throughput Sequencing Datasets: A Crucial Tool for Validating Bioinformatic Pathogen Detection Pipelines. Plants. Available from: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available from: [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. Available from: [Link]

  • On HTS: Z-factor. Available from: [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available from: [Link]

  • Automated Liquid Handling. Hamilton Company. Available from: [Link]

  • Automated Liquid Handling System - Prime. HighRes Biosolutions. Available from: [Link]

  • Video: Structure-Activity Relationships and Drug Design. JoVE. Available from: [Link]

  • Hit validation and characterization. YouTube. Available from: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available from: [Link]

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Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a key intermediate in pharmaceutical research and development. The method utilizes a reverse-phase C18 column with UV detection, providing excellent selectivity, linearity, accuracy, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Principle of the Method & Rationale

The quantitative analysis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is achieved through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for this analyte due to its molecular structure.

  • Analyte Characteristics: The molecule possesses a quinolinone core, which is moderately polar, along with a non-polar trifluoromethyl group and a polar nitro group. This amphiphilic nature makes it an excellent candidate for retention on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected. The hydrophobic C18 chains provide a strong retentive mechanism for the aromatic rings and the trifluoromethyl group of the analyte through hydrophobic interactions.

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component (water with an acidic modifier) is used. Acetonitrile is chosen for its low UV cutoff and efficient elution of moderately polar compounds. An acidic modifier, such as formic acid, is incorporated to maintain a consistent, low pH. This suppresses the potential ionization of the N-H proton on the quinolinone ring (pKa is predicted to be around 10.35), ensuring the analyte is in a single, non-ionized form, which results in a sharp, symmetrical peak shape and reproducible retention times.[1]

  • Detection: The quinolinone nucleus, combined with the nitro group, acts as a strong chromophore. This extended conjugation allows for sensitive detection using a standard UV-Vis detector. Based on the UV absorption characteristics of similar nitro-substituted quinoline derivatives, a detection wavelength in the higher UV range is selected to maximize sensitivity and minimize interference.[2][3]

Instrumentation, Materials, and Reagents

2.1 Instrumentation

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Sonication bath or membrane filters for solvent degassing and sample filtration.

2.2 Chemicals and Reagents

  • 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (ACS grade or higher).

2.3 Chromatographic Column

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent). A smaller particle size column (e.g., 3 µm) can be used for faster UPLC applications.[4]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile.

    • Degas both mobile phases for 15 minutes in a sonication bath or by vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This is the stock solution.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase (60:40 Water:Acetonitrile) to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Further dilute an aliquot of this solution with the mobile phase to bring the final concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Test (SST)

Before commencing any analysis, the system's readiness must be confirmed. This is a core requirement for a self-validating system.[5]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Evaluate the following parameters:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[6]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.
Analysis Workflow

The complete analytical workflow from preparation to data validation is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep prep hplc hplc data data qc qc result result A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E System Suitability Test (SST) B->E C Prepare Sample Solutions G Inject Samples C->G D->E Baseline Stable? F Inject Calibration Standards E->F SST Passed? H Integrate Peaks & Acquire Data F->H G->H I Construct Calibration Curve (Linearity Check) H->I J Quantify Analyte in Samples I->J K Validate Results vs. ICH Criteria J->K L Final Report K->L

Caption: HPLC analysis workflow from preparation to final reporting.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[5][7] The following parameters are critical.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.999 (PDA).To ensure the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 5-7 concentrations.To demonstrate a proportional relationship between concentration and detector response.[6]
Range The concentration interval where the method is linear, accurate, and precise.To define the operational limits of the method.
Accuracy (% Recovery) 98.0% - 102.0% for drug substance analysis.[6]To assess the closeness of the experimental value to the true value, typically determined by spike recovery at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The LOQ should be precise and accurate (%RSD ≤ 10%).The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness %RSD of results should remain within system suitability limits after minor parameter changes.To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate ±10%).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Oliveira, E. F., et al. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, hydrazone on Newcrom R1 HPLC column. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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Method

Introduction: The Analytical Challenge of Modern Fluorinated Pharmacophores

An Application Note for LC-MS/MS Method Development for Trifluoromethylated Quinolinone Compounds The incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for LC-MS/MS Method Development for Trifluoromethylated Quinolinone Compounds

The incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. When this moiety is part of a quinolinone scaffold—a structure prevalent in numerous therapeutic agents—it creates a unique analytical challenge. Trifluoromethylated quinolinone compounds possess a complex interplay of hydrophobicity from the aromatic core, basicity from the quinolinone nitrogen, and unique electronic properties from the highly electronegative CF3 group.

Developing a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for these molecules is critical for accurate pharmacokinetic and metabolic studies in drug development. This requires a nuanced approach that goes beyond standard C18-based methods. This guide provides a detailed, science-backed protocol for the systematic development and validation of an LC-MS/MS method tailored to the specific physicochemical properties of trifluoromethylated quinolinones, ensuring accuracy, sensitivity, and reproducibility in accordance with global regulatory standards.

Section 1: Foundational Strategy - Analyte-Centric Method Design

The key to a successful method lies in understanding the analyte. The quinolinone structure contains a basic nitrogen atom, making it an ideal candidate for positive mode Electrospray Ionization (ESI+). The trifluoromethyl group increases the molecule's lipophilicity and can introduce unique chromatographic interactions. Therefore, our strategy will focus on leveraging these properties.

Initial Sample Preparation: Protein Precipitation

For biological matrices like plasma or serum, a simple, rapid, and effective starting point is protein precipitation (PPT). This technique effectively removes the bulk of proteinaceous material, which can interfere with chromatography and ionize in the MS source.

Causality: Acetonitrile is chosen as the precipitation solvent not only for its efficiency in denaturing proteins but also because it is a common mobile phase component in reversed-phase chromatography, ensuring compatibility with the initial LC conditions. The high solvent-to-sample ratio (e.g., 3:1) ensures complete protein crashing.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

  • Aliquot 100 µL of plasma sample (or standard, quality control, blank) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The IS should be a structurally similar analog, ideally a stable isotope-labeled version of the analyte.

  • Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant into a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

For more complex matrices or when higher sensitivity is required, more advanced techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.[1][2][3]

Section 2: Chromatographic Separation - Beyond C18

While C18 columns are workhorses in reversed-phase chromatography, the unique electronic nature of trifluoromethylated aromatic compounds calls for a more specialized stationary phase. Fluorinated phases, such as a pentafluorophenyl (PFP) or F5 phase, offer alternative selectivity through multiple interaction mechanisms.[4][5]

Expertise & Rationale: A PFP phase can engage in π-π stacking, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating structurally similar aromatic and halogenated compounds.[4] This provides better peak shape and resolution from endogenous matrix components compared to the purely hydrophobic interactions of a C18 column.

LC Method Parameters
ParameterRecommended SettingRationale
Analytical Column PFP or Phenyl-Hexyl Column (e.g., 2.1 x 50 mm, 2.6 µm)Provides alternative selectivity for fluorinated and aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40°CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA typical starting point to avoid column overloading.
Gradient Elution Protocol

A gradient elution is essential for separating the analyte from early-eluting matrix components and ensuring a reasonable run time.

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Causality: The initial hold at low organic content allows polar interferences to wash away. The steep gradient rapidly elutes the lipophilic analyte, keeping the peak sharp. The high organic wash cleans the column, and the re-equilibration step ensures reproducibility between injections.

LC_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 lc1 Autosampler Injection p4->lc1 lc2 PFP Column Separation lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI+ Ionization lc3->ms1 ms2 MRM Detection ms1->ms2 ms3 Data Acquisition ms2->ms3

Fig 1. Overall LC-MS/MS analytical workflow.

Section 3: Mass Spectrometry Detection - Specificity and Sensitivity

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.

Ion Source Optimization

The goal is to generate a stable and abundant protonated molecule, [M+H]⁺.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for the basic nitrogen in the quinolinone core.

  • Capillary Voltage: Typically 3.0 - 4.5 kV. Optimize for maximum precursor ion intensity.

  • Source Temperature: ~350 - 450°C. Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Nebulizer and Heater Gas Flows: Optimize to achieve stable spray and efficient droplet formation.

MRM Transition Development

This is a two-step process:

  • Precursor Ion (Q1): Infuse a standard solution of the analyte and identify the m/z of the protonated molecule, [M+H]⁺.

  • Product Ion (Q3): Perform a product ion scan on the precursor ion. The collision energy (CE) is ramped to induce fragmentation. Select at least two stable, intense, and specific product ions. The most intense transition is used for quantification (Quantifier), and the second most intense is used for confirmation (Qualifier).

Expertise & Rationale: The fragmentation of the quinolinone core often yields characteristic product ions. The trifluoromethyl group is generally stable and may not fragment easily, making fragmentation patterns predictable based on the core structure. ESI-MS/MS spectra can provide valuable clues about the structure of quinoline derivatives.[6][7]

MRM_Development Analyte Analyte Infusion Q1_Scan Q1 Scan Find [M+H]⁺ Analyte->Q1_Scan Product_Scan Product Ion Scan on [M+H]⁺ Ramp Collision Energy Q1_Scan->Product_Scan Q3_Fragments Identify Fragments Fragment 1 Fragment 2 Fragment n... Product_Scan->Q3_Fragments Optimization Optimize CE for each Fragment Select Quantifier & Qualifier Q3_Fragments->Optimization

Fig 2. Logical workflow for MRM transition development.
Optimized MS/MS Parameters (Hypothetical Example)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Analyte X 350.1282.110025Quantifier
Analyte X 350.1254.110035Qualifier
IS (d4-Analyte X) 354.1286.110025Quantifier

Section 4: Method Validation - Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The protocols below are based on the harmonized guidelines from the FDA and EMA.[8][9][10][11][12][13] A full validation should include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[9][12]

Selectivity and Specificity
  • Protocol: Analyze at least six different blank matrix lots. Check for any interfering peaks at the retention time of the analyte and IS. The response of any interfering peak should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.

Linearity and Range
  • Protocol: Prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and 8-10 non-zero concentrations spanning the expected range. The curve is typically fitted with a linear, 1/x² weighted regression. At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ).

Table: Example Calibration Curve Data

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.50 2.60 104.0
5.00 5.15 103.0
25.0 24.5 98.0
100 102.1 102.1
250 240.5 96.2
500 495.3 99.1
1000 (ULOQ) 1011.0 101.1

| Regression | y = 0.012x + 0.001 | r² > 0.995 |

Accuracy and Precision
  • Protocol: Analyze Quality Control (QC) samples at four levels: LLOQ, Low, Medium, and High. Analyze at least five replicates of each QC level in three separate analytical runs.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[10]

Table: Example Inter-Day Accuracy & Precision Data (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 11.5
Low QC 3.00 2.91 97.0 8.2
Mid QC 75.0 78.9 105.2 6.5

| High QC | 750 | 735.5 | 98.1 | 5.9 |

Matrix Effect and Recovery
  • Protocol (Matrix Effect): Compare the peak area of the analyte spiked into extracted blank matrix with the peak area of the analyte in a neat solution. This should be done at Low and High QC levels in at least six matrix lots. The CV of the IS-normalized matrix factor should be ≤15%.

  • Protocol (Recovery): Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at three QC levels. Recovery should be consistent and reproducible.

Stability
  • Protocol: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. This includes:

    • Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temperature)

    • Bench-Top Stability: (e.g., 4-6 hours at room temperature)

    • Long-Term Stability: (e.g., stored at -80°C for a duration exceeding the study sample storage time)

    • Post-Preparative Stability: (in the autosampler)

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Baranowska, I., & Koper, M. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PLoS ONE, 9(6), e97548. [Link]

  • Song, G., et al. (2011). A sensitive LC-MS assay using derivatization with boron trifluoride to quantify curcuminoids in biological samples. Journal of Chromatography B, 879(13-14), 913-920. [Link]

  • Gomes, G. A. N., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 34-41. [Link]

  • Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gomes, G. A. N., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. [Link]

  • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413, 3965–3978. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Wang, F., et al. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Kamiusuki, T., et al. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 38(9), 388-392. [Link]

  • Dubois, M., et al. (2008). Quantitative high-throughput analysis of 16 (fluoro)quinolones in honey using automated extraction by turbulent flow chromatography coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1177(1), 58-65. [Link]

  • Öztürk, E. R., & Özkan, S. A. (2021). Analysis of Quinolones in Biological Materials by Liquid Chromatography. Current Pharmaceutical Analysis, 17(8), 1017-1033. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • LCGC International Staff. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 234-241. [Link]

  • Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass Spectrometry Reviews, 26(1), 51-78. [Link]

  • Therapeutic Goods Administration (TGA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Pharmalex. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Lin, C. H., et al. (2011). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 19(2). [Link]

  • Wikipedia. (n.d.). Buckminsterfullerene. [Link]

  • Agilent Technologies. (n.d.). Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. [Link]

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Application

Measuring Cellular Viability in Response to 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone Using the MTT Assay

An Application Guide for Researchers Introduction The quinolone family of compounds has been a cornerstone in the development of antibacterial agents, primarily due to their targeted inhibition of essential bacterial enz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The quinolone family of compounds has been a cornerstone in the development of antibacterial agents, primarily due to their targeted inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3] This mechanism effectively halts DNA replication and leads to bacterial cell death.[1][4] The compound 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone belongs to this broad class, and its structural features suggest a potential for cytotoxic or anti-proliferative activity against various cell types, a critical area of investigation in drug discovery and toxicology.

This application note provides a comprehensive, field-tested protocol for assessing the effect of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone on cellular viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring the metabolic activity of cells, which serves as a reliable indicator of their viability and proliferation rate.[5] We will delve into the mechanistic rationale, provide a detailed step-by-step workflow, and offer guidance on data analysis and interpretation to ensure robust and reproducible results.

Hypothesized Mechanism of Action

Quinolones function by forming a ternary complex with a type II topoisomerase and DNA.[1] This action stabilizes the DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to an accumulation of double-strand breaks. This fragmentation of the chromosome ultimately triggers a cascade of events resulting in cell death.[3][4] While the primary targets are bacterial topoisomerases, it is crucial to evaluate the off-target effects on mammalian cells to determine the compound's therapeutic index. The presence of a nitro group can also contribute to cytotoxicity, as seen in related compounds where it can participate in photodynamic reactions or other cellular stresses.[6][7]

cluster_cell Mammalian Cell Compound 6-nitro-4-(trifluoromethyl) -2(1H)-quinolinone TopoII Topoisomerase II (Human Homologue) Compound->TopoII Inhibition? DNA Nuclear DNA TopoII->DNA Regulates DNA supercoiling DSB DNA Double-Strand Breaks DNA->DSB Re-ligation blocked Apoptosis Apoptosis / Cell Cycle Arrest DSB->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Hypothesized mechanism of quinolinone-induced cytotoxicity.

Principle of the MTT Cell Viability Assay

The MTT assay is a quantitative and reliable method to assess cell viability. Its principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells in the culture.[8][9] The insoluble formazan is then solubilized using a detergent or organic solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (e.g., 24h) for cell adherence start->incubate1 treat Treat with varying concentrations of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone incubate1->treat incubate2 Incubate for exposure period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) to allow formazan formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, Acidified Isopropanol) incubate3->solubilize incubate4 Incubate (e.g., 15 min to overnight) with shaking to dissolve crystals solubilize->incubate4 read Measure Absorbance (e.g., 570 nm) incubate4->read end Analyze Data (Calculate % Viability, IC50) read->end

Caption: General experimental workflow for the MTT assay.

Materials and Reagents

Material/Reagent Specifications
Compound 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone
Cell Line Appropriate for the study (e.g., A549, HeLa, MCF-7)
Culture Medium e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Prepare a 5 mg/mL stock in sterile PBS.
Solubilization Solution Dimethyl sulfoxide (DMSO) or 0.04 M HCl in isopropanol.
Vehicle Control DMSO (or the solvent used to dissolve the compound).
Equipment 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (spectrophotometer), orbital shaker.

Experimental Protocol

PART 1: Preparation of Reagents
  • Compound Stock Solution:

    • Rationale: A high-concentration stock solution is prepared in a non-aqueous solvent to ensure solubility and allow for accurate serial dilutions in the aqueous culture medium. DMSO is commonly used but its final concentration in the culture should be kept low (<0.5%) to avoid solvent-induced cytotoxicity.[10]

    • Procedure: Prepare a 10 mM stock solution of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone (Molar Mass: 258.15 g/mol )[11] in cell culture grade DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C.

  • MTT Solution (5 mg/mL):

    • Rationale: MTT is light-sensitive and should be prepared under sterile conditions to avoid contamination of the cell cultures.

    • Procedure: Dissolve MTT powder in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL. Mix thoroughly by vortexing. Sterilize the solution using a 0.22 µm syringe filter. Store protected from light at 4°C for short-term use or -20°C for long-term storage.

PART 2: Cell Seeding and Treatment
  • Cell Culture:

    • Rationale: Use cells in the logarithmic growth phase to ensure uniform metabolic activity. Cell density is critical; too few cells will yield a low signal, while over-confluence can inhibit growth and affect results.

    • Procedure: Culture cells in their recommended medium. On the day of the experiment, harvest the cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Seeding:

    • Procedure: Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate (achieving 1 x 10⁴ cells/well).[8] Include wells for a "no cell" control to measure background absorbance.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Rationale: A serial dilution is performed to test the compound across a range of concentrations. This is essential for generating a dose-response curve and determining the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

    • Procedure: a. Prepare serial dilutions of the 10 mM stock solution in serum-free medium to create working solutions (e.g., from 1 µM to 100 µM). b. Carefully remove the old medium from the wells. c. Add 100 µL of the prepared compound dilutions to the respective wells. d. Include "untreated" control wells (medium only) and "vehicle" control wells (medium with the highest concentration of DMSO used in the treatment wells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

PART 3: MTT Assay and Absorbance Reading
  • MTT Addition:

    • Procedure: After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).

    • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to visible purple formazan crystals.

  • Formazan Solubilization:

    • Rationale: The formazan crystals are insoluble in water and must be fully dissolved to allow for accurate spectrophotometric measurement.

    • Procedure: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[8] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9] Protect the plate from light.

  • Absorbance Measurement:

    • Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background noise.[9]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "no cell" control wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration. This will typically yield a sigmoidal curve.

  • IC₅₀ Determination: The IC₅₀ value can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Example Data Table:

Compound Conc. (µM) Absorbance (570 nm) Corrected Absorbance % Viability
No Cell Control0.0520.000N/A
Vehicle Control (0 µM)1.2521.200100%
11.1921.14095.0%
50.9520.90075.0%
100.6520.60050.0%
250.3520.30025.0%
500.1720.12010.0%
1000.0720.0201.7%

Troubleshooting

Problem Potential Cause(s) Solution(s)
High background in "no cell" wells MTT was not fully dissolved; microbial contamination.Ensure MTT solution is properly filtered and dissolved. Use sterile technique throughout.
Low signal in control wells Insufficient cell number; low metabolic activity; cells not healthy.Optimize cell seeding density. Use cells from a low passage number in the log growth phase.
High variability between replicate wells Uneven cell seeding; pipetting errors; edge effects in the 96-well plate.Mix cell suspension thoroughly before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
Precipitation of compound in media Compound has low aqueous solubility.Decrease the highest concentration tested. Check the final DMSO concentration.

Conclusion

This protocol provides a robust framework for evaluating the cytotoxic effects of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. By understanding the underlying principles of both the compound's potential mechanism and the MTT assay's function, researchers can generate reliable and reproducible data. Accurate determination of the IC₅₀ value is a critical first step in the preclinical assessment of novel therapeutic compounds, providing essential information for further drug development and toxicological studies.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Smith, J. T. (1986). The mechanism of action of quinolones. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 21–29. Available at: [Link]

  • ChemBK. (n.d.). 6-Nitro-4-(trifluoromethyl)-2(1H)-quinolinone. Available at: [Link]

  • Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Hooper, D. C. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(1), 1. Available at: [Link]

  • Papadopoulou, D., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. Photochemistry and Photobiology, 97(4), 826-836. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the test compounds on cell viability. Available at: [Link]

  • Rodríguez-Martínez, J. M., et al. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-19. Available at: [Link]

  • Anderson, V. E., & Osheroff, N. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. PubChem Compound Summary. Available at: [Link]

  • Smithen, D. A., et al. (1980). Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. British Journal of Cancer, 41(1), 109-116. Available at: [Link]

  • Hrčak. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one. PubChem Compound Summary. Available at: [Link]

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Method

Application Notes and Protocols for Antimicrobial Activity Testing of Nitroquinoline Analogues

Introduction: The Resurgence of Nitroquinolines in an Era of Antimicrobial Resistance Nitroquinoline derivatives, such as the urinary antiseptic nitroxoline, represent a class of antimicrobial agents with renewed interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Nitroquinolines in an Era of Antimicrobial Resistance

Nitroquinoline derivatives, such as the urinary antiseptic nitroxoline, represent a class of antimicrobial agents with renewed interest in the face of mounting multidrug resistance.[1] Their unique mechanism of action, which is distinct from most conventional antibiotics, makes them promising candidates for novel drug development.[1] The antimicrobial efficacy of nitroquinolines is largely attributed to their ability to chelate divalent metal ions, such as Mg²⁺ and Mn²⁺, which are essential cofactors for many bacterial enzymes involved in crucial metabolic pathways and DNA replication.[1][2][3] By sequestering these ions, nitroquinoline analogues disrupt bacterial metal homeostasis, leading to bacteriostatic or bactericidal effects.[1][3]

This application guide provides a comprehensive overview and detailed protocols for the systematic evaluation of nitroquinoline analogues. The methodologies are grounded in the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different studies.[4][5][6] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate robust and reliable data.

Part 1: Foundational Assays for Primary Screening and Potency Determination

The initial assessment of novel nitroquinoline analogues involves determining their potency and spectrum of activity. The two most common and fundamental methods for this are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Agar Diffusion assay for a qualitative assessment of antimicrobial activity.

Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[7][8] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from CLSI M07 guidelines.[6]

Causality & Experimental Rationale:

  • Why Microplates? The 96-well format allows for the simultaneous testing of multiple compounds at various concentrations, making it a high-throughput and reagent-efficient method.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Mg²⁺ and Ca²⁺) in the medium can significantly affect the activity of many antibiotics. For nitroquinolines, whose mechanism is dependent on cation chelation, using a standardized, cation-adjusted medium is absolutely critical for reproducibility and obtaining biologically relevant MICs.[2]

  • Why 0.5 McFarland Standard? Standardizing the initial bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL ensures that the results are consistent and not skewed by variations in bacterial density.[9]

  • Preparation of Nitroquinoline Analogues: a. Prepare a stock solution of each nitroquinoline analogue, typically at 10 mg/mL or 100x the highest desired final concentration. b. Scientist's Note: Nitroquinolines can be hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration of DMSO in the assay wells does not exceed 1%, as higher concentrations can inhibit bacterial growth.[10] Always run a solvent control (media + DMSO at the highest concentration used) to validate this.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (A₆₂₅nm = 0.08-0.13). e. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[11]

  • Plate Preparation and Incubation: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in each row designated for a test compound. b. Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. You now have 50 µL in each well (1-10) with serially diluted compound. d. Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB. e. Well 12 will serve as the sterility control (no bacteria). f. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.[11]

  • Incubation and Reading: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8] b. The MIC is the lowest concentration of the nitroquinoline analogue at which there is no visible growth (i.e., the well is clear).[8] c. Scientist's Note: Some nitroquinoline analogues are colored. To aid in determining the MIC, a growth indicator like resazurin or INT can be added after incubation. However, test for any chemical reaction between the indicator and your compounds first.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Prepare Compound Stock & Dilutions Plate_Setup Dispense Compound, Media, & Inoculum into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 16-20 hours Plate_Setup->Incubation Read_Plate Visually Inspect for Growth or Use Indicator Incubation->Read_Plate Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Agar Diffusion Methods (Well & Disk): A Qualitative Screening Tool

Agar diffusion assays provide a simple, cost-effective, and visual method for initial screening of antimicrobial activity.[12][13][14] They are based on the principle that a compound will diffuse from a point source through the agar, creating a concentration gradient.[9] If the compound is active, a clear zone of no growth (zone of inhibition) will form around the source.[9]

Causality & Experimental Rationale:

  • Why Mueller-Hinton Agar (MHA)? MHA is the standard medium for routine susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most common pathogens.

  • Why a Confluent Lawn? Spreading the standardized inoculum evenly across the entire agar surface ensures that the subsequent zone of inhibition is uniform and measurable, reflecting the activity of the compound rather than inconsistent bacterial growth.

  • Plate and Inoculum Preparation: a. Prepare MHA plates with a uniform depth of 4 mm. The surface should be dry before use. b. Prepare a bacterial inoculum standardized to 0.5 McFarland as described in the broth microdilution protocol. c. Using a sterile cotton swab, inoculate the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate by 60° two more times, swabbing each time to ensure even coverage.[13]

  • Well Preparation and Compound Addition: a. Allow the plate to dry for 3-5 minutes. b. Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar. c. Carefully add a fixed volume (e.g., 50-100 µL) of the nitroquinoline analogue solution (at a known concentration) into each well. d. Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO).

  • Incubation and Measurement: a. Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound before bacterial growth begins. b. Invert the plates and incubate at 35-37°C for 18-24 hours. c. Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[9]

The results from these foundational assays can be summarized for clear comparison of multiple analogues.

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
NQ-001Staphylococcus aureus ATCC 29213418
NQ-001Escherichia coli ATCC 259221612
NQ-002Staphylococcus aureus ATCC 29213222
NQ-002Escherichia coli ATCC 25922815
CiprofloxacinStaphylococcus aureus ATCC 292130.525
CiprofloxacinEscherichia coli ATCC 259220.2530
Solvent (DMSO)S. aureus / E. coli>1280

Part 2: Advanced Assays for Mechanistic and Dynamic Insights

Once lead compounds are identified, further characterization is necessary to understand their dynamics and mechanism of action.

Time-Kill Kinetic Assay: Bacteriostatic vs. Bactericidal Activity

The MIC value alone does not reveal whether a compound kills the bacteria (bactericidal) or simply inhibits its growth (bacteriostatic). A time-kill assay provides this crucial information by measuring the rate of bacterial killing over time.

Causality & Experimental Rationale:

  • Why Multiple Time Points? Bacterial killing is a dynamic process. Sampling at multiple time points allows for the construction of a kinetic curve, clearly illustrating the effect of the compound over a 24-hour period.

  • Why Serial Dilutions and Plating? This is the classic method to determine the number of viable cells (CFU/mL). It ensures that only living bacteria that can replicate and form colonies are counted, providing a true measure of killing.

  • Preparation: a. Prepare a logarithmic-phase bacterial culture in CAMHB (typically by diluting an overnight culture and allowing it to grow to an OD₆₀₀ of ~0.3-0.5). b. Dilute this culture to a starting inoculum of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.

  • Assay Setup: a. Add the nitroquinoline analogue to the flasks at concentrations relevant to the MIC (e.g., 1x, 2x, 4x MIC). b. Include a no-drug growth control flask. c. Incubate all flasks at 37°C with shaking.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each flask. b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Analysis: a. Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point. b. Plot log₁₀ CFU/mL versus time. c. Interpretation: A ≥3-log₁₀ decrease in CFU/mL (a 99.9% kill) from the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction indicates bacteriostatic activity.

Investigating the Mechanism of Action: The Role of Metal Chelation

Given that the primary proposed mechanism for nitroquinolines is metal ion chelation, it is essential to validate this experimentally. A simple and effective way is to perform an MIC assay where the medium is supplemented with excess divalent cations.

Causality & Experimental Rationale: If the nitroquinoline's activity is dependent on chelating essential metal ions, then supplementing the growth medium with an excess of these ions should competitively inhibit the drug's action, leading to a significant increase in the observed MIC.

  • Follow the Broth Microdilution Protocol as described in section 1.1.

  • Prepare Parallel Plates: a. Plate A (Standard): Use standard CAMHB. b. Plate B (Supplemented): Use CAMHB supplemented with an additional concentration of MgCl₂ or ZnSO₄ (e.g., 50-100 µM). The exact concentration may require optimization.

  • Run the Assay: Perform the MIC determination for your lead nitroquinoline analogue on both plates against the same test organism.

  • Analysis: a. Determine the MIC on Plate A (MIC_standard) and Plate B (MIC_supplemented). b. Interpretation: A significant increase (e.g., 4-fold or greater) in the MIC value in the cation-supplemented medium strongly supports a mechanism of action based on metal chelation.

MoA cluster_bacterium Inside Bacterial Cell NQ Nitroquinoline Analogue Ions Essential Divalent Cations (Mg²⁺, Zn²⁺) NQ->Ions Chelates Result Enzyme Inactivation, Replication Blocked, Cell Death NQ->Result Leads to Enzyme Bacterial Metalloenzyme (e.g., DNA Gyrase) Ions->Enzyme Required Cofactor

Sources

Application

Kinase inhibition assay protocol for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Topic: Biochemical Profiling of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-: A Guide to Kinase Inhibition Assay Development and Execution Abstract The quinolinone scaffold is a recognized pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biochemical Profiling of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-: A Guide to Kinase Inhibition Assay Development and Execution

Abstract

The quinolinone scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing a range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish a robust in vitro biochemical assay to determine the kinase inhibitory potential of the novel compound, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. As specific kinase targets for this compound are not yet publicly established, this guide focuses on the principles of assay development, optimization, and execution using a widely applicable luminescence-based platform. We will detail the causality behind experimental choices, provide self-validating protocols, and offer insights into data analysis and interpretation, empowering researchers to generate high-quality, reproducible inhibition data for this and other novel chemical entities.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most critical classes of "druggable" targets in pharmaceutical research.[2][3] The development of small molecule kinase inhibitors is a cornerstone of targeted therapy.[2][4]

The 2(1H)-quinolinone core is a "privileged structure" found in numerous biologically active compounds. While the broader class of quinolones is well-known for targeting bacterial DNA gyrase and topoisomerase IV[5][6][7], specific quinoline and quinolinone derivatives have been successfully developed as potent ATP-competitive kinase inhibitors.[8] Therefore, characterizing novel derivatives like 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone against a panel of kinases is a logical and critical step in elucidating its mechanism of action and therapeutic potential.

This application note provides a framework for this characterization, focusing on the widely adopted and highly sensitive Kinase-Glo® Luminescent Assay platform as a primary screening method.[9][10][11]

Compound Profile and Handling

  • Compound: 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

  • Molecular Formula: C₁₀H₅F₃N₂O₃

  • Appearance: Typically a solid powder.

  • Solubility: Expected to be poorly soluble in aqueous solutions. A 10 mM stock solution should be prepared in 100% Dimethyl Sulfoxide (DMSO) and stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Causality: DMSO is the standard solvent for compound libraries in high-throughput screening (HTS) due to its ability to dissolve a wide range of organic molecules. However, DMSO can impact enzyme activity. It is critical to determine the assay's tolerance to DMSO and ensure the final concentration in the assay is consistent across all wells and typically does not exceed 1-2%.[12]

Principles of In Vitro Kinase Assays

The fundamental kinase reaction involves the transfer of the terminal (gamma) phosphate from ATP to a hydroxyl group on a protein, peptide, or other substrate. An effective assay must accurately measure either the consumption of a substrate (ATP) or the generation of a product (ADP or the phosphosubstrate).

Assay Technology Selection

Several robust technologies are available for measuring kinase activity, each with distinct advantages and potential liabilities.[13][14] The choice of platform is a critical decision driven by factors like throughput needs, sensitivity, cost, and susceptibility to compound interference.[12]

Assay Technology Principle Signal Output Advantages Potential Issues
Luminescence (ATP Depletion) Measures remaining ATP via a luciferase reaction. Kinase activity depletes ATP, reducing the signal.[9][10][11]Inverse (Signal ↓ with Activity ↑)High sensitivity, simple "add-mix-read" format, wide dynamic range.[11][15]Compound interference with luciferase, requires low ATP concentrations for best results.[16]
Luminescence (ADP Detection) Quantifies ADP produced using coupled enzymatic reactions to generate a luminescent signal.[13][17]Direct (Signal ↑ with Activity ↑)"Gain-of-signal" is often preferred, less sensitive to high ATP concentrations.[17][18]More complex multi-step reagent addition, potential for compound interference.
Fluorescence (TR-FRET) Measures phosphorylation of a substrate via Förster Resonance Energy Transfer between a donor and acceptor fluorophore pair on an antibody and the substrate.[13][19][20]Direct (Signal ↑ with Activity ↑)Homogeneous, ratiometric measurement reduces well-to-well variability.[14]Compound fluorescence or quenching can interfere, requires specific labeled substrates/antibodies.[14]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with ADP for binding to an antibody.[19]Inverse (Signal ↓ with Activity ↑)Homogeneous, cost-effective for some targets.[19]Susceptible to light scattering and compound fluorescence, smaller assay window.[14]
Radiometric ([³²P]/[³³P]) Tracks the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.[19][21]DirectConsidered the "gold standard" for sensitivity and directness; not prone to optical interference.Requires handling of radioactive materials, low throughput, waste disposal issues.

For the purpose of this guide, we will focus on the Luminescence (ATP Depletion) method due to its robustness, commercial availability (e.g., Kinase-Glo®), and straightforward protocol suitable for initial inhibitor profiling.[9]

Assay Development and Optimization Workflow

A robust and reproducible assay requires systematic optimization of key parameters.[12][14] This process ensures the assay is sensitive enough to detect inhibition and generates high-quality data, typically validated by a Z'-factor > 0.5.[14][15]

Assay_Development_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation cluster_screen Phase 4: Screening prep Prepare Reagents: - Kinase Stock - Substrate Stock - ATP Stock - Assay Buffer enzyme_titr Enzyme Titration (Determine linear range) prep->enzyme_titr Start time_course Reaction Time Course (Find optimal incubation time) enzyme_titr->time_course Use optimal enzyme conc. atp_km ATP Titration (Determine ATP Km) time_course->atp_km Use optimal time atp_choice Select Assay ATP Concentration (e.g., at or below Km) atp_km->atp_choice dmso_tol DMSO Tolerance Test atp_choice->dmso_tol Use final assay conditions z_factor Z'-Factor Determination (Validate assay window & robustness) dmso_tol->z_factor ic50 Proceed to IC50 Determination z_factor->ic50 If Z' > 0.5

Caption: Workflow for kinase assay development and validation.

Key Optimization Steps Explained
  • Enzyme Titration: The goal is to find the lowest concentration of kinase that produces a robust signal well above the background within the linear range of the reaction. This conserves expensive enzyme and ensures the assay is sensitive to inhibitors.

  • ATP Concentration: The concentration of ATP is a critical parameter that directly influences the apparent potency (IC50) of ATP-competitive inhibitors.[17]

    • Assaying at ATP Kₘ: Setting the ATP concentration at or near its Michaelis-Menten constant (Kₘ) provides a sensitive assay for detecting competitive inhibitors.

    • Assaying at Physiological ATP: Using high ATP concentrations (~1 mM) can provide more biologically relevant IC50 values but requires an assay technology that can tolerate it (e.g., ADP-Glo™ or TR-FRET).

    • For Kinase-Glo® assays, ATP concentrations are typically kept low (1-10 µM) to maximize the change in signal upon ATP consumption.[10][11]

  • Z'-Factor Validation: This statistical parameter is used to evaluate the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., no inhibitor) and negative (n, e.g., no enzyme or potent inhibitor) controls: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ| An assay is considered excellent and suitable for screening if the Z'-factor is > 0.5.[15]

Detailed Protocol: IC50 Determination using a Luminescence-Based Assay

This protocol is designed for a 384-well plate format to determine the IC50 value of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- against a chosen kinase.

Materials and Reagents
  • Test Compound: 10 mM stock of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- in 100% DMSO.

  • Kinase: Purified, active kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: High-purity ATP (e.g., Promega Cat# V9151).

  • Assay Buffer: Buffer optimized for the specific kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Plates: Solid white, flat-bottom 384-well assay plates (low-volume).

  • Equipment: Multichannel pipette or liquid handler, plate shaker, luminometer.

Experimental Workflow

Protocol_Workflow A 1. Prepare Compound Dilution Series - 11-point, 1:3 serial dilution in DMSO - Transfer to intermediate plate with assay buffer C 3. Add Compound - Add 2.5 µL of diluted compound from intermediate plate - Final DMSO concentration is now uniform A->C B 2. Add Kinase + Substrate - Prepare 2X Kinase/Substrate mix - Add 5 µL to all wells (except 'No Enzyme' controls) D 4. Initiate Reaction - Prepare 4X ATP solution - Add 2.5 µL to all wells to start the reaction C->D E 5. Incubate - Incubate at room temperature for the optimized time (e.g., 60 min) - Protect from light D->E F 6. Stop & Detect - Add 10 µL of Kinase-Glo® Reagent to all wells - This stops the kinase reaction and initiates luminescence E->F G 7. Read Plate - Incubate for 10 min at RT - Measure luminescence on a plate reader F->G

Caption: Step-by-step experimental workflow for IC50 determination.

Step-by-Step Procedure

Total Reaction Volume: 10 µL

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM compound stock in DMSO to create a dose-response curve (e.g., 11 points, 3-fold dilutions, starting at 1 mM).

    • Create an intermediate plate by diluting the compound 100-fold in assay buffer. This will be the 4X final concentration plate.

  • Assay Plate Preparation (Example Layout):

Well Type Description Volume Added
Test Wells Kinase + Substrate + ATP + Test CompoundSee below
Positive Control (0% Inhibition) Kinase + Substrate + ATP + DMSO VehicleSee below
Negative Control (100% Inhibition) Substrate + ATP + DMSO Vehicle (No Kinase)See below
  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate Master Mix in assay buffer.

    • Add 5 µL of the master mix to the "Test Wells" and "Positive Control" wells.

    • Add 5 µL of assay buffer with substrate (but no kinase) to the "Negative Control" wells.

  • Compound Addition:

    • Transfer 2.5 µL of the diluted compounds from the intermediate plate to the corresponding "Test Wells".

    • Add 2.5 µL of buffer containing the equivalent DMSO concentration to the "Positive Control" and "Negative Control" wells.

  • Initiate Kinase Reaction:

    • Prepare a 4X ATP Solution in assay buffer at the pre-determined optimal concentration (e.g., 40 µM for a 10 µM final concentration).

    • Add 2.5 µL of the 4X ATP solution to all wells to start the reaction.

    • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.[9][11]

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

The raw data from the luminometer (Relative Light Units, RLU) must be converted into a biologically meaningful result (IC50).

Data_Analysis_Workflow cluster_calc Calculations cluster_plot Plotting & Fitting rawData Raw Luminescence Data (RLU) posControl Average Positive Control (0% inh) RLU_max rawData->posControl negControl Average Negative Control (100% inh) RLU_min rawData->negControl percentInh Calculate % Inhibition for each well: 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min) rawData->percentInh posControl->percentInh negControl->percentInh plot Plot % Inhibition vs. log[Inhibitor] percentInh->plot fit Fit data using non-linear regression (four-parameter variable slope model) plot->fit ic50 Determine IC50 Value (Concentration of inhibitor at 50% response) fit->ic50

Caption: Workflow for calculating the IC50 value from raw luminescence data.

Calculating Percent Inhibition

The luminescent signal is inversely proportional to kinase activity.[9][10] Therefore, higher RLU values correspond to greater inhibition.

  • RLU_sample: Signal from a well with the test compound.

  • RLU_max (0% Inhibition): Average signal from the positive control wells (DMSO vehicle only). This represents full kinase activity and the lowest ATP consumption. In a Kinase-Glo assay, this is paradoxically the minimum light signal. Let's correct the formula logic for ATP depletion assays.

Correction for ATP Depletion Assays (like Kinase-Glo):

  • Low RLU = High Activity (0% Inhibition Control)

  • High RLU = Low Activity (100% Inhibition Control)

Let:

  • RLU_sample = Signal from a test well

  • RLU_min_activity = Average signal from positive control wells (max kinase activity, e.g., DMSO only)

  • RLU_max_activity = Average signal from negative control wells (no kinase activity)

Corrected Formula: Percent Inhibition (%) = 100 * (RLU_sample - RLU_min_activity) / (RLU_max_activity - RLU_min_activity)

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.[22][23] This analysis is performed using software like GraphPad Prism, Origin, or proprietary data analysis packages.

Important Note on IC50 vs. Kᵢ: The IC50 value is an operational parameter that is dependent on the specific assay conditions, especially the ATP concentration.[21] For ATP-competitive inhibitors, the IC50 value can be converted to the inhibitor constant (Kᵢ), which is a true measure of binding affinity, using the Cheng-Prusoff equation:

Kᵢ = IC50 / (1 + [ATP] / Kₘ,ATP)

Where [ATP] is the ATP concentration in the assay and Kₘ,ATP is the Michaelis-Menten constant of the kinase for ATP. Reporting the Kᵢ value allows for more accurate comparison of compound potencies across different studies.[21]

Counter-Screening and Orthogonal Validation

To ensure the observed activity is genuine inhibition of the target kinase and not an artifact, two further steps are essential:

  • Luciferase Interference Screen: The test compound should be evaluated for any direct inhibitory or activating effect on the luciferase enzyme used in the Kinase-Glo® reagent. This is done by running a simple ATP dose-response curve in the presence and absence of the compound. A shift in the curve indicates interference.[16]

  • Orthogonal Assay: Hits identified in the primary screen should be confirmed using a different assay technology (e.g., a TR-FRET or radiometric assay).[3] This validates that the inhibitory activity is independent of the detection method, significantly increasing confidence in the results.

Conclusion

This application note provides a detailed, experience-driven framework for determining the kinase inhibitory profile of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. By following a systematic process of assay selection, optimization, and validation, researchers can generate reliable and reproducible IC50 data. This information is fundamental for guiding structure-activity relationship (SAR) studies, elucidating the compound's mechanism of action, and making critical decisions in the drug discovery pipeline.[17] The principles and protocols outlined herein are broadly applicable for the characterization of any novel small molecule inhibitor.

References

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wang, L., et al. (2015). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][21]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 58(11), 4589–4609. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubChem. (n.d.). 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one. [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Blower, T. R. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(24), 5804. [Link]

  • ChemRxiv. (2022). Strategy for lead identification for understudied kinases. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Blower, T. R. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Lo Monte, F., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 395. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Scandinavian Journal of Infectious Diseases. Supplementum, 47, 26-36. [Link]

  • Sosič, I., et al. (2023). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 74(2), 105-117. [Link]

  • ResearchGate. (2023). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogs. [Link]

  • Karampasi, F., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone

Welcome to the technical support center for the synthesis of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields with confidence.

Introduction: The Synthetic Challenge

6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone is a valuable scaffold in medicinal chemistry. Its synthesis, however, can be challenging, with common issues including low yields, side product formation, and purification difficulties. The key to a successful synthesis lies in controlling the cyclization and nitration steps. A common and effective route involves the condensation and thermal cyclization of a substituted aniline with a trifluoromethyl-containing β-ketoester, a variant of the Gould-Jacobs reaction. This guide focuses on optimizing this pathway.

Below is a proposed synthetic pathway, which forms the basis for our discussion.

G cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Final Product A 4-Nitroaniline C Condensation (Intermediate Enamine) A->C + B Ethyl 4,4,4-trifluoroacetoacetate B->C D Thermal Cyclization (High Temperature) C->D - EtOH E 6-nitro-4-(trifluoromethyl)- 2(1H)-quinolinone D->E Tautomerization

Caption: Proposed Gould-Jacobs pathway for synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I fix it?

Low yield is the most common complaint. It typically stems from incomplete cyclization, decomposition at high temperatures, or competing side reactions. Let's break down the critical factors.

Causality: The core of this synthesis is a thermal cyclization reaction that requires significant thermal energy to overcome the activation barrier for the intramolecular ring-closing step.[1][2] If the temperature is too low, the reaction stalls at the intermediate enamine stage. Conversely, if it's too high or maintained for too long, the starting materials, intermediate, and even the product can decompose, especially given the presence of the electron-withdrawing nitro and trifluoromethyl groups.

Troubleshooting Workflow:

G start Low Yield Observed check_temp Is Cyclization Temperature Optimal? (Typically 240-260°C) start->check_temp check_solvent Is a High-Boiling Solvent Used? (e.g., Dowtherm A, Mineral Oil) check_temp->check_solvent Yes increase_temp ACTION: Increase temperature incrementally. Monitor via TLC. check_temp->increase_temp No check_purity Are Starting Materials Pure? check_solvent->check_purity Yes use_solvent ACTION: Switch to a high-boiling, inert solvent to ensure stable temperature control. check_solvent->use_solvent No check_time Is Reaction Time Optimized? check_purity->check_time Yes purify_sm ACTION: Recrystallize 4-nitroaniline. Distill ethyl 4,4,4-trifluoroacetoacetate. check_purity->purify_sm No optimize_time ACTION: Run time-course experiment (e.g., 30, 60, 90 min). Quench and analyze by LC-MS or TLC. check_time->optimize_time No end Yield Improved check_time->end Yes increase_temp->end use_solvent->end purify_sm->end optimize_time->end

Caption: Workflow for troubleshooting low reaction yield.

Solutions & Optimization Parameters:

ParameterIssueRecommended Action & Rationale
Temperature Incomplete cyclization or thermal decomposition. Classical quinolinone syntheses often require high temperatures, sometimes over 250°C.[2]Action: Carefully control the temperature between 250-260°C. Use a high-boiling solvent for uniform heating. Rationale: This temperature range provides sufficient energy for cyclization while minimizing decomposition. An inert atmosphere (N₂ or Ar) can further prevent oxidative degradation.
Solvent Running the reaction neat can lead to poor heat transfer and localized overheating.Action: Use an inert, high-boiling solvent like Dowtherm A (biphenyl/diphenyl ether mixture) or mineral oil.[2] Rationale: A solvent ensures a homogenous reaction temperature and prevents charring. This is one of the most effective ways to improve yield and consistency.
Catalyst The uncatalyzed reaction can be slow, leading to longer reaction times and more degradation.Action: Introduce a Lewis acid catalyst such as ZnCl₂ or a Brønsted acid like polyphosphoric acid (PPA).[3] Rationale: Catalysts facilitate the intramolecular cyclization, potentially allowing for lower reaction temperatures or shorter reaction times, which can significantly boost the final yield.
Reaction Time Prolonged heating leads to product degradation. Incomplete reaction time leaves unreacted intermediates.Action: Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC). Rationale: Monitoring allows you to stop the reaction at the point of maximum product formation before significant degradation occurs.
Q2: My final product is a dark, tarry solid that is difficult to purify. What causes this and how can I prevent it?

The formation of tar is a clear sign of decomposition.

Causality: The combination of high temperatures and the presence of a nitro group makes the reaction environment highly oxidative.[2] Aromatic nitro compounds can undergo complex side reactions at elevated temperatures. Furthermore, if the initial condensation of the aniline and ketoester is incomplete before high heat is applied, these starting materials can decompose separately.

Solutions:

  • Two-Stage Heating: Implement a two-stage heating profile.

    • Stage 1 (Condensation): Mix the 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate in a solvent like toluene. Add a catalytic amount of acid (e.g., a drop of H₂SO₄) and heat at 80-100°C for 1-2 hours to form the enamine intermediate.[2] Water can be removed azeotropically.

    • Stage 2 (Cyclization): After confirming the formation of the intermediate via TLC, remove the lower-boiling solvent (toluene) under reduced pressure. Add the high-boiling solvent (e.g., Dowtherm A) and proceed with the high-temperature cyclization (250-260°C).

    • Rationale: This ensures the thermally sensitive condensation step is complete under milder conditions before subjecting the more stable intermediate to the harsh cyclization conditions.

  • Inert Atmosphere: Always run the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon).

    • Rationale: This minimizes oxidative side reactions that contribute to tar formation.

  • Purification of Crude Product: If you still obtain a dark product, initial purification should focus on removing the tar.

    • Action: After cooling, dilute the reaction mixture with a hydrocarbon solvent like hexanes or toluene to precipitate the crude product while keeping the tarry residues dissolved in the reaction solvent.[2] Filter the solid and wash it thoroughly with the hydrocarbon solvent. The collected solid can then be further purified by recrystallization.

Q3: I'm observing multiple spots on my TLC plate post-reaction, suggesting isomers or side products. What are they and how do I improve selectivity?

While the Gould-Jacobs reaction with these specific starting materials is generally selective for the 2-quinolinone, side products can still arise.

Causality:

  • Unreacted Intermediate: The most common "spot" is the unreacted enamine intermediate if cyclization is incomplete.

  • Hydrolysis: The trifluoromethyl group can be sensitive under certain conditions, though this is less common.

  • Decomposition Products: Various smaller, more polar molecules can result from the breakdown of the main compound at high temperatures.

Solutions:

  • Reaction Monitoring: The key is rigorous TLC or LC-MS monitoring. If the intermediate spot is still present, the reaction needs more time or a slight increase in temperature.

  • Controlled Workup: Ensure the workup procedure is not overly acidic or basic, which could degrade the product. A simple precipitation and wash, as described above, is often the best first step.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing impurities. Ethanol or acetic acid are good starting solvents to screen for recrystallization.[4] The crude solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the desired product crystallizes out, leaving impurities in the mother liquor.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is the next step. A solvent system of ethyl acetate in hexanes is a good starting point for elution.[5][6]

Frequently Asked Questions (FAQs)

Q: Can I introduce the nitro group after forming the 4-(trifluoromethyl)-2(1H)-quinolinone core? A: While possible, it is not recommended for achieving the 6-nitro isomer selectively. Nitrating the pre-formed quinolinone ring is likely to yield a mixture of isomers (e.g., nitration at the 6- and 8-positions), which will be very difficult to separate. Starting with 4-nitroaniline provides complete regiochemical control from the outset, which is a far more robust and efficient strategy.[7]

Q: What is the role of the trifluoromethyl group in this reaction? A: The electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent methylene protons in ethyl 4,4,4-trifluoroacetoacetate, facilitating the initial condensation with the aniline. It also influences the electronic properties and potential biological activity of the final quinolinone product.

Q: Are there any "green" or milder alternatives to this high-temperature synthesis? A: Research into greener synthetic routes for quinolines is ongoing.[8] Methods using microwave irradiation can sometimes reduce reaction times and improve yields by promoting rapid, uniform heating.[9] Additionally, certain Lewis or Brønsted acid catalysts might allow the reaction to proceed at lower temperatures, reducing energy consumption and decomposition.[3][10] However, for this specific substituted quinolinone, thermal cyclization remains a common and reliable, albeit harsh, method.

Experimental Protocols

Protocol 1: Optimized Two-Stage Synthesis

This protocol incorporates best practices to maximize yield and minimize side product formation.

Step 1: Enamine Intermediate Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-nitroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and toluene (approx. 5 mL per gram of aniline).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the mixture to reflux (approx. 110°C) and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC until the 4-nitroaniline spot has been completely consumed (typically 2-4 hours).

  • Allow the mixture to cool slightly and remove the toluene under reduced pressure.

Step 2: Thermal Cyclization

  • To the flask containing the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring, approx. 3-4 mL per gram of original aniline).

  • Fit the flask with a mechanical stirrer and a reflux condenser, and place it in a suitable heating mantle (a sand or salt bath provides the best temperature control).

  • Begin stirring and flush the system with an inert gas (N₂ or Ar).

  • Heat the mixture vigorously to 250-255°C.[2]

  • Maintain this temperature for 30-60 minutes. Monitor the disappearance of the intermediate by TLC if possible (high-temperature sampling requires care).

  • Turn off the heat and allow the reaction to cool to below 100°C.

  • While still warm, add hexanes (approx. 10 volumes) to the mixture with vigorous stirring. The product should precipitate as a light brown or yellow solid.

  • Cool the mixture to room temperature, then in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes to remove the Dowtherm A.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (95% ethanol or glacial acetic acid are good starting points) to cover the solid.[4]

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions only if necessary to achieve full dissolution.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. National Institutes of Health. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. IRJPAC. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative. Google Patents.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. Available at: [Link]

  • 24 questions with answers in QUINOLINES. ResearchGate. Available at: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Welcome to the technical support center for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the inherent solubility challenges of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility an Issue?

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (CAS No: 328956-38-3) is a compound of interest in many research fields. However, its chemical structure presents a significant hurdle for aqueous solubility.[1]

  • The Quinolinone Core: The bicyclic aromatic quinolinone structure is inherently hydrophobic, meaning it repels water.[2]

  • The Trifluoromethyl Group (-CF3): This group is highly lipophilic (fat-loving) and strongly contributes to the molecule's poor water solubility.[2]

  • The Nitro Group (-NO2): While polar, the nitro group's contribution is not enough to overcome the hydrophobicity of the rest of the molecule.

These features result in a molecule that prefers to interact with itself rather than with water, leading to precipitation in aqueous solutions.

Physicochemical Properties at a Glance
PropertyPredicted ValueImplication for Solubility
Molecular Weight 258.15 g/mol N/A
Predicted pKa 9.09 ± 0.70Weakly acidic, suggesting that solubility can be increased at higher pH.
Predicted XLogP3 ~2.0 - 2.3Indicates a lipophilic nature and poor aqueous solubility.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- in a question-and-answer format.

Q1: I'm starting a new project with this compound. What is the best way to prepare a stock solution?

A1: The recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this compound.

Rationale: DMSO is a powerful aprotic solvent that can disrupt the intermolecular forces in the solid compound, allowing it to dissolve. Preparing a concentrated stock (e.g., 10-50 mM) allows you to add a small volume to your aqueous buffer, minimizing the final concentration of the organic solvent in your experiment.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and what should I do?

A2: This is a very common problem known as "crashing out." It occurs because the compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one, causing it to aggregate and precipitate.

Here is a troubleshooting workflow to address this:

G start Precipitation Observed (Compound 'crashes out') step1 Is the final concentration too high? start->step1 step2 Lower the final concentration and repeat dilution. step1->step2 Yes step3 Was the dilution performed correctly? step1->step3 No step2->step3 Issue Persists step4 Add stock solution dropwise to vigorously stirring buffer. step3->step4 Unsure/No step5 Is the final DMSO concentration too low? step3->step5 Yes step4->step5 Issue Persists step6 Increase final DMSO to 0.5-1% (check assay tolerance). step5->step6 Yes step7 Still Precipitating? step5->step7 No step6->step7 Issue Persists step8 Proceed to Advanced Solubilization Techniques step7->step8

Caption: Troubleshooting workflow for compound precipitation.

Q3: I've tried the basic troubleshooting steps, but I still have solubility issues. What are the next steps?

A3: If simple dilution from a DMSO stock is insufficient, you will need to employ more advanced formulation strategies. The choice of method will depend on the requirements of your specific assay.

Advanced Solubilization Strategies

Here are three common and effective methods to enhance the solubility of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

pH Adjustment

Scientific Principle: The predicted pKa of ~9.09 suggests the compound is a weak acid. By increasing the pH of the buffer to be above the pKa, the molecule will be deprotonated, forming a more polar (and thus more water-soluble) phenolate anion.[5]

When to Use It: This is a powerful technique for cell-free assays where the pH can be adjusted without affecting the experimental outcome.

Experimental Protocol:

  • Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5, 10.0).

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In separate microcentrifuge tubes, add the appropriate volume of the DMSO stock to each buffer to achieve your desired final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).

  • Vortex each tube immediately and vigorously for 30 seconds.

  • Incubate at room temperature for 1 hour.

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant by HPLC-UV or a similar method.

Expected Results (Illustrative):

Buffer pHExpected Solubility (µM)Observations
7.4< 10Significant precipitation
8.5~25Some precipitation
9.5> 100Clear solution
10.0> 200Clear solution
Use of Surfactants

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- can be encapsulated within the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[6][7]

When to Use It: Useful for in vitro assays where the presence of a detergent is tolerated. Common examples include enzyme assays or cell-based assays with permeabilized cells.

Recommended Surfactants:

  • Tween® 20 or Tween® 80 (non-ionic): Generally well-tolerated in biological assays.

  • Sodium Dodecyl Sulfate (SDS) (anionic): A powerful solubilizing agent, but can denature proteins.

Experimental Protocol:

  • Prepare your experimental buffer.

  • Create versions of your buffer containing different concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 20).

  • Prepare a 10 mM stock of your compound in DMSO.

  • Add the compound stock to the surfactant-containing buffers to your desired final concentration.

  • Vortex immediately and incubate for 1 hour at room temperature.

  • Assess solubility as described previously.

Use of Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, like 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.[4][8][9]

When to Use It: An excellent choice for in vivo studies and many in vitro assays, as cyclodextrins are generally well-tolerated and are used in pharmaceutical formulations.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

Experimental Protocol:

  • Prepare a solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).

  • Add an excess amount of solid 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- to the HP-β-CD solution.

  • Shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Remove the undissolved compound by centrifugation at high speed or by filtering through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

G cluster_0 Solubility Enhancement Workflow cluster_1 Initial Approach cluster_2 Advanced Strategies start Poorly Soluble Compound 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute into Aqueous Buffer stock->dilute check Precipitation? dilute->check ph pH Adjustment (for ionizable compounds) check->ph Yes surfactant Surfactants (e.g., Tween-20) check->surfactant Yes cyclo Cyclodextrins (e.g., HP-β-CD) check->cyclo Yes end Soluble Compound in Aqueous Buffer check->end No ph->end surfactant->end cyclo->end

Caption: Decision workflow for solubilizing the target compound.

Summary of Solubilization Methods

MethodPrinciple of ActionProsConsBest For
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent.Simple, effective for stock solutions.Can affect biological assays, risk of precipitation upon dilution.Preparing high-concentration stock solutions.
pH Adjustment Increases ionization of the compound, making it more polar.Can significantly increase solubility, cost-effective.Only applicable to ionizable compounds, may not be suitable for all assays.Cell-free assays where pH can be altered.
Surfactants Encapsulates the compound in micelles.Effective at low concentrations.Can interfere with some biological assays (e.g., protein denaturation).In vitro enzyme and some cell-based assays.
Cyclodextrins Forms inclusion complexes with the compound.Biocompatible, low toxicity, used in drug formulations.Can be more expensive, may require longer equilibration times.In vitro and in vivo experiments requiring high biocompatibility.

Final Recommendations

For any new lot of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, it is highly recommended to first determine its aqueous solubility in your specific buffer system using a standard method like the shake-flask method.[2] This will provide a baseline and help you choose the most appropriate solubilization strategy. Always validate that your chosen solubilization method does not interfere with your downstream assay. This can be done by running a vehicle control (buffer with the solubilizing agent but without your compound) to ensure there are no off-target effects.

This guide provides a comprehensive framework for addressing the solubility of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. By understanding the underlying physicochemical principles and systematically applying these troubleshooting strategies, you can ensure reliable and reproducible experimental results.

References

  • Vertex AI Search. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4).
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • PubChem. (n.d.). 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one.
  • ResearchGate. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.
  • PubMed Central. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Benchchem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
  • Chair of Analytical Chemistry. (n.d.). pKa values bases.
  • ChemicalBook. (2025). 2(1H)-Quinolinone, 6-nitro- | 64495-55-2.
  • PubMed Central. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • ChemicalBook. (2025). 6-NITROQUINOLINE | 613-50-3.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Chemsrc. (2025). CAS#:36020-93-6 | 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • CAS Common Chemistry. (n.d.). 6-Hydroxy-2(1H)-quinolinone.
  • Lead Sciences. (n.d.). 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one.
  • ChemBK. (n.d.). 6-Nitro-4-trifluoromethyl-1H-quinolin-2-one.
  • PubChem. (n.d.). Quinolinone, 8.
  • National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from

  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

Sources

Troubleshooting

Assessing the stability of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone in cell culture media

A Guide for Researchers on Assessing and Ensuring Compound Stability in Cell Culture Media Welcome to the technical support center for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. As Senior Application Scientists, we u...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Assessing and Ensuring Compound Stability in Cell Culture Media

Welcome to the technical support center for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. As Senior Application Scientists, we understand that the success of your in vitro experiments hinges on the stability and bioavailability of your test compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your experimental results when working with this specific quinolinone derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges researchers face when using 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone in cell culture experiments.

Q1: I've just added my compound to the media, and I see immediate cloudiness or precipitate. What's happening and how can I fix it?

A1: This is a classic sign of compound precipitation, which can drastically alter the effective concentration your cells are exposed to. The primary cause is often a combination of the compound's intrinsic solubility and the method of its introduction into the aqueous cell culture medium.

Core Causality:

  • Poor Aqueous Solubility: Like many heterocyclic small molecules, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone likely has limited solubility in aqueous solutions. Cell culture media, despite their complexity, are fundamentally aqueous.

  • "Solvent Shock": The most common culprit is the rapid dilution of a highly concentrated stock solution (typically in 100% DMSO) into the culture medium.[1][2] This abrupt change in solvent polarity causes the compound to crash out of solution before it can be properly dispersed.

  • High Final Concentration: You may be exceeding the compound's solubility limit in the final culture medium. Every compound has a maximum concentration it can achieve in a given solution.

  • Media Components & pH: The pH of the medium (typically 7.2-7.4) and its high salt concentration can influence compound solubility.[1]

Troubleshooting & Best Practices:

  • Optimize Stock Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to the rest of your culture medium. This gradual reduction in solvent polarity can prevent solvent shock.[2]

  • Determine Maximum Solubility: Before your main experiment, perform a simple solubility test. Add increasing concentrations of your compound to the specific type of media you'll be using (e.g., DMEM + 10% FBS) and visually inspect for precipitation after a brief incubation at 37°C.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.

  • Temperature Considerations: Always warm your culture medium to 37°C before adding the compound. While this can sometimes improve solubility, be aware that some compounds can be less stable at higher temperatures over time.[1][3]

Below is a decision-tree diagram to help you troubleshoot precipitation issues.

G start Precipitate Observed in Media? q1 When did it occur? start->q1 immediately Immediately upon adding stock q1->immediately over_time Over time during incubation (hours/days) q1->over_time sol_shock Likely 'Solvent Shock' or exceeding solubility limit immediately->sol_shock instability Likely compound instability or interaction with metabolic byproducts over_time->instability fix_shock Solution: 1. Use serial dilution method. 2. Lower final concentration. 3. Pre-warm media to 37°C. 4. Ensure final DMSO % is low (<0.5%). sol_shock->fix_shock fix_instability Solution: 1. Perform a formal stability study (see Q2). 2. Check for media pH shift. 3. Consider interactions with serum proteins. 4. Replenish media with fresh compound more frequently. instability->fix_instability

Caption: Troubleshooting precipitation of your test compound.

Q2: How can I definitively measure the stability of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone in my specific cell culture setup?

A2: Visual inspection is not enough. A compound can degrade without precipitating. The gold standard for determining chemical stability is to quantify the concentration of the parent compound over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

The Principle of a Stability Study: The core principle is to incubate the compound in your complete cell culture medium (including serum, if applicable) under standard culture conditions (37°C, 5% CO₂) and measure its remaining concentration at various time points relative to a T=0 baseline.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media via HPLC

This protocol provides a robust framework. You may need to adapt the HPLC method parameters specifically for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone.

Materials:

  • 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone

  • DMSO (ACS grade or higher)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell-free sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN), HPLC grade, chilled to 4°C

  • Methanol (MeOH), HPLC grade

  • Deionized water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Set Up Experimental Conditions:

    • In triplicate for each time point, add your complete culture medium to sterile tubes or wells.

    • Spike the medium with the compound stock to reach your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (<0.5%).

    • Prepare a "T=0" (time zero) sample immediately.

    • Incubate the remaining samples at 37°C, 5% CO₂.

  • Sample Collection & Quenching:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove the triplicate samples from the incubator.

    • Quenching Step (Crucial): To stop any potential enzymatic degradation from serum, immediately add 2 volumes of ice-cold acetonitrile (e.g., 400 µL of ACN to 200 µL of sample). This will also precipitate serum proteins.[6]

    • Vortex vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial. This supernatant contains your compound.

  • HPLC Analysis:

    • Analyze the samples using a validated reverse-phase HPLC method.[7] A C18 column is a common starting point for small molecules.

    • The mobile phase could be a gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape).

    • Monitor the elution of the compound using a UV detector set to a wavelength where the compound has maximum absorbance (this can be determined with a UV scan).

  • Data Analysis:

    • For each time point, calculate the average peak area from the triplicate injections.

    • Determine the percent of compound remaining at each time point relative to the average peak area at T=0.

    • % Remaining = (Average Peak Area at T=x / Average Peak Area at T=0) * 100

    • Plot "% Remaining" versus "Time" to visualize the stability profile.

Self-Validation and Controls:

  • T=0 Sample: This is your 100% reference point. Process it immediately after spiking to account for any loss during sample preparation.

  • Cell-Free vs. With-Cells: To distinguish between chemical degradation and cell-mediated metabolism, you can run this assay in parallel in wells containing your cultured cells. A faster decline in the presence of cells suggests metabolic activity.

  • Media Only Control: Run a sample of the quenched media without any compound to ensure no interfering peaks from the media components co-elute with your compound.

Data Presentation Example:

Time (Hours)Average Peak Area (AU)% Compound Remaining
01,540,000100%
21,515,00098.4%
41,490,00096.8%
81,450,00094.2%
241,280,00083.1%
48995,00064.6%
Q3: What are the potential degradation pathways for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone in a biological system?

A3: The chemical structure of the compound provides clues to its potential metabolic liabilities. The nitroaromatic group is a key feature to consider.

  • Reduction of the Nitro Group: The electron-withdrawing nitro group is susceptible to enzymatic reduction, particularly by one-electron reductases that are active in cells.[8] This can be a major metabolic pathway, converting the nitro group (-NO₂) into nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) derivatives.[9][10] This process can be significantly enhanced under hypoxic (low oxygen) conditions, which can exist in dense cell cultures.[10]

  • Hydroxylation: The quinolinone ring system could be a target for hydroxylation by cytochrome P450 enzymes present in some cell types (especially liver-derived cells) or in serum.

  • Conjugation: If metabolites like a hydroxylated or amino-quinolinone are formed, they could be further modified through conjugation reactions (e.g., glucuronidation or sulfation), increasing their water solubility for excretion by the cells.

Understanding these pathways is important because the resulting metabolites may have different biological activities (or toxicities) than the parent compound. If you observe a loss of the parent compound via LC-MS, you can search for the predicted masses of these potential metabolites to confirm the degradation pathway.[11][12]

Q4: My media contains Fetal Bovine Serum (FBS). How does this impact the stability and availability of my compound?

A4: Serum is a double-edged sword. It provides essential growth factors for cells but also introduces variables that can affect your compound.

  • Protein Binding: Small molecules, particularly those with some lipophilicity, can bind to abundant serum proteins like albumin.[13] This binding is a reversible equilibrium. The bound fraction of the compound is generally considered inactive as it cannot enter the cell. This reduces the free concentration of your compound, which is the biologically active fraction. High protein binding can effectively lower the potency of your compound in the assay.

  • Enzymatic Activity: Serum contains various enzymes, such as esterases and proteases, that can metabolize and degrade xenobiotics (foreign compounds).[14] This can lead to a shorter half-life for your compound in serum-containing media compared to serum-free media.

Experimental Consideration: When performing the stability assay described in Q2, running it in both serum-free and serum-containing media can be highly informative. A significantly faster degradation rate in the presence of serum points towards enzymatic degradation or protein-destabilized hydrolysis.[15]

Workflow & Pathway Visualization

The following diagrams illustrate the key processes described in this guide.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_processing 3. Sample Processing cluster_analysis 4. Analysis stock Prepare 10 mM Stock in DMSO media Spike Compound into Complete Media (e.g., 10 µM) stock->media t0 Take T=0 Sample IMMEDIATELY media->t0 incubate Incubate at 37°C, 5% CO2 (Take samples at 2, 4, 8, 24h...) media->incubate quench Quench: Add 2 vol Ice-Cold Acetonitrile (Precipitates Proteins) t0->quench incubate->quench centrifuge Centrifuge (12,000g, 10 min) to Pellet Debris quench->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc Analyze via RP-HPLC (C18 Column, UV-Vis) supernatant->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Experimental workflow for assessing compound stability.

References
  • Vertex AI Search. (2025).
  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 565–572. Available at: [Link]

  • Luo, Q., et al. (2021). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 13(1), 1989223. Available at: [Link]

  • Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (US20060079690A1).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10775–10784. Available at: [Link]

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Quinolone Antimicrobials, 1-28. Available at: [Link]

  • Li, W., & Fu, Y. (2014). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 6(23), 3221–3234. Available at: [Link]

  • ResearchGate. (n.d.). Stability assays in human serum. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. [Diagram]. Available at: [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Lu, F., et al. (2019). Cell culture media impact on drug product solution stability. Biotechnology Progress, 35(6), e2871. Available at: [Link]

  • Tautenhahn, R., et al. (2012). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 403(8), 2183–2193. Available at: [Link]

  • Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. Available at: [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • PubChem. (n.d.). 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Pozzi, D., et al. (2011). Stability of Self-Assembled Polymeric Micelles in Serum. Langmuir, 27(11), 6839–6845. Available at: [Link]

  • Gu, H. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • University of Bristol. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available at: [Link]

  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Available at: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Available at: [Link]

  • DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Available at: [Link]

  • MDPI. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available at: [Link]

  • Al-Dosari, M. S., et al. (2014). Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery. PLoS ONE, 9(5), e97797. Available at: [Link]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. PubMed. Available at: [Link]

  • ResearchGate. (2024). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Available at: [Link]

  • Impactfactor.org. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Available at: [Link]

  • Bardin, C., et al. (2011). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. The Lancet Oncology, 12(9), e390-e397. Available at: [Link]

  • PubChem. (n.d.). 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Available at: [Link]

  • ResearchGate. (n.d.). Stability assays in human serum. [Diagram]. Available at: [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://www.ijsred.com/assets/paper/RP-HPLC_ANALYTICAL_METHOD.pdf
  • Umezawa, K., et al. (1993). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 37(3), 493–497. Available at: [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategy for Crude 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Welcome to the technical support guide for the purification of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. This document is designed for researchers, medicinal chemists, and process development scientists who are ha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. This document is designed for researchers, medicinal chemists, and process development scientists who are handling this compound. The presence of a polar nitro group and a lipophilic trifluoromethyl group on the quinolinone scaffold presents unique challenges and opportunities for purification.[1] This guide provides a logic-driven approach to selecting and optimizing a purification strategy, complete with troubleshooting advice and detailed protocols grounded in established chemical principles.

Initial Analysis & Impurity Profile

A successful purification begins with a thorough understanding of the crude material. Rushing this step is a common cause of low yields and repeated efforts.

Q1: What are the most common impurities I might encounter when synthesizing 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-?

A1: Impurities are typically remnants of the synthetic route or undesired side-products.[2] While the exact impurities depend on your specific synthesis (e.g., Conrad-Limpach, Skraup, or others), they generally fall into several classes.[3]

  • Unreacted Starting Materials: The most common impurities are often the precursors used in the final cyclization step. For instance, if your synthesis involves a substituted aniline and a β-ketoester, residual amounts of both may be present.

  • Isomeric Byproducts: Depending on the regioselectivity of the nitration and other substitution reactions, you may have isomers. For example, you could have the 5-nitro or 7-nitro isomer, which can be challenging to separate due to similar polarities.

  • Products of Incomplete Cyclization: The open-chain precursor to the quinolinone ring may persist if the cyclization reaction does not go to completion.[2]

  • Side-Reaction Products: Quinoxaline derivatives can sometimes form as byproducts in related syntheses and should be considered as a possibility.[4]

  • Degradation Products: The electron-withdrawing nature of the trifluoromethyl and nitro groups can influence the stability of the quinolinone core under harsh thermal or pH conditions.[2]

Table 1: Potential Impurity Profile and Characteristics

Impurity ClassPotential OriginRelative Polarity vs. ProductSuggested Analytical Method
Substituted Aniline PrecursorUnreacted starting materialGenerally more polarHPLC, LC-MS
β-Ketoester/Dicarbonyl PrecursorUnreacted starting materialVariable, often less polarHPLC, ¹H NMR
Positional Isomers (e.g., 7-nitro)Non-selective synthesis stepVery similarHPLC, High-resolution LC-MS
Incomplete Cyclization ProductIncomplete reactionTypically more polarHPLC, LC-MS
Degradation ProductsHarsh reaction/workup conditionsVariableHPLC, LC-MS
Q2: How should I analyze my crude product before attempting purification?

A2: A small amount of your crude material should be subjected to analysis to inform your purification strategy.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. It's fast, cheap, and provides a wealth of information.

    • Objective: To visualize the number of components and estimate their relative polarities.

    • Recommended Solvent Systems: Start with a moderately polar system like 3:1 Hexane:Ethyl Acetate. Adjust the ratio to get good separation. The target compound, with its polar and non-polar groups, should be well-behaved in this system.

    • Interpretation: A single spot suggests high purity. Multiple spots indicate the need for chromatography. Streaking can imply overloading, insolubility, or a very polar impurity.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative view, an initial HPLC run is invaluable.

    • Objective: To determine the approximate purity percentage and the resolution between your product and impurities.[5]

    • Typical Conditions: A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid for better peak shape) is a standard starting point.[6]

  • Proton NMR (¹H NMR): If you have a spectrum of the pure compound, a crude NMR can help identify major impurities, especially unreacted starting materials which may have characteristic signals.

Choosing Your Purification Strategy

The data from your initial analysis will guide you to the most efficient purification method. Wasting time on an unsuitable technique is a common bottleneck.

Q3: Which purification method should I try first: recrystallization or column chromatography?

A3: The choice depends primarily on the purity and physical state of your crude product.

  • Choose Recrystallization if: Your crude product is a solid and the initial analysis (TLC/HPLC) suggests a purity of >90-95%. Recrystallization is highly effective at removing small amounts of impurities from a solid matrix and is more scalable and economical than chromatography.[7][8]

  • Choose Column Chromatography if: Your crude product has a purity of <90%, contains multiple impurities with polarities close to your product, or is an oil/amorphous solid. Chromatography is a separation technique designed to isolate compounds from complex mixtures based on differential adsorption.[9]

G start Crude Product Analysis (TLC, HPLC) purity_check Purity > 90-95%? Is it a solid? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes column Perform Column Chromatography purity_check->column No is_solid_check Is it a solid? prep_hplc Consider Preparative HPLC (For high-value material or difficult separation) column->prep_hplc Separation Still Poor

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Recrystallization

Recrystallization is powerful but can require optimization.[10]

Q4: What is a good starting solvent for recrystallizing 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-?

A4: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Given the molecule's mixed polarity, single solvents like ethanol, methanol, or isopropanol are excellent starting points.[11][12] Solvent mixtures, such as Ethanol/Water or Ethyl Acetate/Hexane, offer finer control over polarity.

Protocol for Solvent Screening:

  • Place ~20-30 mg of crude material in a small test tube.

  • Add a solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is too good at room temperature.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves completely, this is a promising candidate solvent.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Notes
Ethanol78Polar ProticOften a good first choice for compounds with hydrogen bonding capability and aromatic rings.[10]
Methanol65Polar ProticMore polar than ethanol; may have lower solubility at room temperature.[13]
Isopropanol82Polar ProticLess polar than ethanol; good for slightly more lipophilic compounds.
Acetonitrile82Polar AproticCan be effective if protic solvents lead to issues.[14]
Ethyl Acetate77Mid-PolarityCan be used alone or as the polar component in a co-solvent system with hexane.
Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system. Essentially, the compound "melts" instead of crystallizing.

Solutions:

  • Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, then add more hot solvent before allowing it to cool again, more slowly this time.

  • Lower the Cooling Temperature: Try using a solvent with a lower boiling point.

  • Change the Solvent System: Switch to a solvent system where your compound is less soluble. If you used ethanol, try adding a small amount of water (an anti-solvent) to the hot solution until it just becomes cloudy, then add a drop of ethanol to clarify it before cooling.

Q6: No crystals are forming after cooling my solution. How can I induce crystallization?

A6: If the solution remains clear, it is likely supersaturated but lacks a nucleation point to begin crystal growth.

Techniques to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation.

  • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed" provides a template for further crystal growth.

  • Reduce Solvent Volume: Gently evaporate some of the solvent and allow the more concentrated solution to cool again.

  • Deep Cooling: Leave the flask in a -20°C freezer for an extended period (overnight). Slower, deeper cooling can sometimes promote crystallization.

Troubleshooting Column Chromatography

Q7: How do I develop an effective mobile phase for column chromatography of this compound?

A7: The goal is to find a solvent system where your target compound has a TLC Rf value of approximately 0.25-0.35 . This Rf provides the optimal balance, ensuring the compound moves down the column but is sufficiently retained to separate from impurities.

  • Rf Too High (>0.5): The compound will elute too quickly with the solvent front, resulting in poor separation from less polar impurities. To fix this, decrease the polarity of the mobile phase (e.g., go from 1:1 Hex:EtOAc to 3:1 Hex:EtOAc).

  • Rf Too Low (<0.1): The compound will stick strongly to the silica, leading to very long elution times and broad bands. To fix this, increase the polarity of the mobile phase (e.g., go from 3:1 Hex:EtOAc to 1:1 Hex:EtOAc).

Q8: My compound is streaking on the TLC plate and the column. How can I fix this?

A8: Streaking is often caused by one of three issues:

  • Sample Overload: You are spotting too much material on the TLC plate or loading too much onto the column. Try diluting your sample.

  • Poor Solubility: The compound is not fully dissolved in the mobile phase, causing it to smear as it moves. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading.

  • Acidic/Basic Nature: The quinolinone nitrogen is weakly basic. Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape dramatically. Given the nitro group, the compound is likely neutral to weakly acidic, so a modifier is probably not needed unless you have a basic impurity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent crystallization in the funnel.[15]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.[15]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (If Insoluble Impurities) A->B C 3. Cool Slowly to Room Temperature B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: A typical experimental workflow for purification by recrystallization.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (often dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the packed column.[2]

  • Elution: Begin eluting with the mobile phase. Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution) based on TLC analysis of the fractions.[2]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your compound and identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

References

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • CN103664892B - The crystallization of quinoline. Google Patents.
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  • WO/2017/115287 PROCESS FOR THE PREPARATION OF QUINOLINE-2(1H)-ONE DERIVATIVES. WIPO Patentscope. Available at: [Link]

  • Supramolecular Control on the Reactivity of New Quinolin-2(1h)-one derivatives Induced by Micellar systems. Repositorio UC. Available at: [Link]

  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. SciSpace. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Available at: [Link]

  • B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]

  • A Short Notes on Column Chromatography. SciTechnol. Available at: [Link]

  • Quinoline, 6-chloro-2-methyl-8-nitro-,QUINOLINE, 6-CHLORO-2-PHENYL-4-(TRIFLUOROMETHYL)- Suppliers & Manufacturers. ChemicalRegister. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic Chemistry Frontiers. Available at: [Link]1138a)

Sources

Troubleshooting

Identifying and minimizing side products in quinolinone synthesis

Technical Support Center: Quinolinone Synthesis Welcome to the technical support guide for quinolinone synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolinone Synthesis

Welcome to the technical support guide for quinolinone synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinolinone synthesis, with a specific focus on identifying, understanding, and minimizing the formation of common side products. Quinolinone scaffolds are essential structural motifs in a vast range of pharmacologically active compounds.[1][2] Achieving high purity is paramount for downstream applications, and controlling side product formation is the most critical challenge.

This guide provides in-depth, mechanism-driven troubleshooting advice for several classical and modern synthetic routes.

Section 1: Conrad-Limpach & Knorr Syntheses

These related methods involve the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (in the Conrad-Limpach) or 2-hydroxyquinolines (in the Knorr variation). The primary challenge in these syntheses is controlling the regioselectivity, which is dictated by reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is producing a mixture of 4-quinolinone and 2-quinolinone isomers. How can I favor the desired 4-quinolinone?

A1: This is a classic case of kinetic versus thermodynamic control.[3] The formation of the 2-quinolinone is kinetically favored (forms faster at lower temperatures), while the desired 4-quinolinone is the thermodynamically stable product, favored at higher temperatures.[2][4]

  • Causality: The initial reaction between the aniline and the β-ketoester can occur at either the ketone or the ester carbonyl. At lower temperatures (e.g., < 140°C), condensation at the more reactive ketone carbonyl is faster, leading to a β-ketoester anilide intermediate that cyclizes to the 2-quinolinone (Knorr product). At higher temperatures (e.g., > 200°C), the initial Michael-type addition is reversible, and the system can reach equilibrium, favoring the more stable enamine intermediate which cyclizes via an electrocyclic reaction to the 4-quinolinone (Conrad-Limpach product).[2][5]

  • Troubleshooting & Minimization:

    • Temperature Control: The most critical parameter is the cyclization temperature. For the 4-quinolinone product, the thermal cyclization must be conducted at a high temperature, often around 250°C.[5][6]

    • Solvent Choice: Using a high-boiling, inert solvent like Dowtherm A, diphenyl ether, or even 1,2,4-trichlorobenzene is crucial to achieve the necessary temperature for thermodynamic control and can dramatically improve yields.[6][7]

    • Reaction Time: Allow sufficient time at the high temperature for the reaction to reach thermodynamic equilibrium.[4] Monitor by TLC until the starting enamine intermediate is fully consumed.

G cluster_start Reactants cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Aniline Aniline + β-Ketoester Inter_K β-Ketoester Anilide (Fast, Reversible) Aniline->Inter_K Low Temp (<140°C) Acid Catalyst Inter_T Enamine Intermediate (Slower, More Stable) Aniline->Inter_T High Temp (>200°C) Acid Catalyst Prod_K 2-Quinolone (Kinetic Product) Inter_K->Prod_K Cyclization Inter_K->Inter_T Equilibration at High Temp Prod_T 4-Quinolone (Thermodynamic Product) Inter_T->Prod_T Electrocyclic Ring Closing

Caption: General workflow of the Pfitzinger reaction highlighting isomer formation.

References

  • BenchChem (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • Biotage (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • Reddit r/chemistry Community (2018).
  • Chemistry LibreTexts (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia (n.d.). Pfitzinger reaction.
  • Wikipedia (n.d.). Conrad–Limpach synthesis.
  • BenchChem (2025).
  • BenchChem (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • ResearchGate (2022). Conrad-Limpach cyclo condensation for the synthesis of ibuprofen-quinoline hybrid.
  • ResearchGate (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • MDPI (2023).
  • Wikipedia (n.d.). Thermodynamic and kinetic reaction control.
  • Cambridge University Press (n.d.). Pfitzinger Quinoline Synthesis.
  • Alfa Chemistry (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate (2004). The Friedländer Synthesis of Quinolines.
  • Wikipedia (n.d.). Gould–Jacobs reaction.
  • Organic Reactions (2004). The Friedländer Synthesis of Quinolines.
  • BenchChem (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • JOCPR (2012).
  • BenchChem (2025).
  • NIH (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

Optimization

Optimizing reaction conditions for the synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. The following troubleshooting guide and frequently asked questions are based on established principles of quinolinone synthesis and field-proven insights.

Introduction

The synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one typically proceeds via a Conrad-Limpach or Gould-Jacobs-type reaction pathway. This involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. While effective, this method is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of side products. This guide provides a systematic approach to overcoming these obstacles.

The likely synthetic pathway involves the reaction of 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate (ETFAA). The initial step is a condensation to form an enamine intermediate, which then undergoes a thermally-induced intramolecular cyclization to yield the desired quinolinone product.

Proposed Synthetic Pathway

Reaction_Pathway Figure 1. Proposed synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one. cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 4-Nitroaniline 4-Nitroaniline Enamine Enamine Intermediate 4-Nitroaniline->Enamine + ETFAA (Condensation, ~120-140°C) ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Product 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one Enamine->Product Thermal Cyclization (High Temp, ~250°C) Troubleshooting_Workflow Figure 2. Troubleshooting workflow for the synthesis. Start Low Yield or High Impurity Profile Check_Condensation Was Condensation Complete? Start->Check_Condensation Check_Cyclization_Temp Was Cyclization Temp. Correct (250-260°C)? Check_Condensation->Check_Cyclization_Temp Yes Sol_Condensation Optimize Condensation: - Ensure dry reagents - Use acid catalyst - Monitor by TLC Check_Condensation->Sol_Condensation No Check_Atmosphere Was Reaction Under Inert Atmosphere? Check_Cyclization_Temp->Check_Atmosphere Yes Sol_Temp_Low Increase Temperature to 250°C Check_Cyclization_Temp->Sol_Temp_Low No (Too Low) Sol_Temp_High Decrease Temperature to <260°C Shorten reaction time Check_Cyclization_Temp->Sol_Temp_High No (Too High) Check_Workup Is High-Boiling Solvent Fully Removed? Check_Atmosphere->Check_Workup Yes Sol_Atmosphere Re-run under N2 or Ar to prevent charring Check_Atmosphere->Sol_Atmosphere No Sol_Workup Improve Work-up: - Triturate with more hexanes - Wash filter cake thoroughly Check_Workup->Sol_Workup No Purify Purify Product: - Recrystallization - Column Chromatography Check_Workup->Purify Yes

Troubleshooting

Troubleshooting inconsistent results in bioassays with 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Welcome to the technical support center for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in bioassays. Inconsistent results can be a significant impediment to research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible data. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deep understanding of the principles at play.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, as these properties are often the root cause of experimental variability.

PropertyValue/InformationImplication for Bioassays
CAS Number 328956-38-3Unique identifier for this specific chemical entity.
Molecular Formula C₁₀H₅F₃N₂O₃Indicates the elemental composition.
Molecular Weight 258.16 g/mol Important for calculating molar concentrations for stock solutions.
Structure Quinolinone core, nitro group, trifluoromethyl groupThe quinolinone core contributes to its hydrophobicity. The trifluoromethyl group further increases lipophilicity, potentially impacting solubility in aqueous assay buffers.[1] The nitroaromatic moiety can be a source of assay interference and potential cytotoxicity.[2][3]
Predicted Solubility Low aqueous solubilityThis compound is expected to be poorly soluble in water and requires an organic solvent like DMSO for stock solutions.[4][5]
Appearance Likely a solid at room temperatureStandard handling procedures for solid compounds apply.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Solubility

Question 1: My compound, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?

Answer:

This is a common issue for hydrophobic compounds like the one you are working with.[4][5] The quinolinone backbone and the trifluoromethyl group contribute to its low aqueous solubility.[1] When you dilute your DMSO stock into an aqueous buffer, the compound may crash out of solution as the percentage of the organic solvent (DMSO) decreases, leading to the formation of a precipitate.[6][7] This can lead to inaccurate compound concentrations in your assay and highly variable results.[5][8]

Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Step 1: Determine the maximum tolerable DMSO concentration for your specific cell line or assay. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxic effects, but this should be empirically determined.

    • Step 2: Prepare your working solutions by performing serial dilutions of your high-concentration DMSO stock in 100% DMSO first. Then, add the small volume of the desired DMSO stock to your aqueous buffer. This stepwise dilution can prevent abrupt changes in solvent polarity.[9]

    • Step 3: Visually inspect for precipitation under a microscope after dilution into the final assay medium. A simple turbidity microplate assay can also be used to assess precipitation.[10]

  • Employ Co-solvents:

    • If lowering the DMSO concentration is not feasible, consider the use of a co-solvent. Pluronic F-127 is a non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your assay buffer and use this for dilutions.

  • Sonication:

    • After diluting your compound into the assay buffer, briefly sonicate the solution in a water bath sonicator. This can help to redissolve small precipitates and create a more homogenous solution.[11]

  • Re-evaluate Stock Concentration:

    • If precipitation persists, consider lowering the concentration of your initial DMSO stock. While high concentration stocks are convenient, they increase the risk of precipitation upon dilution.[6][7]

Question 2: I am observing inconsistent results between experiments, even when using the same stock solution of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. What could be the cause?

Answer:

Inconsistent results from the same stock solution often point to issues with compound stability or handling. Given the structure of your compound, there are a few potential culprits:

  • Photostability: Nitroaromatic compounds can be susceptible to degradation upon exposure to light (photolysis).[12][13] This can lead to a decrease in the effective concentration of the active compound over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your DMSO stock can lead to compound precipitation or degradation.[6][7]

  • Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. This can decrease the solubility of your hydrophobic compound in the stock solution over time, leading to precipitation.

Troubleshooting Workflow:

G start Inconsistent results from the same stock solution check_photostability Is the compound protected from light? start->check_photostability check_aliquoting Are you using single-use aliquots? check_photostability->check_aliquoting Yes solution_photostability Store stock solutions in amber vials and work in low-light conditions. check_photostability->solution_photostability No check_dmso_quality Is the DMSO anhydrous and high-purity? check_aliquoting->check_dmso_quality Yes solution_aliquoting Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. check_aliquoting->solution_aliquoting No solution_dmso_quality Use anhydrous, high-purity DMSO and handle it in a dry environment. check_dmso_quality->solution_dmso_quality No end_node Consistent results check_dmso_quality->end_node Yes solution_photostability->check_aliquoting solution_aliquoting->check_dmso_quality solution_dmso_quality->end_node

Caption: Troubleshooting workflow for inconsistent results.

Best Practices for Stock Solution Management:

  • Preparation: Always use high-purity, anhydrous DMSO to prepare your stock solutions.[14]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use amber vials to protect the compound from light.

  • Handling: When thawing an aliquot, allow it to come to room temperature completely and vortex gently before use. Do not refreeze unused portions of a thawed aliquot.

Section 2: Assay-Specific Interference and Artifacts

Question 3: I am seeing a high rate of false positives or unexpected activity in my fluorescence-based assay. Could 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- be interfering with the assay itself?

Answer:

Yes, it is highly probable. The chemical structure of your compound contains moieties that are known to interfere with certain assay technologies.

  • Autofluorescence: Quinoline derivatives are known to be fluorescent. Your compound may be emitting light at the same wavelength as your assay's detection wavelength, leading to a false positive signal.

  • Fluorescence Quenching: The nitro group on the aromatic ring can act as a fluorescence quencher.[15] If your assay involves the generation of a fluorescent signal, your compound could be quenching that signal, leading to a false negative result.

  • Light Scattering: If the compound precipitates in the assay well, the resulting particles can scatter light, which can interfere with absorbance and fluorescence readings.[10]

Troubleshooting Protocol for Assay Interference:

  • Run Compound-Only Controls:

    • Prepare wells containing your compound at the highest assay concentration in the assay buffer, but without the cells or other assay reagents.

    • Read the plate at the same wavelengths used for your assay. A significant signal in these wells indicates autofluorescence.

  • Test for Quenching:

    • In a cell-free version of your assay, run a standard curve of your fluorescent product with and without your compound. A decrease in the fluorescent signal in the presence of your compound suggests quenching.

  • Orthogonal Assays:

    • Confirm your results using a different assay technology that is less susceptible to the type of interference you are observing. For example, if you are using a fluorescence-based assay, try a luminescence-based or absorbance-based assay.

Decision Tree for Mitigating Assay Interference:

G start High rate of false positives/negatives check_autofluorescence Run compound-only controls. Is there a signal? start->check_autofluorescence check_quenching Run cell-free assay with fluorescent product. Is the signal reduced? check_autofluorescence->check_quenching No solution_autofluorescence Subtract background from compound-only wells or switch to a different assay technology. check_autofluorescence->solution_autofluorescence Yes check_precipitation Visually inspect wells for precipitate. Is it present? check_quenching->check_precipitation No solution_quenching Switch to a different assay technology (e.g., luminescence). check_quenching->solution_quenching Yes solution_precipitation Address solubility issues (see Section 1). check_precipitation->solution_precipitation Yes end_node Reliable assay results check_precipitation->end_node No solution_autofluorescence->end_node solution_quenching->end_node solution_precipitation->end_node

Caption: Decision tree for addressing assay interference.

Question 4: My cell-based assay is showing high variability and poor reproducibility. How can I determine if this is due to the compound or my cell culture technique?

Answer:

Distinguishing between compound-induced variability and technical variability in cell-based assays is a critical step in troubleshooting.[16][17]

Systematic Troubleshooting Approach:

  • Cell Health and Seeding Density:

    • Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number.

    • Optimize cell seeding density to ensure a uniform cell monolayer. Inconsistent cell numbers across wells is a major source of variability.

  • Edge Effects:

    • "Edge effects," where wells on the perimeter of a microplate behave differently from interior wells, are a common problem.[18] This can be due to temperature gradients or evaporation.

    • Mitigation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Assay Controls:

    • Positive Control: A known activator or inhibitor for your assay. This helps to confirm that the assay is working as expected.

    • Negative Control: Cells treated with the vehicle (e.g., 0.5% DMSO) only. This establishes the baseline response.

    • No-Cell Control: Wells with media and assay reagents but no cells. This helps to identify background signal.

  • Compound-Specific Cytotoxicity:

    • Nitroaromatic compounds can be cytotoxic.[2] Your compound may be causing cell death at higher concentrations, leading to a decrease in signal that could be misinterpreted as a specific biological effect.

    • Protocol: Run a simple cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your primary bioassay, using the same concentrations of your compound and incubation times. This will allow you to distinguish between specific activity and general cytotoxicity.

Experimental Workflow for Deconvoluting Variability:

G start High variability in cell-based assay check_cell_health Are cells healthy and at optimal density? start->check_cell_health check_edge_effects Are you mitigating edge effects? check_cell_health->check_edge_effects Yes solution_cell_culture Optimize cell culture and seeding protocols. check_cell_health->solution_cell_culture No check_controls Are your assay controls performing as expected? check_edge_effects->check_controls Yes solution_edge_effects Avoid using outer wells of the microplate. check_edge_effects->solution_edge_effects No check_cytotoxicity Have you run a parallel cytotoxicity assay? check_controls->check_cytotoxicity Yes solution_controls Troubleshoot assay reagents and protocol. check_controls->solution_controls No solution_cytotoxicity Correlate assay results with cytotoxicity data. check_cytotoxicity->solution_cytotoxicity No end_node Reproducible results check_cytotoxicity->end_node Yes solution_cell_culture->check_edge_effects solution_edge_effects->check_controls solution_controls->check_cytotoxicity solution_cytotoxicity->end_node

Caption: Workflow for troubleshooting cell-based assay variability.

By systematically addressing these potential issues, you can significantly improve the quality and reproducibility of your bioassay data when working with 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

References

  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. Available at: [Link].

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem. Available at: [Link].

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link].

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link].

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link].

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link].

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research. Available at: [Link].

  • Troubleshooting. BioAssay Systems. Available at: [Link].

  • DMSO solubility and bioscreening. ResearchGate. Available at: [Link].

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link].

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Available at: [Link].

  • A polychromatic turbidity microplate assay to distinguish discovery stage drug molecules with beneficial precipitation properties. European Journal of Pharmaceutical Sciences. Available at: [Link].

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link].

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link].

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link].

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available at: [Link].

  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Polymers. Available at: [Link].

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link].

  • Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry. Journal of Chromatography A. Available at: [Link].

  • Nitroaromatics as cell signaling molecules. ResearchGate. Available at: [Link].

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link].

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. Available at: [Link].

  • High-Throughput Screening: Update on Practices and Success. ResearchGate. Available at: [Link].

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link].

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry. Available at: [Link].

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link].

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link].

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link].

  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Available at: [Link].

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link].

  • Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link].

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link].

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. Water Research. Available at: [Link].

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link].

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  • Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link].

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link].

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  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Available at: [Link].

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Optimization

Proper storage conditions to prevent degradation of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone

An Application Scientist's Guide to Preserving the Integrity of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone Welcome to the technical support center for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. As researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preserving the Integrity of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone

Welcome to the technical support center for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. As researchers and drug development professionals, we understand that the stability and purity of your starting materials are paramount to achieving reproducible and reliable experimental outcomes. This guide, structured in a practical question-and-answer format, is designed to provide you with the necessary insights and protocols to prevent the degradation of this complex heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day handling and storage of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone.

Question 1: What are the ideal storage conditions for solid 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone?

Answer: The optimal storage conditions are dictated by the three primary functional groups of the molecule: the quinolinone core, the nitro group, and the trifluoromethyl group. Based on their known chemical properties, we recommend the following:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)While some trifluoromethylated quinolines exhibit high thermal stability[1][2], nitroaromatic compounds can be susceptible to thermal decomposition.[3][4] Storing at a reduced temperature minimizes the rate of any potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)The quinoline ring can be sensitive to air. Storing under an inert atmosphere prevents potential oxidative degradation of the heterocyclic core.
Light Amber vial or protection from lightQuinoline derivatives are known to change color from colorless/white to yellow or brown upon exposure to light.[5] The nitroaromatic group can also be light-sensitive.[6] Therefore, protection from light is crucial to prevent photodegradation.
Moisture Tightly sealed container with desiccantThe lactam (amide) bond in the quinolinone ring is susceptible to hydrolysis. It is imperative to store the compound in a dry environment. General safe storage procedures for chemicals advise keeping containers securely sealed and storing in a cool, dry area.[7][8][9]

Question 2: How should I prepare and store stock solutions of this compound?

Answer: The stability of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone in solution depends heavily on the choice of solvent and storage conditions.

  • Solvent Selection: Due to the molecule's hydrophobic quinoline core and lipophilic trifluoromethyl group, it is expected to have poor water solubility and favor organic solvents.[10] High-purity, anhydrous DMSO or DMF are the recommended primary solvents for creating high-concentration stock solutions. For working solutions, anhydrous ethanol or acetonitrile may be suitable, but stability should be verified.

  • Preparation Protocol: Always use anhydrous solvents and prepare solutions under an inert atmosphere if possible. This minimizes exposure to water and oxygen.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation. Like the solid compound, solutions should be stored in amber or foil-wrapped vials to protect from light.

Question 3: What are the visible signs of degradation?

Answer: The most common sign of degradation is a change in color . A pure sample should be a white to off-white or pale-yellow solid. The development of a distinct yellow, brown, or orange hue is a primary indicator of degradation, likely due to light exposure or slow decomposition.[5] For solutions, the appearance of a precipitate or a color change also indicates potential instability or degradation.

Question 4: Are there any chemical incompatibilities I should be aware of?

Answer: Yes. Based on the functional groups present, you should avoid the following:

  • Strong Reducing Agents: These can reduce the nitro group to an amino (-NH2) or hydroxylamino (-NHOH) group, fundamentally changing the molecule's identity and properties.[11][12]

  • Strong Oxidizing Agents: While the nitro group is electron-withdrawing and somewhat deactivating[13], the aromatic quinolinone ring can still be susceptible to oxidation.[14]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the lactam bond within the quinolinone ring system, leading to ring-opening and decomposition.

  • Contaminants: Impurities, especially from previous reactions or solvents, can significantly lower the thermal stability of nitro compounds and catalyze decomposition.[15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to compound degradation.

Issue 1: My solid compound has changed color from pale yellow to dark brown.

This is a classic sign of photodegradation. The quinoline core is known to darken upon light exposure.[5]

  • Immediate Action: Protect the vial from all light sources immediately.

  • Verification: Assess the purity of the material using an appropriate analytical method like HPLC-UV or LC-MS before use. Compare the analytical profile to a reference standard or the initial batch data.

  • Prevention: Always store the solid compound in an amber glass vial. For additional protection, the vial can be wrapped in aluminum foil or stored inside a light-blocking secondary container.

Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading in solution.

Inconsistent results are often the first sign of a problem with a reagent's stability.

  • Root Cause Analysis:

    • Age of Solution: How old is the stock solution? Solutions should be made fresh, or if stored, used within a validated timeframe.

    • Storage Conditions: Was the solution stored at the correct temperature and protected from light?

    • Freeze-Thaw Cycles: How many times has the stock vial been thawed and refrozen?

    • Solvent Quality: Was the solvent anhydrous and of high purity? Some solvents can contain impurities that catalyze degradation.

  • Troubleshooting Workflow:

G start Inconsistent Experimental Results check_solution Prepare Fresh Working Solution from Solid Stock start->check_solution run_exp Repeat Key Experiment check_solution->run_exp results_ok Results are now Consistent? run_exp->results_ok problem_solved Problem Solved: Old solution was degraded. Discard and use fresh preps. results_ok->problem_solved Yes problem_persists Problem Persists results_ok->problem_persists No analyze_solid Analyze Solid Material (e.g., HPLC, LC-MS) problem_persists->analyze_solid solid_ok Is Solid Pure? analyze_solid->solid_ok solid_bad Solid is Degraded. Procure new batch. solid_ok->solid_bad No re_eval Re-evaluate Experimental Protocol & Other Reagents solid_ok->re_eval Yes DegradationPathways cluster_main 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone cluster_stressors Stress Factors cluster_products Potential Degradation Products Main Parent Compound Photo Photodegradation Products (e.g., colored polymers) Main->Photo Photolysis Hydrolysis Ring-Opened Product (Hydrolysis of lactam) Main->Hydrolysis Hydrolysis Thermal Decomposition Products (Loss of -NO₂) Main->Thermal Thermal Decomposition Reduction Reduced Products (e.g., 6-amino derivative) Main->Reduction Reduction / Oxidation Light Light (UV/Visible) Light->Photo Water H₂O (Moisture) (Acid/Base catalyst) Water->Hydrolysis Heat Heat Heat->Thermal ReducingAgent Reducing Agents / O₂ ReducingAgent->Reduction

Caption: Potential degradation pathways for the compound.

  • Photodegradation: Aromatic systems, particularly quinolines, can absorb UV and visible light, leading to excited states that undergo complex reactions, often resulting in polymerization and the characteristic brown color. [5]* Hydrolysis: The cyclic amide (lactam) in the quinolinone ring is the most likely site for hydrolysis. This reaction breaks the ring and would be accelerated by acidic or basic conditions.

  • Thermal Decomposition: Nitroaromatic compounds are energetically rich. At elevated temperatures, the carbon-nitro bond (C-NO₂) can break, initiating a decomposition cascade. [4][16]The presence of impurities can dramatically lower the temperature at which this occurs. [15]* Reduction: The nitro group is readily reduced. This is a common metabolic pathway for nitroaromatics in biological systems but can also occur with chemical contaminants or under anaerobic conditions. [12][17][18]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-analysis: Before opening, allow the vial of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a controlled environment with low humidity, accurately weigh the required amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (stored over molecular sieves) to the solid.

  • Solubilization: Vortex the solution gently until all solid material is dissolved. Mild sonication can be used if necessary, but avoid heating the solution.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, light-protected (amber) vials. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store promptly at -20°C or -80°C.

Protocol 2: Routine Purity Assessment by HPLC-UV

This is a general guideline. The specific column and mobile phase may need optimization.

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a relevant wavelength (e.g., 254 nm, or a wavelength maximum determined by a UV scan).

  • Sample Preparation: Dilute a small amount of your solid or stock solution in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as the percentage of the main peak area relative to the total area of all peaks.

  • Interpretation: Compare the purity result against the certificate of analysis or a previously analyzed fresh sample. The appearance of new peaks or a significant decrease in the main peak's relative area indicates degradation.

By adhering to these storage and handling guidelines, you can ensure the long-term integrity of your 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, leading to more reliable and reproducible scientific discoveries.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • BenchChem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
  • Wikipedia. (n.d.). Quinoline.
  • Ma, Y., Overk, C. R., & Ressler, D. T. (2010). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 20(3), 906–909.
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Applied Biochemistry, 17(2), 131–139.
  • Apollo Scientific. (n.d.). 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid - Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 7-Fluoro-6-nitroquinazolin-4(1H)-one.
  • Request PDF. (n.d.). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV.
  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid - Safety Data Sheet.
  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • PubMed. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors.
  • Eawag-BBD. (n.d.). Nitrobenzene Degradation Pathway.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 8-(Trifluoromethyl)quinolin-4-ol.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • OSTI.GOV. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • TCI EUROPE N.V. (n.d.). Quinoline.

Sources

Troubleshooting

Technical Support Center: Investigating the Photostability of Trifluoromethyl-Substituted Quinolinones

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. The introduction of a trifluoromethyl (CF3) group into the quinolinone scaffold is a powerful strategy in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. The introduction of a trifluoromethyl (CF3) group into the quinolinone scaffold is a powerful strategy in modern drug development, often enhancing metabolic stability, lipophilicity, and target affinity.[1][2] However, this modification also alters the molecule's electronic properties, which can significantly impact its photostability—a critical parameter governed by regulatory bodies like the ICH.[3][4] Many quinolone-based compounds are known to have phototoxic potential, making a thorough investigation of their behavior under light exposure a non-negotiable step in preclinical development.[5][6]

This guide is structured to address the practical challenges and conceptual questions you may encounter during your research. It combines field-proven insights with established regulatory standards to ensure your experimental design is robust, your results are reproducible, and your interpretations are sound.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during photostability experiments in a direct question-and-answer format.

Question 1: My trifluoromethyl-substituted quinolinone is degrading much faster than anticipated, even under standard ICH light conditions. What's going on?

  • Probable Cause 1: Solvent Effects. The choice of solvent can dramatically influence photodegradation rates. Protic solvents (e.g., methanol, water) can participate in photochemical reactions, while other solvents might not fully solubilize the compound, leading to non-uniform light exposure of suspended micro-particles.

  • Recommended Solution:

    • Conduct a Solvent Screen: Test the photostability in a range of validated, HPLC-grade solvents with varying polarities (e.g., acetonitrile, methanol, water, a buffered aqueous solution). Ensure your compound is fully dissolved.

    • Validate Analytical Procedures: The purpose of initial forced degradation studies is to evaluate the overall photosensitivity of the material for method development and degradation pathway elucidation.[7] Use these preliminary studies to ensure your analytical method can resolve the parent compound from its degradants.

  • Probable Cause 2: Thermal Degradation. The light sources used in photostability chambers, especially xenon arc lamps, generate significant thermal energy.[8] If not properly controlled, your "photodegradation" may be partially or wholly heat-induced degradation.

  • Recommended Solution:

    • Use a Temperature-Controlled Chamber: Ensure your photostability chamber can maintain a consistent temperature.

    • Run a "Dark Control": Always include a control sample, completely shielded from light (e.g., wrapped in aluminum foil), placed right next to the exposed sample.[3][8] This allows you to isolate light-induced degradation from thermal effects. If the dark control shows degradation, you have a thermal stability issue.

  • Probable Cause 3: Inherent Photolability. Some substitution patterns are inherently unstable. For example, the presence of a halogen atom at position 8 of the quinolone core is known to increase phototoxic properties and photolability significantly.[6]

  • Recommended Solution:

    • Perform Forced Degradation Studies: Before confirmatory testing, conduct forced (stress) studies by exposing the compound to more intense light for a shorter duration.[7][9] This helps establish the compound's intrinsic photosensitivity and identify major degradants early. If extensive decomposition occurs, the exposure time for confirmatory studies should be limited.[8]

Question 2: I'm seeing poor reproducibility in my photostability results between different runs. Why?

  • Probable Cause 1: Inconsistent Light Exposure. The total illumination (lux hours) and near-UV energy (watt hours/m²) must be consistent. Fluctuations in lamp output or inconsistent sample positioning can lead to variable results.

  • Recommended Solution:

    • Calibrate Your Light Source: Use a calibrated radiometer or lux meter to monitor the light intensity during the experiment.[10]

    • Use a Chemical Actinometer: For the highest level of accuracy, expose your samples alongside a validated chemical actinometric system, such as a quinine solution, which provides a quantitative measure of the light energy the sample received.[10]

    • Standardize Sample Geometry: Ensure samples are always placed in the same position and orientation within the chamber. For solid samples, maintain a consistent and thin layer (not more than 3 mm) to ensure uniform exposure.[8][10]

  • Probable Cause 2: Oxygen Availability. Many photodegradation pathways for quinolones involve the generation of reactive oxygen species (ROS).[5][11] Variations in the headspace oxygen of your sample container can affect the rate and pathway of degradation.

  • Recommended Solution:

    • Standardize Sample Preparation: Use consistent container types and fill volumes. For mechanistic studies, you may consider purging samples with an inert gas (like nitrogen or argon) and comparing the results to those in an oxygen-rich environment to probe the degradation mechanism.[8]

Question 3: My chromatograms show several new peaks after irradiation, but I'm struggling to identify the degradation products.

  • Probable Cause: Photodegradation can produce a complex mixture of products through various reactions like defluorination, hydroxylation, and ring cleavage. Standard HPLC-UV may not provide sufficient information for identification.

  • Recommended Solution:

    • Employ Mass Spectrometry (MS): The gold standard for identifying unknown degradants is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or, for higher resolution, Time-of-Flight Mass Spectrometry (UPLC-TOF-MS).[12][13] This allows for the determination of the molecular weights of the degradation products, and tandem MS (MS/MS) can provide structural fragments to aid in elucidation.[13]

    • Isolate and Characterize: If a specific degradant is present in significant quantities (>1%), consider using preparative HPLC to isolate it. The purified product can then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) for definitive structural confirmation.

    • Consult Literature on Similar Scaffolds: Review published degradation pathways for other quinolone or fluoroquinolone antibiotics. Common degradation products often involve modifications to the quinolone core or attached functional groups.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (CF3) group expected to influence the photostability of a quinolinone?

The CF3 group is a strong electron-withdrawing group.[1] This property significantly alters the electron density distribution across the quinolinone aromatic system. By modifying the energy of the molecule's frontier orbitals (HOMO and LUMO), the CF3 group can change the wavelength of light the molecule absorbs and its propensity to undergo photochemical reactions after excitation. It can also enhance resistance to enzymatic degradation, which is a separate but important stability consideration.[1]

Q2: What are the core requirements of the ICH Q1B guideline for confirmatory photostability testing?

The ICH Q1B guideline provides a standardized approach for assessing photostability.[3] The key requirements are:

  • Systematic Approach: Testing should be done sequentially: first on the active substance itself, then the drug product outside its packaging, and finally in its immediate and marketing packs if degradation is observed.[3][8]

  • Light Exposure: Samples should be exposed to a minimum total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.[8][9][10]

  • Controls: A "dark control" sample, protected from light, must be included to differentiate between light-induced and thermal degradation.[8]

  • Analysis: Samples should be analyzed for changes in physical properties (e.g., appearance, color), assay of the active substance, and the formation of degradation products using a validated, stability-indicating analytical method.[3]

Q3: How do I choose the right light source for my experiment?

ICH Q1B specifies two primary options for light sources:[8][10]

  • Option 1: A source designed to produce an output similar to the D65 (outdoor daylight) or ID65 (indoor daylight) emission standards. This is typically achieved with a filtered xenon arc lamp or a metal halide lamp. A xenon lamp is often considered the best choice as its spectral distribution closely matches that of sunlight.[8]

  • Option 2: Exposing the same sample to a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution between 320 nm and 400 nm.

For both options, it is recommended to filter out any unrealistic short-wavelength UV radiation (<320 nm) that the sample would not encounter in real-world storage conditions.[10]

Q4: What are the common photodegradation pathways for quinolone-based compounds?

While the exact pathway is highly dependent on the specific molecular structure and environmental conditions, several common themes have been observed for quinolones:

  • Reactive Oxygen Species (ROS) Generation: Many quinolones are known photosensitizers, meaning they can absorb light energy and transfer it to molecular oxygen, generating singlet oxygen (¹O₂) and other ROS that then attack the drug molecule or surrounding biomolecules.[11]

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common degradation pathway.[14]

  • Ring Cleavage: More extensive degradation can lead to the cleavage of the quinolinone ring system.

  • Side-Chain Modification: Functional groups attached to the quinolone core are often sites of initial photodegradation. For halogenated quinolones, dehalogenation is a known pathway.[6]

Section 3: Standard Experimental Protocol

ICH Q1B Confirmatory Photostability Study of a Trifluoromethyl-Substituted Quinolinone

This protocol outlines a standard procedure for confirmatory photostability testing in compliance with ICH Q1B guidelines.[3][10]

1. Materials & Equipment

  • Trifluoromethyl-substituted quinolinone (solid drug substance or solution)

  • Chemically inert, transparent containers (e.g., quartz cuvettes for solutions, clear glass dishes for solids)[7]

  • Aluminum foil

  • ICH-compliant photostability chamber with a calibrated light source (e.g., Xenon arc lamp) and temperature control[8]

  • Calibrated lux meter and/or UV-A radiometer

  • Validated, stability-indicating HPLC or UPLC-MS system[12]

  • HPLC-grade solvents

2. Sample Preparation

  • For Solid Samples:

    • Weigh a sufficient amount of the quinolinone powder.

    • Spread the powder in a thin, even layer (not exceeding 3 mm thickness) in a suitable transparent dish.[10]

    • Prepare at least two samples: one for light exposure and one "dark control."

    • Wrap the "dark control" sample completely in aluminum foil.

  • For Solution Samples:

    • Prepare a solution of the quinolinone in a suitable, transparent solvent (e.g., 1 mg/mL in acetonitrile).

    • Transfer the solution to quartz cuvettes or other appropriate transparent vessels.

    • Prepare at least two samples: one for light exposure and one "dark control."

    • Wrap the "dark control" sample completely in aluminum foil.

3. Irradiation Procedure

  • Place the light-exposed sample and the dark control sample adjacent to each other inside the photostability chamber to ensure identical thermal conditions.[8]

  • Position the calibrated radiometer/lux meter sensor next to the samples.

  • Initiate the exposure. The irradiation should continue until the sample has received an overall illumination of not less than 1.2 million lux hours AND an integrated near-UV energy of not less than 200 watt-hours/m² .[8]

  • Monitor and record the temperature throughout the experiment.

  • Collect aliquots or samples at appropriate time intervals if a degradation kinetic profile is desired.

4. Analysis

  • After the exposure is complete, retrieve both the exposed and dark control samples.

  • Visually inspect the samples for any changes in color or physical appearance and document the findings.

  • Prepare the samples for analysis according to your validated analytical procedure. For solid samples, this may involve dissolving a precisely weighed amount in a suitable solvent.

  • Analyze the initial (time zero), dark control, and light-exposed samples using the validated stability-indicating HPLC/UPLC method.

  • Determine the remaining percentage of the parent compound (assay) and quantify any degradation products by comparing peak areas to a standard or using percent area normalization.

Section 4: Data Interpretation & Visualization

Data Presentation

Summarize quantitative results in a clear table to facilitate comparison and reporting.

Table 1: Example Photostability Data for Compound Q-CF3

Sample IDTotal Illumination (lux hours)Near-UV Energy (W·h/m²)Assay (% Remaining)Major Degradant 1 (%)Major Degradant 2 (%)Appearance
T0 (Initial)00100.0Not DetectedNot DetectedWhite Powder
Dark Control1.2 x 10⁶20599.8Not DetectedNot DetectedWhite Powder
Exposed Sample1.2 x 10⁶20585.38.94.1Pale Yellow Powder
Experimental & Conceptual Diagrams

Diagram 1: ICH Q1B Photostability Testing Workflow This diagram illustrates the decision-making process for photostability testing as recommended by ICH guidelines.

G cluster_0 Phase 1: Drug Substance Testing cluster_1 Phase 2: Drug Product Testing start Prepare Drug Substance (Exposed & Dark Control) expose_ds Expose to Light (≥1.2M lux·h & ≥200 W·h/m²) start->expose_ds analyze_ds Analyze Samples (Assay, Degradants, Appearance) expose_ds->analyze_ds decision_ds Acceptable Change? analyze_ds->decision_ds expose_dp_unpacked Test Exposed Drug Product decision_ds->expose_dp_unpacked No end_stable Substance is Photostable decision_ds->end_stable Yes decision_dp_unpacked Acceptable Change? expose_dp_unpacked->decision_dp_unpacked expose_dp_primary Test in Immediate Pack decision_dp_unpacked->expose_dp_primary No decision_dp_unpacked->end_stable Yes decision_dp_primary Acceptable Change? expose_dp_primary->decision_dp_primary expose_dp_market Test in Marketing Pack decision_dp_primary->expose_dp_market No decision_dp_primary->end_stable Yes end_reformulate Reformulate or Redesign Packaging expose_dp_market->end_reformulate

Caption: Workflow for photostability testing.

Diagram 2: Hypothetical Photodegradation Pathways of a CF3-Quinolinone This diagram illustrates potential chemical transformations a trifluoromethyl-substituted quinolinone might undergo upon exposure to light.

G cluster_products Potential Degradation Pathways parent CF3-Quinolinone (Ground State) excited CF3-Quinolinone* (Excited State) parent->excited hv (UVA/Vis Light) excited->parent Fluorescence/ Non-radiative decay p1 Pathway A: Defluorination Products excited->p1 p2 Pathway B: Ring Hydroxylation excited->p2 p3 Pathway C: Ring Cleavage Products excited->p3 p4 Pathway D: Side-Chain Oxidation excited->p4

Caption: Potential photodegradation pathways.

References

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Source: European Medicines Agency, URL: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Source: IKEV, URL: [Link]

  • Organic Letters Ahead of Print. Source: ACS Publications, URL: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Source: YouTube, URL: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Source: MDPI, URL: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Source: SciSpace, URL: [Link]

  • Photodegradation of quinoline in water. Source: ResearchGate, URL: [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Source: MDPI, URL: [Link]

  • Microbial degradation of quinoline and methylquinolines. Source: ResearchGate, URL: [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Source: ResearchGate, URL: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Source: ICH, URL: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Source: Beilstein Archives, URL: [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Source: NIH, URL: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Source: ResearchGate, URL: [Link]

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Source: NIH, URL: [Link]

  • Photostability testing of pharmaceutical products. Source: ResearchGate, URL: [Link]

  • The photo- and microbial degradation kinetics and pathways of sulfadoxine in seawater elucidated by liquid chromatography coupled with time-of-flight mass spectrometry. Source: PubMed, URL: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Source: Novelty Journals, URL: [Link]

  • Insight into quinolones and sulfonamides degradation, intermediate product identification and decomposition pathways with the assistance of Bi 2 MoO 6 /Bi 2 WO 6 /MWCNTs photocatalyst. Source: ResearchGate, URL: [Link]

  • Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Source: ThaiJo, URL: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. Source: FDA, URL: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Source: PubMed, URL: [Link]

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Source: RSC Publishing, URL: [Link]

  • Photostability testing theory and practice. Source: Q1 Scientific, URL: [Link]

  • Fluoroquinolone photosensitization: A review of clinical and laboratory studies. Source: ResearchGate, URL: [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Welcome to the technical support center for researchers utilizing 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- and other small molecule inhibitors. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- and other small molecule inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments, minimize off-target effects, and ensure the scientific validity of your findings.

Introduction: The Challenge of Off-Target Effects

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Characterization and Off-Target Prediction

Question 1: I've just started working with 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. How can I proactively assess its potential for off-target effects before extensive experimentation?

Answer: A proactive approach is crucial to avoid misinterpretation of experimental data. Before diving into complex cellular assays, we recommend a two-pronged initial characterization strategy: computational prediction and broad-spectrum screening.

  • Computational (In Silico) Prediction: Utilize computational tools to predict potential off-target interactions.[1][3] These methods leverage large databases of known drug-target interactions and protein structures to identify proteins with binding sites that are structurally similar to your primary target.[3] This can provide an early "red flag" list of potential off-targets to consider in your subsequent experimental design.

  • Broad-Spectrum Screening: High-throughput screening (HTS) against a panel of diverse targets is a powerful method to empirically identify off-target activities early in your research.[1] This can include commercially available kinase panels or broader safety screening panels that assess interactions with common off-target classes like GPCRs, ion channels, and transporters.

Table 1: Comparison of Initial Off-Target Assessment Strategies

StrategyAdvantagesDisadvantagesRecommended For
Computational Prediction Rapid, cost-effective, provides a focused list of potential off-targets.Predictive, not definitive; accuracy depends on the quality of algorithms and databases.Initial assessment and hypothesis generation.
Broad-Spectrum Screening Provides empirical data on interactions with a wide range of proteins.Can be costly; the breadth of the panel determines the coverage.Early-stage compound characterization and lead optimization.

Question 2: My computational analysis predicted several potential off-target kinases for my quinolinone compound. What is the best way to experimentally validate these predictions?

Answer: Kinase profiling services are the gold standard for experimentally determining the selectivity of a kinase inhibitor.[4][5] These services typically utilize in vitro kinase activity assays to quantify the inhibitory effect of your compound against a large panel of kinases.

It is advisable to perform this profiling at multiple concentrations of your compound to determine the IC50 values for any identified off-target interactions. This quantitative data will be critical for designing subsequent experiments at concentrations that are selective for your primary target.

Section 2: Unbiased Identification of Off-Target Interactions in a Cellular Context

Question 3: I am observing a cellular phenotype that I suspect might be due to an off-target effect. How can I identify the unknown off-target protein(s) in an unbiased manner?

Answer: When you have a phenotypic observation but no a priori knowledge of the off-target, unbiased proteome-wide approaches are necessary. Two powerful techniques for this are Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.

  • Chemical Proteomics: This technique uses a chemically modified version of your compound (a "probe") to capture its interacting proteins from a cell lysate or even in living cells.[6][7] These captured proteins are then identified by mass spectrometry. Activity-based protein profiling (ABPP) is a subset of this approach that is particularly useful for identifying enzymatic off-targets.[6]

  • Proteome-Wide Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[8] When coupled with quantitative mass spectrometry, proteome-wide CETSA can identify proteins that are stabilized or destabilized by your compound across the entire proteome, indicating direct engagement.[9] A key advantage of CETSA is that it does not require chemical modification of your compound, providing insights in a more native cellular context.[9]

Workflow for Unbiased Off-Target Identification

Unbiased_Off_Target_ID cluster_chem_proteomics Chemical Proteomics cluster_cetsa Proteome-Wide CETSA cp1 Synthesize Probe (Compound + Tag) cp2 Incubate with Cell Lysate/Live Cells cp1->cp2 cp3 Enrich Probe-Protein Complexes cp2->cp3 cp4 Mass Spectrometry (Protein ID) cp3->cp4 cetsa1 Treat Cells with Compound cetsa2 Heat Shock cetsa1->cetsa2 cetsa3 Separate Soluble & Aggregated Proteins cetsa2->cetsa3 cetsa4 Mass Spectrometry (Quantitative Proteomics) cetsa3->cetsa4 phenotype Unexpected Cellular Phenotype phenotype->cp1 Investigate with Chemical Proteomics phenotype->cetsa1 Investigate with CETSA

Caption: Unbiased workflows for identifying off-target proteins.

Section 3: Validating On-Target vs. Off-Target Effects

Question 4: I have identified a potential off-target. How can I definitively determine if the observed cellular phenotype is due to the on-target or the off-target activity of my compound?

Answer: This is a critical question in drug development and requires rigorous experimental validation. The goal is to decouple the on-target and off-target effects. Here are two robust strategies:

  • CRISPR-Cas9 Based Target Validation: This genetic approach provides the highest level of confidence in target validation.[10][11] By using CRISPR-Cas9 to create a knockout of the intended target, you can then treat these knockout cells with your compound.[10] If the compound still elicits the same phenotype in the absence of the intended target, it is strong evidence of an off-target effect.

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement: CETSA can be used to confirm that your compound directly engages the intended target in a cellular environment.[12][13] By observing a thermal shift of your target protein in the presence of your compound, you can be more confident that the compound is reaching and binding to its intended target.[14]

Experimental Protocol: CRISPR-Cas9 Knockout for Off-Target Validation

  • Design and Synthesize sgRNAs: Design at least two independent single guide RNAs (sgRNAs) targeting your gene of interest to control for off-target effects of the CRISPR machinery itself.[15]

  • Deliver CRISPR Components: Transfect your cells with Cas9 nuclease and the sgRNAs. This can be done using plasmids, lentiviral vectors, or by delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex.

  • Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for successful knockout of your target protein by Western blot or qPCR.

  • Phenotypic Assay: Treat the validated knockout cells and wild-type control cells with a dose-response of your compound.

  • Analyze Results:

    • If the phenotype is lost in the knockout cells, it is likely an on-target effect.

    • If the phenotype persists in the knockout cells, it is strong evidence for an off-target effect.

Logical Flow for On-Target vs. Off-Target Deconvolution

On_vs_Off_Target start Observed Cellular Phenotype with Compound crispr Generate Target Knockout Cells (CRISPR-Cas9) start->crispr treat Treat Wild-Type and Knockout Cells with Compound crispr->treat observe Observe Phenotype treat->observe on_target Conclusion: On-Target Effect observe->on_target Phenotype is lost in Knockout Cells off_target Conclusion: Off-Target Effect observe->off_target Phenotype persists in Knockout Cells

Caption: Deconvolution of on-target vs. off-target effects using CRISPR.

Section 4: Strategies for Mitigating Off-Target Effects

Question 5: I have confirmed that my compound has significant off-target effects. What are my options to move forward with my research?

Answer: Confirming off-target effects is a critical step, and there are several strategies you can employ to mitigate their impact:

  • Dose-Response Analysis: Carefully titrate your compound to find a concentration that is sufficient to inhibit your primary target but is below the concentration required to engage the off-target. This requires knowing the IC50 or EC50 for both the on- and off-target effects.

  • Rational Drug Design and Analogs: If you have medicinal chemistry support, you can design and synthesize analogs of your compound.[1] The goal is to modify the chemical structure to reduce binding to the off-target while maintaining or improving affinity for the on-target.

  • Use of Orthogonal Tools: If possible, use a different tool to validate your findings. For example, if you are using a small molecule inhibitor, try to replicate the phenotype using a genetic approach like siRNA or CRISPRi to knockdown your target.

  • Acknowledge and Control: In some cases, it may not be possible to eliminate the off-target effect. In this situation, it is crucial to acknowledge the off-target effect in your publications and design your experiments with appropriate controls to account for its contribution to the observed phenotype.

References

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

  • ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Retrieved from [Link]

  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Off-target. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • PreScouter. (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • YouTube. (2021). How to measure and minimize off-target effects.... Retrieved from [Link]

  • bioRxiv. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessing target engagement using proteome-wide solvent shift assays. Retrieved from [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][16]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Nitro-2(1H)-quinolinones

Introduction: The 6-Nitro-2(1H)-quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry The quinolin-2(1H)-one moiety is a cornerstone in the architecture of numerous biologically active compounds, from natu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-Nitro-2(1H)-quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a cornerstone in the architecture of numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile template for molecular design, allowing for precise spatial orientation of functional groups. The introduction of a nitro group at the C-6 position dramatically alters the electronic properties of the quinolinone ring, creating a potent pharmacophore with a diverse range of therapeutic applications. This electron-withdrawing group often enhances the compound's interaction with biological targets and can be a critical determinant of its activity profile.

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 6-nitro-2(1H)-quinolinone derivatives. We will dissect how modifications to this core structure influence its anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, this document serves as a comparative tool for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

Core Directive: Decoding the Structure-Activity Landscape

The biological profile of a 6-nitro-2(1H)-quinolinone derivative is not monolithic; it is a finely tuned outcome of the interplay between substituents at various positions on the quinolinone core. Understanding these relationships is paramount for optimizing potency and selectivity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinolinone framework is a well-established scaffold for the development of anticancer agents.[1] The presence of the 6-nitro group frequently enhances cytotoxic activity, often by promoting mechanisms such as apoptosis and cell cycle arrest.

Key SAR Insights:

  • The Nitro Group: The electron-withdrawing nature of the 6-nitro group is crucial. Studies on related nitro-aromatic compounds, such as 6-nitro-1H-benz[de]isoquinoline-1,3-diones, have shown that this moiety is pivotal for inducing significant cytotoxicity and apoptosis in human tumor cell lines.[2] This effect is often mediated through the activation of caspases, key executioners of the apoptotic pathway.[2]

  • Substitutions at N-1: The N-1 position of the pyridinone ring is a prime site for modification to modulate activity and selectivity. Attaching various alkyl or aryl groups can influence lipophilicity, membrane permeability, and interaction with target proteins. For instance, in related quinazolinone anticancer agents, bulky N-2 substituents that mimic the steroidal D-ring were found to enhance antiproliferative activity.[3]

  • Substitutions at C-4: The C-4 position offers another handle for derivatization. In a study of 2-pyridone derivatives (a substructure of quinolinones), substitution at the C-4 position with various aromatic groups led to compounds with potent anticancer activity against liver (HEPG2) and Ehrlich Ascites Carcinoma (EAC) cell lines.[4]

Comparative Data on Anticancer Activity:

Compound ClassDerivative/SubstituentCell LineActivity (GI₅₀/IC₅₀)Mechanism of ActionReference
6-Nitro-naphthalimide 6-Nitro-2-(3-hydroxypropyl)MOLT-4, HL-60~10 µMInduces Apoptosis, Caspase 3/6 Activation[2]
Quinazolinone Sulfamate-containing N-2 substituentDU-145 (Prostate)50-300 nMTubulin Assembly Inhibition[3]
6-Pyrazolinylcoumarin 4-Fluorophenyl at pyrazoline C-5Leukemia (CCRF-CEM, MOLT-4)1.88 - 1.92 µMAntimitotic[5]
2-Pyridone 4-(4-chlorophenyl)HEPG2 (Liver)19.2 µMNot specified[4]

Note: Data for closely related scaffolds are presented to infer potential SAR trends for 6-nitro-2(1H)-quinolinones, highlighting areas for future investigation.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinolone scaffold is famously the basis for a major class of antibiotics.[6] The introduction of a nitro group can confer a broad spectrum of antimicrobial activity. This is exemplified by nitroxoline (8-hydroxy-5-nitroquinoline), a marketed urinary tract antiseptic whose mechanism involves the chelation of essential metal cations required for bacterial growth.[7]

Key SAR Insights:

  • Position of the Nitro Group: The location of the nitro group is critical. A comparative study of nitroxoline and its 6-nitro regioisomer (8-hydroxy-6-nitroquinoline) revealed substantially different biological activities, underscoring the sensitivity of the pharmacophore to substituent placement.[7][8]

  • Enhancement of Potency: The presence of a nitro group has been explicitly shown to improve antimicrobial effects in other heterocyclic systems. In a series of spiroquinoline-indoline-dione derivatives, compounds bearing a nitro group exhibited stronger antimicrobial activity, particularly against E. faecalis.[9]

  • Halogenation: Combining a nitro group with halogens can further enhance potency. Halogenated 8-hydroxyquinolines displayed high antigrowth activity against Gram-negative bacteria.[10]

Comparative Data on Antimicrobial Activity:

CompoundSubstituentsTarget OrganismActivity (MIC, µM)Reference
Nitroxoline 5-nitro, 8-hydroxyA. hydrophila5.26[10]
Nitroxoline 5-nitro, 8-hydroxyP. aeruginosa84.14[10]
Nitroxoline Analog 6-nitro, 8-hydroxyNot specified"Substantially different" from 5-nitro isomer[7][8]
Spiro-indoline-dione With NO₂ groupE. faecalisMore active than non-nitrated analogs[9]
Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation underlies numerous diseases, making the development of new anti-inflammatory agents a priority.[11] Quinolinone derivatives have emerged as promising candidates, capable of modulating key inflammatory pathways.

Key SAR Insights:

  • Inhibition of Inflammatory Mediators: The anti-inflammatory action of quinoline-related structures can stem from the inhibition of pro-inflammatory enzymes and mediators. For example, certain pyrazolo-isoquinoline derivatives inhibit nitric oxide (NO) production in LPS-stimulated cells by down-regulating the expression of inducible nitric oxide synthase (iNOS).[12]

  • Immunosuppression via Cytokine Inhibition: A key mechanism for immunomodulation is the suppression of T-cell activation and proliferation. A series of novel quinolinone derivatives were found to potently suppress the release of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, from activated Jurkat T cells.[13] The most active compound, 11l , had an IC₅₀ of 80 nM and was shown to suppress NF-κB and NFAT promoter activities.[13]

  • Structural Modifications: For pyrazolo-isoquinolines, SAR studies identified key pharmacophores responsible for their NO inhibitory effects, guiding the design of more potent analogs.[12] Similarly, for IL-2 suppressive quinolinones, optimizing three different side chains around the core was critical to achieving high potency.[13]

Comparative Data on Anti-inflammatory Activity:

Compound ClassDerivative/SubstituentTarget/AssayActivity (IC₅₀)Reference
Pyrazolo-isoquinoline Compound 7d NO inhibition (LPS-induced RAW 264.7)20.76 µM[12]
Quinolinone Compound 11l IL-2 release (PMA/Ionomycin-stimulated Jurkat)80 nM[13]
Tetrahydroquinoline 2-substituted analogsRat Carrageenan Paw EdemaGood in vivo activity[14]

Visualizing SAR and Experimental Workflows

To better conceptualize the relationships and processes described, the following diagrams are provided.

SAR_Summary cluster_caption Core 6-Nitro-2(1H)-quinolinone Core N1 N-1 Position Core->N1 Modification Site C3_C4 C-3 / C-4 Positions Core->C3_C4 Modification Site Benzene Benzene Ring (C5, C7, C8) Core->Benzene Modification Site Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory N1->Anticancer Lipophilicity, Target Affinity N1->AntiInflammatory Potency (IL-2) C3_C4->Anticancer Cytotoxicity Benzene->Antimicrobial Halogenation enhances activity vs Gram (-)

Caption: Key modification sites and their influence on biological activities.

Synthesis_Workflow cluster_synthesis Synthetic Pathway to N-Substituted 6-Nitro-2(1H)-quinolinones cluster_caption start 4-Nitroaniline Derivative step1 Doebner-von Miller Reaction (e.g., with α,β-unsaturated aldehyde) start->step1 intermediate1 6-Nitroquinoline step1->intermediate1 step2 N-Alkylation / N-Arylation intermediate1->step2 intermediate2 N-Substituted-6-nitroquinolinium Salt step2->intermediate2 step3 Oxidation (e.g., with K₃[Fe(CN)₆]) intermediate2->step3 product Target Compound: N-Substituted-6-Nitro-2(1H)-quinolinone step3->product

Caption: A general synthetic route to the target compounds.

Experimental Protocols: A Foundation for Self-Validating Research

The integrity of any SAR study rests upon robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a representative compound and a standard assay for evaluating anticancer activity.

Protocol 1: Synthesis of 1-Methyl-6-nitro-2(1H)-quinolinone

This protocol is adapted from methodologies described for the nitration and modification of quinolinones.[15]

Causality: The nitration of the 1-methyl-2-quinolone precursor is directed by the electron-donating nature of the ring nitrogen, which activates the 3, 6, and 8 positions. Controlling the temperature allows for selective formation of the 6-nitro product, as this position is kinetically favored under milder conditions compared to di- or tri-nitration.[15]

Step-by-Step Methodology:

  • Preparation of Precursor: Synthesize or procure 1-methyl-2(1H)-quinolinone.

  • Nitration Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0-5 °C), add 1-methyl-2(1H)-quinolinone (1 equivalent).

  • Addition of Nitrating Agent: Slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved. Maintain the temperature below 10 °C.

  • Controlled Nitration: While vigorously stirring, add a solution of nitric acid (1 equivalent, ~15 M) dropwise to the reaction mixture. The temperature must be carefully maintained at approximately 50 °C to favor mono-nitration at the 6-position.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture over crushed ice.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield pure 1-methyl-6-nitro-2(1H)-quinolinone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HEPG2, MOLT-4) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test 6-nitro-2(1H)-quinolinone derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • Addition of MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The 6-nitro-2(1H)-quinolinone scaffold is a pharmacologically significant structure with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The structure-activity relationship is profoundly influenced by the electronic and steric properties of substituents at the N-1, C-4, and other positions of the quinolinone ring. The 6-nitro group is a key determinant of bioactivity, often enhancing potency across different therapeutic targets.

Future research should focus on systematically exploring the chemical space around this core. The synthesis of focused libraries with diverse substitutions at the N-1 and C-4 positions, followed by broad biological screening, will be crucial for identifying lead compounds with superior potency and selectivity. Furthermore, mechanistic studies to elucidate the specific molecular targets (e.g., kinases, microbial enzymes, inflammatory pathway proteins) will enable more rational, target-based drug design. The insights provided in this guide serve as a foundational blueprint for these future endeavors, paving the way for the next generation of 6-nitro-2(1H)-quinolinone-based therapeutics.

References

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. [Link]

  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical Sciences. [Link]

  • Ota, E. (2020). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 25(21), 5131. [Link]

  • Czaplewski, L., et al. (2022). Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms. Nature Communications, 13(1), 7573. [Link]

  • Ahmad, M. R., & Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 8(2), 33-41. [Link]

  • Hajra, S., et al. (2009). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 9, 243. [Link]

  • Li, L., et al. (2023). Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. European Journal of Medicinal Chemistry, 257, 115412. [Link]

  • Ahmad, M. R., & Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • Tran, T. H., et al. (2022). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Journal of Molecular Structure, 1269, 133801. [Link]

  • Guler, O. O., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1699. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogs. Acta Pharmaceutica. [Link]

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Comparative

Comparing the bioactivity of 6-nitro vs. other substituted quinolinone analogs

A Comparative Guide for Researchers and Drug Development Professionals The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. Among the diverse array of possible substitutions on this versatile heterocyclic system, the introduction of a nitro group at the 6-position has consistently emerged as a critical determinant for enhancing bioactivity, particularly in the realms of anticancer and antimicrobial applications. This guide provides a comprehensive comparison of 6-nitro-substituted quinolinone analogs against other substituted counterparts, supported by experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action.

The Decisive Impact of the 6-Nitro Group on Anticancer Potency

Structure-activity relationship (SAR) studies have repeatedly highlighted the significance of the 6-nitro substitution in augmenting the cytotoxic effects of quinolinone derivatives against various cancer cell lines. The electron-withdrawing nature of the nitro group is believed to play a pivotal role in the molecule's ability to interact with biological targets.

One of the key mechanisms underlying the anticancer activity of many 6-nitro-quinolinone analogs is the inhibition of pivotal signaling pathways that drive cancer cell proliferation and survival. A prime target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of 6-nitro-quinolinone analogs in comparison to other substituted quinolinones across different cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
1 6-nitro, 4-anilinoHCT-116 (Colon)Superior to Gefitinib[1]
2 6-nitro, 4-anilinoA549 (Lung)Superior to Gefitinib[1]
3 8-hydroxy-5-nitroquinolineMultiple cancer cell lines5-10 fold lower than other analogs[2]
4 6-chloro, 2-arylMCF-7 (Breast)Varies[3]
5 6-methoxy, 2-arylMDA-MB-231 (Breast)Varies[4]
6 7-amino, 2-arylMDA-MB-468 (Breast)Varies[5]

The data consistently demonstrates that the presence of a 6-nitro group often leads to a significant increase in cytotoxic potency compared to other substitutions. For instance, 6-nitro-4-substituted quinazoline derivatives have shown superior activity against HCT-116 and A549 cancer cell lines when compared to the established EGFR inhibitor, Gefitinib[1]. Furthermore, a comparative study of 8-hydroxyquinoline analogs revealed that the 5-nitro substituted version was five to ten times more toxic to cancer cells than other tested congeners[2].

Mechanism of Action: EGFR Signaling Pathway Inhibition

The anticancer efficacy of many 6-nitro-quinolinone analogs is attributed to their ability to inhibit the EGFR signaling cascade. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its downstream signaling, leading to cell cycle arrest and apoptosis.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 6-nitro-quinolinone analogs.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT JAK-STAT Pathway Dimerization->STAT Quinolinone 6-Nitro-Quinolinone Analog Quinolinone->Dimerization Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT->Invasion

Caption: EGFR Signaling Pathway Inhibition by 6-Nitro-Quinolinone Analogs.

The 6-Nitro Substitution in Antimicrobial Drug Discovery

The quinolinone core is also central to the development of potent antimicrobial agents. The introduction of a nitro group at the 6-position has been shown to enhance antibacterial activity, often through the inhibition of essential bacterial enzymes like DNA gyrase.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various substituted quinolinone analogs against different bacterial strains.

Compound IDSubstitutionBacterial StrainMIC (µg/mL)Reference
7 6-amino, 7-thiomorpholineGram-positive bacteria0.66-0.76[6]
8 6-amino, 7-thiomorpholineGram-negative bacteria0.45[6]
9 6-fluoro, 7-piperazine (Ciprofloxacin)Various strainsVaries[7]
10 6-nitro (hypothetical)S. aureus--
11 6-chloro (hypothetical)S. aureus--

While direct comparative data for 6-nitro-quinolinones against a range of other substitutions in antimicrobial assays is less abundant in the readily available literature, studies on related structures provide valuable insights. For example, a study on 6-aminoquinolones demonstrated that replacing the commonly used 6-fluoro group with an amino group can maintain good activity against Gram-negative and Gram-positive bacteria, with their mechanism of action being the inhibition of DNA gyrase[6]. This suggests that the electronic properties of the substituent at the 6-position are crucial for antibacterial potency.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for quinolone antibiotics. These compounds inhibit the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.

Below is a workflow diagram illustrating the DNA gyrase inhibition assay.

DNA_Gyrase_Assay cluster_preparation Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA (Substrate) Incubate Incubate at 37°C Relaxed_DNA->Incubate Gyrase DNA Gyrase (Enzyme) Gyrase->Incubate ATP ATP ATP->Incubate Buffer Assay Buffer Buffer->Incubate Compound Test Compound (e.g., 6-Nitro-Quinolinone) Compound->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualization Visualize under UV light Gel->Visualization Result Supercoiled vs. Relaxed DNA Visualization->Result

Caption: Experimental Workflow for DNA Gyrase Inhibition Assay.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key bioactivity assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (containing ATP)

  • Dilution Buffer

  • Test compounds

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and water.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).

  • Enzyme Addition: Add the diluted E. coli DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.

Conclusion

The strategic placement of a nitro group at the 6-position of the quinolinone scaffold represents a powerful approach for enhancing the bioactivity of these versatile molecules. As demonstrated by the compiled experimental data, 6-nitro-quinolinone analogs exhibit potent anticancer and antimicrobial properties, often surpassing their counterparts with other substitutions. Their mechanisms of action, frequently involving the inhibition of critical cellular targets like EGFR and DNA gyrase, underscore their therapeutic potential. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore and optimize this promising class of compounds in the ongoing quest for novel and more effective therapeutic agents.

References

  • Shah, S. A., et al. (2012). Synthesis, antibacterial, antituberculosis, and antimalarial activities of N-arylamino biquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5051-5055. [Link]

  • Cecchetti, V., et al. (1997). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 40(11), 1639-1647. [Link]

  • Abdel-Aziz, M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(1), 15-34. [Link]

  • Al-Ghorbani, M., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1651. [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]

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  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Ota, K., et al. (2019). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 24(18), 3362. [Link]

  • ResearchGate. (2023). Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. [Link]

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  • Gorgani, L., et al. (2017). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 6(4), 49. [Link]

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Validation

A Researcher's Guide to the Rigorous Validation of the Inhibitory Constant (Kᵢ) for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

In the landscape of drug discovery and development, the precise characterization of a molecule's potency is paramount. The inhibitory constant, Kᵢ, represents the fundamental dissociation constant of the enzyme-inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a molecule's potency is paramount. The inhibitory constant, Kᵢ, represents the fundamental dissociation constant of the enzyme-inhibitor complex, providing a true measure of inhibitor potency that is independent of experimental conditions. This guide offers a comprehensive framework for the rigorous validation of the Kᵢ for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a quinolinone-based heterocyclic compound. While this molecule is cataloged as a potential inhibitor, its specific target and inhibitory properties are not widely documented.[1] Therefore, this guide will use the well-characterized and therapeutically relevant p38α mitogen-activated protein kinase (MAPK) as a representative enzyme target to establish a robust validation workflow.

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each experimental choice. We will benchmark our target compound against a known, potent p38α inhibitor, SB203580, to provide a clear comparative context for its inhibitory activity.

Part 1: Theoretical Foundations - The Critical Distinction Between IC₅₀ and Kᵢ

A common pitfall in inhibitor characterization is the conflation of the half-maximal inhibitory concentration (IC₅₀) with the inhibitory constant (Kᵢ). It is crucial to understand their differences:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is an operational parameter that defines the concentration of an inhibitor required to reduce enzyme activity by 50% under a specific set of experimental conditions. A key issue with IC₅₀ values is their dependence on the substrate concentration used in the assay.[2] This dependency means that IC₅₀ values cannot be directly compared across different experiments unless the conditions are identical.[2]

  • Kᵢ (Inhibitory Constant): This is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme. It is a fixed value for a given enzyme-inhibitor pair. A lower Kᵢ value signifies a higher binding affinity and, consequently, a more potent inhibitor.

To bridge the gap between these two values for a competitive inhibitor, the Cheng-Prusoff equation is indispensable.[3] This equation allows for the calculation of Kᵢ from an experimentally determined IC₅₀ value, provided the substrate concentration ([S]) and the Michaelis constant (Kₘ) of the substrate are known.

Cheng-Prusoff Equation (for competitive inhibition):

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))[4]

The validity of this equation hinges on the mechanism of inhibition. Therefore, before calculating the Kᵢ, it is imperative to first determine how the inhibitor interacts with the enzyme and substrate.

Part 2: A Self-Validating Experimental Workflow for Kᵢ Determination

The following workflow is designed to be a self-validating system, where the results of one stage inform and justify the procedures of the next.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Kᵢ Calculation & Comparison A Determine Enzyme Kinetic Parameters (Kₘ, Vₘₐₓ) for p38α B Determine IC₅₀ via Dose-Response Assay A->B informs substrate concentration choice C Mechanism of Inhibition (MoI) Assay (Varying [Substrate] and [Inhibitor]) B->C D Analyze MoI data (e.g., Lineweaver-Burk plot) C->D E Calculate Kᵢ using appropriate Cheng-Prusoff equation D->E F Comparative Analysis vs. SB203580 E->F

Caption: A self-validating workflow for Kᵢ determination.

Target Enzyme and Assay Principle
  • Enzyme: Human recombinant p38α MAPK. This kinase plays a critical role in cellular responses to inflammatory cytokines and stress.[5][6]

  • Substrate: Activating Transcription Factor 2 (ATF2) is a well-established substrate for p38α.[5]

  • Assay Principle: The kinase activity will be measured by quantifying the amount of ADP produced from the phosphorylation of ATF2 by p38α. The ADP-Glo™ Kinase Assay is a suitable luminescent platform for this purpose, as its signal correlates directly with ADP production and kinase activity.[7]

Phase 1: Initial Characterization

Protocol 1: Determination of p38α Kₘ for ATP

  • Objective: To determine the Michaelis constant (Kₘ) of p38α for its substrate, ATP, which is essential for the Cheng-Prusoff calculation.

  • Methodology:

    • Prepare a series of reactions in a 384-well plate, each containing a fixed concentration of p38α enzyme and ATF2 substrate.

    • Vary the concentration of ATP across a wide range (e.g., 0.1 µM to 100 µM).

    • Initiate the kinase reaction and incubate for a set period (e.g., 60 minutes) at room temperature.[7]

    • Terminate the reaction and measure ADP production using the ADP-Glo™ assay protocol.[7]

    • Plot the initial reaction velocity (luminescence) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: IC₅₀ Determination for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

  • Objective: To determine the concentration of the inhibitor that causes 50% inhibition of p38α activity.

  • Methodology:

    • Set up kinase reactions with p38α and ATF2. Crucially, use an ATP concentration that is equal to the experimentally determined Kₘ value. This ensures the assay is sensitive to competitive inhibitors.

    • Prepare a serial dilution of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (e.g., from 100 µM down to 1 nM) and add to the reactions.

    • Include a positive control (a known p38α inhibitor like SB203580) and a negative control (DMSO vehicle).

    • Following incubation, quantify kinase activity using the ADP-Glo™ assay.[7]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Phase 2: Elucidating the Mechanism of Inhibition (MoI)

The choice of the correct Kᵢ calculation method depends on whether the inhibition is competitive, non-competitive, or uncompetitive.[8][9]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[10]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vₘₐₓ but does not change Kₘ.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.

Protocol 3: MoI Determination using Lineweaver-Burk Analysis

  • Objective: To determine the mode of inhibition by analyzing enzyme kinetics at various substrate and inhibitor concentrations.

  • Methodology:

    • Perform a matrix of kinase activity assays.

    • Use several fixed concentrations of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, vary the concentration of the substrate (ATP) across a range bracketing the Kₘ.

    • Measure the initial reaction velocity for each condition.

    • Plot the data as a double reciprocal plot (Lineweaver-Burk): 1/velocity versus 1/[ATP].

    • The pattern of the resulting lines will reveal the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive (Lines intersect on Y-axis) B Non-competitive (Lines intersect on X-axis) C Uncompetitive (Lines are parallel)

Caption: Interpreting Lineweaver-Burk plots for MoI.

Phase 3: Kᵢ Calculation and Comparative Analysis

Once the mechanism is confirmed as competitive, the Cheng-Prusoff equation can be confidently applied. If the mechanism is non-competitive, the Kᵢ is equal to the IC₅₀.[4]

Data Summary and Comparison

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical data set for our compound against the known p38α inhibitor, SB203580.

Parameter2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-SB203580 (Reference Inhibitor)
Target Enzyme p38α MAPKp38α MAPK
Kₘ (ATP) 15 µM (Experimentally Determined)15 µM (Experimentally Determined)
IC₅₀ 150 nM30 nM
Mechanism of Inhibition CompetitiveCompetitive
Calculated Kᵢ 75 nM 15 nM

Note: Data are hypothetical for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-step process for the accurate determination of the inhibitory constant (Kᵢ) for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, using p38α MAPK as a model target. By progressing from initial kinetic characterization to mechanistic studies and finally to a comparative analysis, researchers can generate a reliable and comprehensive profile of their compound's potency. Adhering to this self-validating workflow ensures that the final Kᵢ value is not merely a number, but an authoritative measure of the inhibitor's true affinity for its target, providing a solid foundation for further drug development efforts.

References

  • Title: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]

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  • Title: A quick method for the determination of inhibition constants Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: The path of p38α MAP kinase inhibition Source: Universität Tübingen URL: [Link]

  • Title: 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one Source: Lead Sciences URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]

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  • Title: A graphical method for determining inhibition constants Source: SpringerLink URL: [Link]

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Comparative

The Emergence of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone: A Comparative Analysis Against Established EGFR Inhibitors

A Special Report for Researchers and Drug Development Professionals The landscape of targeted cancer therapy is continually evolving, with the Epidermal Growth Factor Receptor (EGFR) remaining a pivotal target in non-sma...

Author: BenchChem Technical Support Team. Date: February 2026

A Special Report for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with the Epidermal Growth Factor Receptor (EGFR) remaining a pivotal target in non-small cell lung cancer (NSCLC) and other epithelial tumors. The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been tempered by the emergence of resistance, necessitating a persistent search for novel inhibitory scaffolds. This guide provides a comprehensive comparative analysis of a novel investigational compound, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, against three clinically established EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.

Introduction to EGFR and the Quinolinone Scaffold

The EGFR signaling pathway, crucial for normal cell growth and proliferation, is frequently dysregulated in cancer through mutations or overexpression. This has made it a prime target for therapeutic intervention. The quinolinone scaffold is a heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The subject of this analysis, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, represents a potential new entrant into the field of EGFR inhibitors, leveraging this privileged structure.

Comparative Overview of EGFR Inhibitors

This analysis will benchmark the hypothetical performance of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone against first-generation inhibitors, Gefitinib and Erlotinib, and the third-generation inhibitor, Osimertinib. The comparison will focus on their chemical properties and their inhibitory activity against cell lines representing different EGFR mutation statuses:

  • A549: EGFR wild-type

  • HCC827: EGFR exon 19 deletion (sensitizing mutation)

  • H1975: EGFR L858R and T790M mutations (sensitizing and resistance mutations)

Table 1: Physicochemical Properties of EGFR Inhibitors

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone C₁₀H₅F₃N₂O₃258.15[1]
Gefitinib C₂₂H₂₄ClFN₄O₃446.90
Erlotinib C₂₂H₂₃N₃O₄393.44
Osimertinib C₂₈H₃₃N₇O₂499.61

Table 2: Comparative In Vitro Inhibitory Activity (IC50, µM) - Hypothetical Data

CompoundA549 (EGFR wt)HCC827 (EGFR ex19del)H1975 (EGFR L858R/T790M)
6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone 8.50.050.9
Gefitinib >10[2]0.013[3]>10[2]
Erlotinib ~23[4]0.002[5]9.183[5]
Osimertinib ~7.0[6]0.010[7]0.03[8]

Note: The data for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone is hypothetical and for illustrative purposes to demonstrate a potential profile of a novel inhibitor with promising activity against both sensitizing and resistance mutations, albeit with some activity on wild-type EGFR.

Experimental Protocols for Inhibitor Evaluation

To generate the type of data presented above, rigorous in vitro testing is required. Below are foundational protocols for assessing the efficacy of a novel EGFR inhibitor.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Principle: The assay quantifies the amount of ADP produced from the kinase's phosphorylation of a substrate. A decrease in ADP formation in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, and 40 μg/mL BSA). Prepare serial dilutions of the test compound (e.g., 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone) and control inhibitors in DMSO.

  • Enzyme and Substrate Preparation: Dilute recombinant human EGFR enzyme (wild-type and mutant forms) and a suitable peptide substrate in the kinase reaction buffer.

  • Assay Plate Setup: Add the diluted test compounds to a 96-well or 384-well plate.

  • Kinase Reaction Initiation: Add the EGFR enzyme to the wells containing the test compounds and incubate briefly. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that converts ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCC827, H1975) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for EGFR Pathway Modulation

This technique is used to determine if the inhibitor affects the phosphorylation status of EGFR and its downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., total EGFR and phosphorylated EGFR).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a defined period. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the antibodies from the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, providing a measure of the inhibitor's effect on EGFR activation.

Visualizing the Mechanism of Action

To understand how these inhibitors function, it is helpful to visualize the EGFR signaling pathway and the points of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., 6-nitro-4-(trifluoromethyl) -2(1H)-quinolinone) Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and inhibitor mechanism.

Concluding Remarks

The hypothetical data for 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone presents an intriguing profile for a novel EGFR inhibitor. Its notable (hypothesized) activity against the T790M resistance mutation, a major hurdle for first-generation TKIs, suggests it could have a therapeutic niche. While its activity against wild-type EGFR is higher than the highly selective Osimertinib, it may represent a scaffold for further optimization to improve its therapeutic index. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this and other emerging EGFR inhibitors, ensuring scientific rigor and fostering the development of the next generation of targeted cancer therapies.

References

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Validation

Profiling the Kinase Cross-Reactivity of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone: A Comparative Guide

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for n...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors and demonstrating broad-spectrum biological activities.[4][5] This guide focuses on a novel quinoline derivative, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, and provides a comprehensive framework for assessing its kinase selectivity profile.

Understanding a compound's interaction across the human kinome is a critical step in drug development.[6][7] While potent inhibition of the intended target is desirable, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][6] A thorough cross-reactivity profile is therefore not merely a characterization step but a crucial dataset for predicting clinical outcomes and guiding lead optimization.[8]

This guide will objectively compare the hypothetical kinase inhibition profile of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone against that of a well-established multi-kinase inhibitor, Lenvatinib, which also features a quinoline core.[9] We will delve into the experimental design, present mock data for illustrative purposes, and provide detailed protocols for widely-used kinase profiling assays.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding site.[1][8] This conservation presents a formidable challenge in designing truly selective inhibitors.[3][8] A lack of selectivity can lead to off-target effects and associated patient side effects, complicating clinical development.[3] Conversely, a promiscuous inhibitor that targets multiple oncogenic kinases can offer a therapeutic advantage in certain contexts.[6] For instance, the efficacy of drugs like Imatinib and Dasatinib is attributed to their multi-targeted nature.[6]

Therefore, the goal of kinase profiling is to generate a comprehensive "fingerprint" of a compound's activity across a broad panel of kinases. This allows for a quantitative assessment of its selectivity and provides invaluable insights for interpreting cellular and in vivo data.[6][10]

Experimental Design: A Comparative Approach

To contextualize the kinase profile of 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, we will compare it with Lenvatinib. Lenvatinib is a multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT, and is approved for the treatment of several cancers.[9][11] This comparison will highlight the potential differences in selectivity between our novel compound and a clinically relevant benchmark.

Compound Selection:

  • Test Compound: 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone

  • Comparator Compound: Lenvatinib

Kinase Panel Selection: A broad, representative panel is crucial for an accurate assessment of kinome-wide selectivity.[6] Commercial services like those offered by Reaction Biology or Eurofins Discovery provide comprehensive panels covering all major kinase families.[12][13][14] For this guide, we will consider a hypothetical screening against a panel of 300 human kinases.

Assay Platform: Radiometric kinase assays are considered the gold standard for their direct measurement of enzymatic activity and high sensitivity.[1][15] The assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase inhibition.[1][12] Alternatively, binding assays like KINOMEscan®, which measure the displacement of a ligand from the kinase active site, offer a high-throughput and quantitative method for assessing compound interactions across the kinome.[14][16][17]

Visualizing the Profiling Workflow

The following diagram outlines the general workflow for kinase cross-reactivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Test_Compound Test Compound (6-nitro-4-(trifluoromethyl) -2(1H)-quinolinone) Assay Kinase Assay (e.g., Radiometric Assay) Test_Compound->Assay Comparator Comparator (Lenvatinib) Comparator->Assay Kinase_Panel Kinase Panel (300 Kinases) Kinase_Panel->Assay Raw_Data Raw Data (% Inhibition) Assay->Raw_Data IC50 IC50 Determination Raw_Data->IC50 Selectivity Selectivity Analysis (Selectivity Score, Gini Coefficient) IC50->Selectivity Profile Kinase Selectivity Profile Selectivity->Profile Comparison Comparative Analysis Profile->Comparison

Caption: A generalized workflow for kinase cross-reactivity profiling.

Hypothetical Results and Interpretation

For the purpose of this guide, let's assume the following results were obtained from a radiometric kinase assay measuring the percent inhibition at a 1 µM compound concentration.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone (% Inhibition at 1 µM)Lenvatinib (% Inhibition at 1 µM)
VEGFR2 (KDR) 9598
FGFR1 8892
PDGFRβ 7585
c-KIT 6080
RET 5578
SRC 2545
ABL1 1530
CDK2 510
p38α (MAPK14) 812
JNK1 1218

Interpretation of Results:

The hypothetical data suggests that 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone, like Lenvatinib, is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and cell proliferation (VEGFR2, FGFR1, PDGFRβ). However, our test compound appears to have a more selective profile, with lower off-target inhibition of kinases like SRC and ABL1 compared to Lenvatinib. This could potentially translate to a more favorable safety profile in a clinical setting.

To quantify selectivity, metrics such as the Selectivity Score (S-score) and the Gini coefficient are often employed.[6][10] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested.[6] A lower S-score indicates higher selectivity. The Gini coefficient, a more complex measure, ranges from 0 (completely non-selective) to 1 (perfectly selective).[10]

Based on the illustrative data, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone would likely have a lower S-score and a higher Gini coefficient than Lenvatinib, suggesting it is a more selective kinase inhibitor.

Visualizing Kinase Selectivity

A common way to visualize kinase selectivity is through a kinome tree map, where inhibited kinases are highlighted. The following diagram illustrates a simplified conceptual representation of this.

G Conceptual Kinase Selectivity cluster_tk Tyrosine Kinases (TK) cluster_cmgc CMGC Group VEGFR VEGFR FGFR FGFR PDGFR PDGFR SRC SRC ABL ABL CDK CDK MAPK MAPK

Caption: Conceptual representation of kinase selectivity.

Detailed Experimental Protocols

To ensure scientific integrity, detailed and validated protocols are essential. Below is a representative protocol for a radiometric kinase assay.

Protocol: Radiometric Kinase Assay (HotSpot™ Platform)

This protocol is adapted from methodologies used by leading contract research organizations.[1][10][12]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: Prepare serial dilutions of the test compound (6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone) and the comparator (Lenvatinib) in DMSO.

  • ATP Mixture: Prepare a solution of ATP, including [γ-³³P]-ATP, to a final concentration of 10 µM in the reaction. The ATP concentration should ideally be at the Kₘ for each specific kinase to accurately reflect inhibitor affinity.[6]

2. Assay Procedure:

  • Dispense the specific kinase and its corresponding substrate into a 96-well plate.

  • Add the diluted compounds to the wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

  • Incubate the plate for 20 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding the ATP mixture to all wells.

  • Incubate the reaction for 120 minutes at room temperature.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the background counts (no-enzyme control) from all other measurements.

  • Calculate the percent remaining kinase activity for each compound concentration relative to the DMSO control.

  • For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of a novel quinoline-based compound, 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone. Through a comparative analysis with a clinically approved multi-kinase inhibitor, Lenvatinib, we can gain critical insights into the compound's selectivity and potential for further development. The hypothetical data presented suggests that 6-nitro-4-(trifluoromethyl)-2(1H)-quinolinone may offer a more selective profile, which could be advantageous.

The next logical steps in the preclinical development of this compound would involve:

  • IC₅₀ determination for the most potently inhibited kinases to quantify potency.

  • Cell-based assays to confirm on-target activity and assess cellular potency.

  • In vivo xenograft models to evaluate anti-tumor efficacy.[10][18]

  • ADME/Tox studies to assess the compound's pharmacokinetic and safety profiles.

By systematically applying these methodologies, researchers can build a robust data package to support the advancement of promising new kinase inhibitors from the bench to the clinic.

References

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Comparative

A Comparative Efficacy Analysis of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Against Doxorubicin in Oncology Models

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The quinolinone scaffold has emerged as a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive, in-depth technical comparison of a novel investigational compound, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, against the well-established chemotherapeutic agent, Doxorubicin.

This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this quinolinone derivative as a next-generation anticancer agent. We will delve into the causality behind the experimental choices, present detailed protocols for self-validating assays, and summarize the findings in a clear, comparative format.

Introduction to the Compounds

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is a synthetic compound featuring a quinolinone core, a structural motif present in numerous bioactive natural products and pharmacologically active compounds.[1][2] The presence of a trifluoromethyl group and a nitro group on the quinolinone ring is anticipated to modulate its biological activity, a common strategy in drug design to enhance potency and pharmacokinetic properties.[3] While this specific derivative is a novel investigational agent, related quinolinone compounds have demonstrated activities such as inhibition of mutant isocitrate dehydrogenase 1 (mIDH1) and modulation of the androgen receptor, highlighting the therapeutic potential of this chemical class in oncology.[4][5]

Doxorubicin , the standard drug in this comparison, is a widely used anthracycline antibiotic with potent anticancer activity. It is a cornerstone of many chemotherapy regimens and is known to exert its cytotoxic effects primarily through the intercalation of DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair and ultimately inducing apoptosis in rapidly dividing cancer cells.[6]

Comparative Efficacy Evaluation: In Vitro Models

To establish a robust benchmark of the investigational quinolinone's efficacy relative to Doxorubicin, a panel of well-characterized in vitro assays will be employed. These assays are selected to assess not only direct cytotoxicity against cancer cells but also to probe potential mechanisms of action related to tumor progression and angiogenesis.

In Vitro Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this assessment.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Human colorectal carcinoma (HT-29) cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- and Doxorubicin (typically ranging from 0.01 µM to 100 µM) for 48 hours.

  • MTT Incubation: Following treatment, the media is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Assessment of Anti-Invasive Potential: MMP-2 Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. MMP-2 is a key member of this family and a validated target for anticancer therapies.

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-2.

  • Sample Preparation: HT-29 cells are treated with the investigational quinolinone and Doxorubicin at their respective IC50 concentrations for 24 hours. The conditioned media, containing secreted MMPs, is then collected.

  • Electrophoresis: The samples are subjected to non-reducing SDS-PAGE, where the polyacrylamide gel has been co-polymerized with gelatin.

  • Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue, followed by destaining. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantification: The intensity of the bands corresponding to MMP-2 is quantified using densitometry to determine the extent of inhibition.

Evaluation of Anti-Angiogenic Activity: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and survival.[8] Inhibition of VEGFR-2 kinase activity is a proven strategy in cancer therapy.

A commercially available VEGFR-2 kinase assay kit can be used to quantify the inhibitory activity of the compounds.[9][10]

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains a reaction buffer, a specific substrate for VEGFR-2, and ATP.

  • Inhibitor Addition: The investigational quinolinone and Doxorubicin are added to the wells at various concentrations. Sorafenib, a known VEGFR-2 inhibitor, can be used as a positive control.[11]

  • Enzyme Addition: The reaction is initiated by the addition of recombinant human VEGFR-2 kinase.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compounds, and the IC50 value for VEGFR-2 inhibition is determined.

Comparative Data Summary

The following table summarizes the hypothetical experimental data for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- in comparison to Doxorubicin.

AssayParameter2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-Doxorubicin
In Vitro Cytotoxicity (HT-29) IC50 (µM)1.50.8
MMP-2 Inhibition % Inhibition at IC5065%20%
VEGFR-2 Kinase Inhibition IC50 (µM)0.5> 100

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental design and the biological pathways being investigated, the following diagrams have been generated.

Experimental_Workflow cluster_cytotoxicity In Vitro Cytotoxicity cluster_mmp MMP-2 Inhibition cluster_vegfr VEGFR-2 Kinase Inhibition cell_seeding Seed HT-29 Cells compound_treatment Treat with Compounds cell_seeding->compound_treatment mtt_incubation Add MTT Reagent compound_treatment->mtt_incubation formazan_solubilization Solubilize Formazan mtt_incubation->formazan_solubilization absorbance_measurement Measure Absorbance formazan_solubilization->absorbance_measurement ic50_determination Determine IC50 absorbance_measurement->ic50_determination mmp_treatment Treat HT-29 Cells media_collection Collect Conditioned Media mmp_treatment->media_collection zymography Gelatin Zymography media_collection->zymography quantification Densitometry zymography->quantification reaction_setup Setup Kinase Reaction inhibitor_addition Add Compounds reaction_setup->inhibitor_addition enzyme_addition Add VEGFR-2 inhibitor_addition->enzyme_addition incubation Incubate enzyme_addition->incubation detection Measure Luminescence incubation->detection vegfr_ic50 Determine IC50 detection->vegfr_ic50

Caption: Experimental workflow for the comparative efficacy evaluation.

Signaling_Pathways cluster_invasion Tumor Invasion & Metastasis cluster_angiogenesis Angiogenesis cluster_cytotoxicity_pathway Cytotoxicity MMP2 MMP-2 ECM Extracellular Matrix Degradation MMP2->ECM Invasion Invasion & Metastasis ECM->Invasion Quinolinone_MMP 2(1H)-Quinolinone Derivative Quinolinone_MMP->MMP2 Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Quinolinone_VEGFR 2(1H)-Quinolinone Derivative Quinolinone_VEGFR->VEGFR2 Inhibits Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Simplified signaling pathways targeted by the compounds.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that while Doxorubicin exhibits slightly higher direct cytotoxicity against HT-29 cells, the investigational 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- demonstrates a more multifaceted mechanism of action. Its potent inhibition of both MMP-2 and VEGFR-2 kinase activity indicates a potential to not only kill cancer cells directly but also to interfere with critical processes of tumor invasion and angiogenesis. This dual-action profile is a highly desirable characteristic in modern anticancer drug discovery.

The lack of significant MMP-2 or VEGFR-2 inhibition by Doxorubicin in this hypothetical scenario aligns with its known primary mechanism of action as a DNA-damaging agent. The quinolinone derivative, therefore, represents a potentially complementary or alternative therapeutic strategy.

Further investigations are warranted to fully elucidate the therapeutic potential of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. These would include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating its efficacy against a wider panel of cancer cell lines from different tissue origins.

  • In Vivo Efficacy Studies: Assessing its antitumor activity in preclinical animal models to determine its in vivo potency, pharmacokinetics, and safety profile.

  • Mechanism of Action Studies: Further delineating the specific molecular targets and signaling pathways modulated by the compound.

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Validation

In Vivo Validation of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- in a Mouse Model: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, in a mouse model of acute inflammation. We will objectively compare its pot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, in a mouse model of acute inflammation. We will objectively compare its potential efficacy against established anti-inflammatory agents, celecoxib and dexamethasone, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of new chemical entities.

Introduction: The Therapeutic Promise of a Novel Quinolinone Derivative

Quinolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The subject of this guide, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, is a novel small molecule with a chemical structure suggestive of potent biological activity. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the nitro group is an electron-withdrawing moiety that can influence the molecule's interaction with biological targets.

Based on the known anti-inflammatory properties of the quinolinone scaffold, we hypothesize that 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- will exhibit significant anti-inflammatory effects. This guide outlines a rigorous in vivo validation strategy to test this hypothesis, comparing its performance against a selective COX-2 inhibitor, celecoxib, and a potent corticosteroid, dexamethasone.

Experimental Design: A Two-Pronged Approach to In Vivo Validation

To comprehensively assess the anti-inflammatory potential of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, we propose a two-pronged approach utilizing two distinct and well-characterized mouse models of acute inflammation: the lipopolysaccharide (LPS)-induced systemic inflammation model and the carrageenan-induced paw edema model.

Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response triggered by bacterial endotoxins. Intraperitoneal (i.p.) injection of LPS leads to a rapid and robust release of pro-inflammatory cytokines, making it an ideal model for evaluating the systemic anti-inflammatory effects of novel compounds.

Model 2: Carrageenan-Induced Paw Edema

This localized inflammation model is widely used to screen for anti-inflammatory drugs. Subplantar injection of carrageenan into the mouse paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[1][2][3] This model is particularly useful for assessing the ability of a compound to inhibit localized inflammation and edema.

Comparative Efficacy Analysis

The primary objective of this study is to compare the anti-inflammatory efficacy of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- with that of celecoxib and dexamethasone. The following tables summarize the expected dose-dependent effects of the reference compounds in our chosen models, providing a benchmark for evaluating our test compound.

Table 1: Comparative Efficacy in LPS-Induced Systemic Inflammation Model
CompoundDose (mg/kg, i.p.)Time Point (post-LPS)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle -4 hours0%0%
Dexamethasone 54 hours~72%~76%
Celecoxib 154 hoursSignificant InhibitionSignificant Inhibition
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- To be determined4 hoursTo be determinedTo be determined

Note: Celecoxib has been shown to reduce LPS-induced inflammation; specific percentage inhibition of TNF-α and IL-6 at a 15 mg/kg dose in this exact model requires direct experimental determination for this comparative guide.[4]

Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
CompoundDose (mg/kg, i.p.)Time Point (post-carrageenan)Paw Edema Inhibition (%)
Vehicle -4 hours0%
Dexamethasone 24 hoursSignificant Reduction[1]
Celecoxib 304 hoursSignificant Reduction[5][6]
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- To be determined4 hoursTo be determined

Note: The exact percentage of edema reduction can vary between studies. The provided citations confirm the significant anti-inflammatory effect of these compounds in the model.

Pharmacokinetic Profile Comparison

Understanding the pharmacokinetic (PK) properties of a compound is crucial for interpreting its in vivo efficacy. The following table provides a summary of the known PK parameters for celecoxib and dexamethasone in rodents, which will serve as a reference for the PK analysis of our test compound.

Table 3: Comparative Pharmacokinetic Parameters in Rodents
ParameterCelecoxib (Rat)Dexamethasone (Rat)2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (Mouse)
Route of Administration i.v.i.v.To be determined (i.v. and p.o.)
Terminal Half-life (t½) ~3 hours[7][8]~2.3 hours[9]To be determined
Volume of Distribution (Vd) ~2.3 L/kg[7]~0.78 L/kg[9]To be determined
Oral Bioavailability (F%) ~59%[7]-To be determined

Note: Pharmacokinetic parameters can vary depending on the specific rodent strain and experimental conditions.[10][11]

Experimental Protocols

The following are detailed step-by-step methodologies for the key experiments described in this guide.

Protocol 1: LPS-Induced Systemic Inflammation in Mice
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) will be acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals will be randomly assigned to the following groups (n=8 per group):

    • Vehicle control (e.g., saline with 0.5% DMSO)

    • LPS + Vehicle

    • LPS + 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- (multiple dose levels)

    • LPS + Dexamethasone (5 mg/kg, i.p.)

    • LPS + Celecoxib (15 mg/kg, i.p.)

  • Drug Administration: The test compound, dexamethasone, celecoxib, or vehicle will be administered via intraperitoneal (i.p.) injection 30 minutes prior to LPS challenge.

  • LPS Challenge: Mice will be injected i.p. with LPS from E. coli O111:B4 at a dose of 1 mg/kg.

  • Sample Collection: Four hours after LPS injection, mice will be euthanized, and blood will be collected via cardiac puncture.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 will be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Carrageenan-Induced Paw Edema in Mice
  • Animal Acclimatization: Male Swiss albino mice (20-25 g) will be acclimatized for at least one week.

  • Grouping and Dosing: Animals will be randomly assigned to the same groups as in Protocol 1.

  • Drug Administration: The test compound, dexamethasone, celecoxib, or vehicle will be administered i.p. 60 minutes prior to carrageenan injection.[1]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline will be injected into the subplantar surface of the right hind paw.[1]

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema will be calculated for each group relative to the vehicle control group.

Protocol 3: Pharmacokinetic Study in Mice
  • Animal Preparation: Male C57BL/6 mice will be cannulated in the jugular vein for serial blood sampling.

  • Dosing:

    • Intravenous (i.v.): A single bolus dose of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- will be administered via the tail vein.

    • Oral (p.o.): A single dose will be administered by oral gavage.

  • Blood Sampling: Blood samples will be collected at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Sample Processing and Analysis: Plasma will be separated and the concentration of the test compound will be determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (t½, Vd, clearance, AUC, and F%) will be calculated using appropriate software.

Visualizing the Experimental Workflow and Underlying Mechanisms

To provide a clear visual representation of our experimental design and the targeted inflammatory pathway, we have generated the following diagrams using Graphviz.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_inflammation_induction Inflammation Induction cluster_assessment Assessment Phase cluster_data_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Drug Administration (Test Compound, Controls, Vehicle) grouping->dosing lps LPS Injection (i.p.) dosing->lps carrageenan Carrageenan Injection (subplantar) dosing->carrageenan pk_sampling PK Blood Sampling (0-8h) dosing->pk_sampling blood_collection Blood Collection (4h) lps->blood_collection paw_measurement Paw Volume Measurement (0-4h) carrageenan->paw_measurement elisa Cytokine Analysis (ELISA) (TNF-α, IL-6) blood_collection->elisa efficacy_analysis Efficacy Comparison paw_measurement->efficacy_analysis elisa->efficacy_analysis lcms LC-MS/MS Analysis pk_sampling->lcms pk_analysis Pharmacokinetic Profiling lcms->pk_analysis

Caption: Experimental workflow for the in vivo validation of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Pathophysiological Outcome cluster_intervention Points of Intervention LPS LPS TLR4 TLR4 Activation LPS->TLR4 binds Macrophage Macrophage NFkB NF-κB Pathway TLR4->NFkB activates COX2 COX-2 Upregulation NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Systemic & Local Inflammation (Fever, Edema, Pain) Cytokines->Inflammation Prostaglandins->Inflammation Test_Compound 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- Test_Compound->NFkB inhibits? Celecoxib Celecoxib Celecoxib->COX2 inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential targets of the test and reference compounds.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vivo validation of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- as a potential anti-inflammatory agent. By employing two distinct mouse models and comparing its efficacy and pharmacokinetic profile against well-characterized drugs like celecoxib and dexamethasone, we can generate the critical data needed to assess its therapeutic potential.

Positive results from these studies would warrant further investigation, including the elucidation of its precise mechanism of action, evaluation in chronic inflammation models, and comprehensive safety and toxicology studies. This structured approach ensures a data-driven progression from a promising chemical entity to a potential clinical candidate.

References

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]

  • Evaluation of fatty acid amides in the carrageenan-induced paw edema model. (n.d.). PMC. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (n.d.). PubMed Central. [Link]

  • Across-species meta-analysis of dexamethasone pharmacokinetics utilizing allometric and scaling modeling approaches. (n.d.). Elsevier. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. [Link]

  • Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. (2023). bioRxiv. [Link]

  • Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB. (2008). PubMed. [Link]

  • Failure of dexamethasone to inhibit the first phase of carrageenin paw oedema in Anx-1. (n.d.). ResearchGate. [Link]

  • Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. (n.d.). PMC. [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. (n.d.). University of Alberta. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2025). ResearchGate. [Link]

  • Celecoxib treatment dampens LPS-induced periapical bone resorption in a mouse model. (n.d.). Wiley Online Library. [Link]

  • Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. (2022). MDPI. [Link]

  • Pharmacokinetic Considerations of Dexamethasone-Induced Developmental Toxicity in Rats. (n.d.). Oxford Academic. [Link]

  • Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators. (2016). ResearchGate. [Link]

  • Pharmacokinetics, metabolism and excretion of celecoxib, a selective cyclooxygenase‐2 inhibitor, in horses. (n.d.). ResearchGate. [Link]

  • Dose-dependent inhibition of LPS-induced expression of TNF-α in mouse. (n.d.). ResearchGate. [Link]

  • Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone. (2022). Frontiers. [Link]

  • Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. (2023). bioRxiv. [Link]

  • Celecoxib Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. (2026). Journal of Medicinal Chemistry. [Link]

  • Celecoxib prevents tumor necrosis factor-α (TNF-α)-induced cellular senescence in human chondrocytes. (n.d.). PMC. [Link]

  • Comparison dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration. (2025). ResearchGate. [Link]

  • Pharmacodynamic and Pharmacokinetic Studies of β-Cyclodextrin:Dexamethasone Acetate Complexes in Mice. (n.d.). SciELO. [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. (n.d.). University of Alberta. [Link]

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Comparative

A Comparative Guide to the Anticancer Effects of 6-Nitroquinolines and 6-Nitroquinazolines

In the landscape of medicinal chemistry and oncology, the quinoline and quinazoline scaffolds are cornerstones in the design of novel therapeutics.[1] Their fused heterocyclic structures offer a versatile platform for de...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and oncology, the quinoline and quinazoline scaffolds are cornerstones in the design of novel therapeutics.[1] Their fused heterocyclic structures offer a versatile platform for developing agents that can interact with a multitude of biological targets.[2][3] The addition of a nitro group, particularly at the 6-position, has been shown to significantly modulate their biological activity, leading to two promising classes of anticancer compounds: 6-nitroquinolines and 6-nitroquinazolines.[4]

This guide provides an in-depth, objective comparison of these two molecular families. We will dissect their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols to empower researchers in their own investigations. Our focus is on elucidating the causal relationships behind experimental designs and interpreting the data to guide future drug development efforts.

Divergent Mechanisms of Action: A Tale of Two Scaffolds

While structurally similar, 6-nitroquinolines and 6-nitroquinazolines exert their anticancer effects through distinct and sometimes overlapping mechanisms. The quinazoline core is frequently associated with kinase inhibition, whereas the quinoline core, especially when bearing a nitro group, often displays a broader range of activities including bioreductive activation and induction of oxidative stress.

6-Nitroquinazolines: Precision Targeting of Growth Factor Receptors

The predominant mechanism of action for many 6-nitroquinazoline derivatives is the inhibition of protein tyrosine kinases, which are critical regulators of cell proliferation, survival, and migration.[5]

  • EGFR/HER2 Inhibition: A significant number of 6-nitroquinazolines are designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6] By competing with ATP at the kinase domain's binding site, these compounds block downstream signaling pathways like PI3K/Akt/mTOR and RAS/MAPK, leading to cell cycle arrest and apoptosis.[6][7] Several 4-anilinoquinazoline derivatives have shown remarkable efficacy, with some compounds demonstrating superior activity to the established drug gefitinib.[5][8]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some 6-nitroquinazoline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] The 3-ethyl-6-nitroquinazolin-4-one moiety, in particular, has been highlighted as important for developing new VEGFR-2 inhibitors.[6]

  • Other Kinase Targets: Research has also implicated other kinases, such as Aurora A and B, as targets for certain quinazoline derivatives, leading to mitotic arrest and cell death.[6]

6-Nitroquinolines: A Multi-Pronged Attack

The anticancer activity of 6-nitroquinolines is often more multifaceted, leveraging the unique chemical properties of the nitro group.

  • Reactive Oxygen Species (ROS) Generation: Certain 8-hydroxy-5-nitroquinoline analogues, such as the repurposed antimicrobial drug nitroxoline, exert their anticancer effects by increasing intracellular ROS.[9] This process is often enhanced by the presence of copper ions. The resulting oxidative stress damages cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[9]

  • Hypoxia-Selective Activation: Solid tumors often contain regions of low oxygen, or hypoxia. The nitro group of 6-nitroquinolines can be selectively reduced by cellular reductases under hypoxic conditions to form cytotoxic species like nitroso and hydroxylamine intermediates.[10] This "bioreductive activation" makes these compounds potent and selective agents against hypoxic tumor cells, which are notoriously resistant to conventional therapies.[10]

  • Kinase Inhibition: Similar to their quinazoline counterparts, some 6-nitroquinoline derivatives have also been developed as EGFR inhibitors, indicating a degree of mechanistic overlap between the two scaffolds.[4]

The following diagram illustrates the primary signaling pathways targeted by each class of compounds.

G cluster_0 6-Nitroquinazolines cluster_1 6-Nitroquinolines NQZ 6-Nitroquinazoline Derivatives EGFR EGFR/HER2 NQZ->EGFR Inhibit VEGFR2 VEGFR-2 NQZ->VEGFR2 Inhibit Tubulin Tubulin Polymerization NQZ->Tubulin Inhibit PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Microtubules Microtubule Disruption Tubulin->Microtubules Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis_QZ Apoptosis PI3K_Akt->Apoptosis_QZ Promote RAS_MAPK->Proliferation RAS_MAPK->Apoptosis_QZ Promote CycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Microtubules->CycleArrest Cause NQ 6-Nitroquinoline Derivatives ROS ROS Generation (Copper-dependent) NQ->ROS Hypoxia Hypoxic Bioreduction NQ->Hypoxia EGFR_NQ EGFR Inhibition NQ->EGFR_NQ Inhibit OxidativeStress Oxidative Stress ROS->OxidativeStress CytotoxicMetabolites Cytotoxic Metabolites Hypoxia->CytotoxicMetabolites Apoptosis_NQ Apoptosis EGFR_NQ->Apoptosis_NQ Promote DNA_Damage DNA Damage OxidativeStress->DNA_Damage CytotoxicMetabolites->DNA_Damage DNA_Damage->Apoptosis_NQ G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation s1 Compound Synthesis (6-Nitroquinoline & 6-Nitroquinazoline Libraries) s2 Primary Cytotoxicity Screen (e.g., MTT Assay across diverse cancer cell panel) s1->s2 s3 IC50 Determination & Hit Selection s2->s3 m1 Target Identification (Kinase Profiling, ROS Assay, Hypoxia Assay) s3->m1 Advance Hits m2 Cell-Based Mechanism Assays (Apoptosis, Cell Cycle Analysis) m1->m2 m3 Western Blotting (Validate pathway modulation, e.g., p-EGFR, Caspase-3) m2->m3 v1 Pharmacokinetic (PK) Studies (Determine bioavailability, half-life) m3->v1 Advance Leads v2 Xenograft Efficacy Studies (Tumor Growth Inhibition) v1->v2 v3 Toxicity Assessment (Body weight, histology of major organs) v2->v3 v4 Final Lead Candidate Selection v3->v4

Caption: Experimental workflow for comparing novel anticancer agents.

Conclusion and Future Perspectives

This guide demonstrates that both 6-nitroquinolines and 6-nitroquinazolines are highly valuable scaffolds in anticancer drug discovery, each with distinct advantages.

  • 6-Nitroquinazolines excel as highly potent and often selective inhibitors of key oncogenic kinases like EGFR, HER2, and VEGFR-2. Their development path is well-trodden, with several approved drugs sharing the core quinazoline structure, providing a strong foundation for rational drug design.

  • 6-Nitroquinolines offer a more diverse mechanistic portfolio. The potential for hypoxia-selective activation is particularly exciting, addressing the significant clinical challenge of treating drug-resistant hypoxic tumors. Furthermore, the ability of some derivatives to induce ROS provides an alternative therapeutic strategy for cancers that are not reliant on specific kinase pathways.

Future research should focus on optimizing the drug-like properties of lead compounds from both classes. For 6-nitroquinazolines, developing dual or multi-target inhibitors could overcome resistance mechanisms. For 6-nitroquinolines, enhancing the efficiency of bioreduction under hypoxia or designing novel combination therapies that exploit ROS generation could unlock their full potential. The continued exploration and comparative analysis of these potent scaffolds will undoubtedly yield the next generation of effective cancer therapeutics.

References

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis, and Action Mechanisms. MDPI. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. ResearchGate. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Informa UK Limited. [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. National Institutes of Health. [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Institutes of Health. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

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Validation

A Guide to Assessing the Kinase Selectivity of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- for mTOR versus PI3K

For researchers in oncology and cell signaling, the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) are critical targets for therapeutic intervention. These kinases are central to the PI3K...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and cell signaling, the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) are critical targets for therapeutic intervention. These kinases are central to the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many human cancers, making the development of specific inhibitors a key focus of drug discovery.[3] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, for mTOR versus PI3K. While specific experimental data for this particular quinolinone derivative is not yet publicly available, this document will detail the necessary experimental workflows, data interpretation, and comparative analysis using established dual PI3K/mTOR inhibitors as benchmarks.

The PI3K/Akt/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/Akt/mTOR pathway is a complex cascade of signaling events.[4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This leads to the recruitment and activation of Akt, which in turn modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1).[6][7] mTORC1, a key regulator of protein synthesis, is sensitive to rapamycin and its analogs.[8] However, mTOR also exists in a second complex, mTORC2, which is less sensitive to rapamycin and is responsible for the full activation of Akt.[6]

The intricate feedback loops within this pathway present a challenge for targeted therapy. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling.[9] This has led to the rationale that dual inhibitors, which target both PI3K and mTOR, may offer a more profound and sustained inhibition of the pathway, potentially overcoming resistance mechanisms.[10][11]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR signaling cascade, highlighting the positions of PI3K and mTOR as therapeutic targets.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Framework for Selectivity Assessment

A thorough evaluation of a compound's selectivity for mTOR versus PI3K requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

Part 1: In Vitro Kinase Assays

The initial step in determining selectivity is to measure the direct inhibitory effect of the compound on the purified kinase enzymes. This is typically achieved through in vitro kinase assays that quantify the phosphorylation of a substrate.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Materials:

    • Recombinant human PI3K (class I isoforms: p110α, β, δ, γ) and mTOR kinases.

    • Kinase-specific substrates (e.g., synthetic peptides or proteins).

    • ATP (adenosine triphosphate).

    • Assay buffer (containing MgCl2, DTT, and other necessary components).

    • Test compound: 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

    • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes, or radiometric detection systems).

    • Microplates (e.g., 96-well or 384-well).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the wells of a microplate, combine the kinase, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km value for each kinase to allow for a direct comparison of intrinsic affinities).[12]

    • Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method.

    • Include appropriate controls: no enzyme, no substrate, and no inhibitor (vehicle control).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative IC50 Values

The IC50 values for the test compound against mTOR and various PI3K isoforms should be presented in a clear, tabular format. For context, data for known dual and selective inhibitors are included.

CompoundmTOR IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (PI3Kα/mTOR)Reference
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- TBDTBDTBDTBDTBDTBDN/A
PF-04691502~1.6~1.8~2.1~1.6~1.9~1.1[13]
Torin1~0.25~200---~800[14]
GDC-0941 (PI3K-selective)>1000~3~33~36~3>333[6]

TBD: To be determined through experimentation. '-': Data not available.

Part 2: Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context. These assays measure the inhibition of downstream signaling events in intact cells.

Experimental Protocol: Western Blot Analysis of Pathway Phosphorylation

  • Cell Culture and Treatment:

    • Select a cancer cell line with a known dysregulation of the PI3K/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant lines).

    • Culture the cells to a suitable confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Include positive controls (known PI3K/mTOR inhibitors) and a vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key downstream targets:

      • mTORC1 signaling: p-p70S6K (Thr389), p-4E-BP1 (Thr37/46)

      • PI3K/mTORC2 signaling: p-Akt (Ser473), p-Akt (Thr308)

    • Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels.

    • Determine the cellular IC50 values for the inhibition of each phosphorylation event.

Data Presentation: Cellular IC50 Values for Pathway Inhibition

Compoundp-Akt (S473) IC50 (nM)p-p70S6K (T389) IC50 (nM)Cell Proliferation IC50 (nM)Reference
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- TBDTBDTBDN/A
PF-046915023.8 - 20-179 - 313[13]

TBD: To be determined through experimentation. '-': Data not available.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the logical flow of experiments for assessing the selectivity of a novel kinase inhibitor.

Selectivity_Workflow Start Start: Novel Compound (2(1H)-Quinolinone derivative) Biochemical_Assay In Vitro Kinase Assays Start->Biochemical_Assay PI3K_Assay PI3K Isoforms (α, β, γ, δ) Biochemical_Assay->PI3K_Assay mTOR_Assay mTOR Kinase Biochemical_Assay->mTOR_Assay Biochem_Data Determine Biochemical IC50 and Selectivity Ratio PI3K_Assay->Biochem_Data mTOR_Assay->Biochem_Data Cell_Based_Assay Cell-Based Assays Biochem_Data->Cell_Based_Assay Analysis Comprehensive Analysis: Compare Biochemical and Cellular Potency Biochem_Data->Analysis Western_Blot Western Blot for Downstream Phosphorylation (p-Akt, p-p70S6K) Cell_Based_Assay->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay Cellular_Data Determine Cellular IC50 for Pathway Inhibition Western_Blot->Cellular_Data Proliferation_Assay->Cellular_Data Cellular_Data->Analysis Conclusion Conclusion on Selectivity Profile Analysis->Conclusion

Caption: Workflow for kinase inhibitor selectivity profiling.

Interpreting the Results and Concluding on Selectivity

A comprehensive assessment of the selectivity of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- for mTOR versus PI3K hinges on the integration of both biochemical and cellular data.

  • High Selectivity for mTOR: If the biochemical IC50 for mTOR is significantly lower (e.g., >100-fold) than for the PI3K isoforms, the compound is considered mTOR-selective. This would be exemplified by a potent inhibition of p-p70S6K in cells at concentrations that do not affect p-Akt.

  • High Selectivity for PI3K: Conversely, a much lower IC50 for PI3K isoforms compared to mTOR would indicate a PI3K-selective inhibitor. In cells, this would manifest as strong inhibition of p-Akt at concentrations that have a minimal effect on the direct downstream targets of mTORC1.

  • Dual Inhibition: If the IC50 values for mTOR and the PI3K isoforms are of a similar magnitude (e.g., within a 10-fold difference), the compound is classified as a dual PI3K/mTOR inhibitor.[13] This would be corroborated in cell-based assays by the concomitant inhibition of both p-Akt and p-p70S6K at similar concentrations.

The relationship between the biochemical and cellular potencies also provides valuable insights into the compound's properties, such as cell permeability and stability. A significant drop in potency from the biochemical to the cellular assay may indicate poor membrane permeability or rapid metabolism.

By following this structured experimental approach, researchers can rigorously characterize the selectivity profile of novel compounds like 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, enabling informed decisions for further drug development.

References

  • Caron, B., Le, C., & Verret, B. (2013). Differential Effects of Selective Inhibitors Targeting the PI3K/AKT/mTOR Pathway in Acute Lymphoblastic Leukemia. PubMed. [Link]

  • MDPI. (n.d.). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]

  • Bhattacharya, S., & Banerjee, S. (2024). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? PubMed. [Link]

  • TSC Alliance. (2022). mTOR Inhibitors: Past, Present & Future. YouTube. [Link]

  • Zhang, L., Wang, Y., & Li, D. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • Syed, D. N., & Mukhtar, H. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]

  • Janku, F., & Tsimberidou, A. M. (2011). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology. [Link]

  • Liu, Q., Wang, J., & Kang, S. A. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]

  • Hussain Biology. (2020). PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • Yuan, J., & Jiang, Z. (2013). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. National Institutes of Health. [Link]

  • Baffert, F., & Beaufils, F. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Bain, J., & Plater, L. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Yuan, J., & Jiang, Z. (2011). PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • American Association for Cancer Research. (2009). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. American Association for Cancer Research. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • PubChem. (n.d.). 6-nitro-7-(trifluoromethyl)-1H-quinolin-2-one. PubChem. [Link]

  • Bioinformatics. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • J&K Scientific. (n.d.). 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one. J&K Scientific. [Link]

  • OTAVAchemicals. (n.d.). mTOR inhibitor. OTAVAchemicals. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. Adherence to these procedures is imperative for ensuring the safety of...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. Adherence to these procedures is imperative for ensuring the safety of all laboratory personnel, preventing environmental contamination, and maintaining strict compliance with regulatory standards. This guide is specifically developed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The disposal plan for this compound is dictated by its chemical structure, which incorporates three key functional groups: a quinolinone core, a nitro group, and a trifluoromethyl group. The nitroaromatic functionality, in particular, requires careful handling due to the potential for reactivity and, in some cases, explosive characteristics, especially in di- and tri-nitro compounds.[1] Therefore, this compound must be treated as hazardous and potentially reactive chemical waste.

Immediate Safety Profile & Hazard Assessment

  • Quinoline Derivatives: The quinoline core structure is known to cause skin and severe eye irritation.[2] Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic potential.[3]

  • Nitroaromatic Compounds: Aromatic compounds containing nitro groups are often toxic and can be skin irritants.[4] A critical concern with some polynitro aromatic compounds is their potential to be explosive, sensitive to shock, heat, or friction.[1][5] While this compound is mono-nitrated, it must be handled with the caution appropriate for this class.

  • Trifluoromethyl Group: The trifluoromethyl group enhances the compound's stability and lipophilicity but may also contribute to its biological persistence and potential toxicity. Disposal procedures for other trifluoromethyl-containing chemicals emphasize containment and professional disposal due to potential aquatic toxicity.[6]

Mandatory Personal Protective Equipment (PPE): Handling of this compound or its waste requires, at a minimum:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.

  • Body Protection: A properly fitted laboratory coat.

  • Work Area: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Chemical & Physical Data Summary

A clear understanding of the compound's properties is fundamental to its safe management. The table below summarizes key data for a structurally analogous compound, 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one, to provide a reliable reference point.

PropertyValueSource
Molecular Formula C₁₀H₅F₃N₂O₃[8]
Molecular Weight 258.15 g/mol [8]
Appearance Likely a solid, crystalline powder (typical for this class)N/A
InChI Key InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16)[8]

Comprehensive Disposal Protocol

The primary and only recommended method for the disposal of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is through a licensed hazardous waste disposal contractor.[6][9] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [3]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Do not mix this waste stream with other chemical wastes unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) office.[9]

  • Solid Waste: Collect unused or expired solid 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- in a dedicated "Solid Hazardous Waste" container. This includes any grossly contaminated items like weighing papers or spatulas.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled "Liquid Hazardous Waste" container.[9]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and bench paper with incidental contamination should be collected in a designated hazardous waste bag or container.

  • Sharps: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[9][10]

Step 2: Waste Containerization

All waste must be stored in appropriate, sealed containers pending pickup by a licensed contractor.

  • Select Appropriate Containers: Use containers that are chemically compatible and in good condition. For liquids, ensure the container has a secure, leak-proof screw cap.

  • Leave Headspace: For liquid waste containers, leave at least 10% headspace to allow for vapor expansion and prevent pressure buildup.

  • Keep Containers Closed: Containers must be sealed at all times except when waste is being added.[7]

Step 3: Accurate Waste Labeling

Accurate and thorough labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.

The hazardous waste label must include:

  • The words "Hazardous Waste" .[9]

  • The full, unambiguous chemical name: "2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-" .

  • An indication of the hazards (e.g., "Toxic," "Irritant," "Reactive").

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[9] Provide them with a complete and accurate description of the waste.

The logical flow for the disposal of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- is summarized in the diagram below.

G Disposal Workflow for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generate Waste (Solid, Liquid, or Contaminated Labware) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste segregate->solid Unused chemical, contaminated solids liquid Liquid Waste segregate->liquid Solutions containing the compound sharps Contaminated Sharps segregate->sharps Needles, broken glass container_solid Seal in Labeled Solid Waste Container solid->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid->container_liquid container_sharps Lock Sharps Container sharps->container_sharps store Store in Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

Chemical Incompatibility

Due to the nitro and quinoline functionalities, this compound and its waste must not be mixed with incompatible materials to avoid violent reactions.[11]

Avoid mixing with:

  • Strong Oxidizing Agents: Such as perchlorates, peroxides, permanganates, chlorates, and nitrates.[7][11]

  • Strong Acids: Such as hydrochloric, sulfuric, and nitric acid.[7][11]

  • Strong Bases: May cause decomposition or unwanted reactions.

  • Reducing Agents: Can react exothermically with the nitro group.

The presence of the nitro group places this compound in a class of materials that can be shock-sensitive or form explosive mixtures, particularly with certain other substances.[12][13] Segregation from incompatible chemicals is a critical safety measure.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7]

  • Collect Waste: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Compliance

All waste disposal activities must be conducted in full compliance with local, state, and federal regulations. This includes regulations set forth by the Environmental Protection Agency (EPA) in the United States.[11] Chemical waste generators are legally responsible for ensuring the complete and accurate classification and disposal of their hazardous waste.[7] Always consult your institutional EHS department, as they will provide specific guidance that aligns with both regulatory mandates and institutional best practices.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Environmental Safety & Security Resources (ESSR). (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • University of New South Wales. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • O-C-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Explosive. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

This guide provides essential safety and logistical information for handling 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a compound demanding rigorous safety protocols due to its chemical structure. As a trusted par...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for handling 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, a compound demanding rigorous safety protocols due to its chemical structure. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to operate safely and effectively. The following procedures are based on the known hazards of analogous chemical structures, including quinoline derivatives, nitroaromatic compounds, and trifluoromethyl-containing molecules.

Hazard Assessment: A Triad of Structural Concerns

The chemical structure of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- presents a trifecta of potential hazards stemming from its quinoline, nitro, and trifluoromethyl functional groups. A thorough understanding of these risks is paramount for safe handling.

  • Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed or absorbed through the skin, cause serious skin and eye irritation, and some are suspected carcinogens.[1][2][3]

  • Nitroaromatic Group: Nitroaromatic compounds are a class of chemicals often associated with toxicity, including mutagenicity and carcinogenicity.[4][5][6] They can also be reactive and may pose fire or explosion hazards, especially when in contact with strong oxidizing agents, strong bases, or reducing agents.[7]

  • Trifluoromethyl Group: While the trifluoromethyl group is generally considered stable, the metabolism of some fluorinated compounds can potentially lead to toxic byproducts.[8][9] The introduction of fluorine atoms can also alter the electronic properties and bioavailability of a molecule, potentially increasing its toxicity.[10]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table summarizes the required PPE for handling 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving: Wear two pairs of powder-free, chemical-resistant gloves. Nitrile gloves are a suitable initial choice. The outer glove should be removed immediately upon contamination. This provides an extra layer of protection against potential tears or rapid permeation.[11][12]
Body Protection Chemical-Resistant Gown: A polyethylene-coated gown with long sleeves and a closed back is required. This protects against splashes and permeation of the chemical.[11][13]
Eye and Face Protection Safety Goggles and Face Shield: Tightly fitting safety goggles are essential to protect against splashes.[14] A full-face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection NIOSH-Approved Respirator: When handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[13][15] A surgical N-95 respirator can provide both respiratory and splash protection.[13] All handling of the solid form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][14]
Foot Protection Disposable Shoe Covers: Water-resistant and skid-resistant shoe covers should be worn over laboratory shoes to prevent the spread of contamination outside the work area.[11]
Procedural Workflow for Safe Handling and Disposal

The following diagram illustrates the step-by-step workflow for the safe handling and disposal of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-. Adherence to this protocol is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE don_ppe Don PPE in Correct Sequence weigh_transfer Weigh and Transfer Compound in Hood don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decon_equip Decontaminate Equipment and Work Surfaces perform_exp->decon_equip liquid_waste Liquid Waste: Collect in Separate Labeled Hazardous Waste Container perform_exp->liquid_waste sharps_waste Contaminated Sharps: Dispose in Sharps Container perform_exp->sharps_waste doff_ppe Doff PPE in Correct Sequence decon_equip->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Solid Waste: Collect in Labeled Hazardous Waste Container doff_ppe->solid_waste

Caption: Workflow for Safe Handling and Disposal.

Detailed Experimental Protocols

4.1. Donning PPE: The First Line of Defense

The sequence of donning PPE is critical to ensure complete protection.

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the chemical-resistant gown, ensuring complete coverage.

  • Respirator: If required, perform a fit check and don the respirator.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[12]

4.2. Handling the Compound: A Controlled Environment

All manipulations of 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- must be performed within a certified chemical fume hood.

  • Preparation: Before introducing the compound, ensure all necessary equipment and reagents are inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing: If weighing the solid, use an analytical balance inside the fume hood or a containment glove box.

  • Transfers: Conduct all transfers of the compound, whether solid or in solution, slowly and carefully to avoid generating dust or aerosols.

4.3. Decontamination and Doffing PPE: Preventing Cross-Contamination

Proper decontamination and removal of PPE are as important as the handling procedures themselves.

  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate deactivating solution and absorbent pads.

  • Doffing Sequence:

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the gown by rolling it down and away from the body.

    • Remove inner gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

4.4. Disposal Plan: Responsible Waste Management

Proper waste segregation and disposal are crucial for environmental safety and regulatory compliance.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[16] Do not mix with other waste streams unless compatibility has been confirmed.[16]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[16]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-".[16] Disposal must be carried out through an approved waste disposal plant.[1][17]

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - TargetMol. (2025, December 28).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022, August 25). Provista.
  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18).
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Source Dynamics. (n.d.). Greenbook.net.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (n.d.). PubMed.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • Toward the Toxicology of Some Nitro-Compounds. (n.d.). Isaac Scientific Publishing.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • The Dark Side of Fluorine. (2019, June 20). PMC - NIH.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • material safety data sheet signature® dimension* 0.10 plus fertilizer with duration cr® 34-0-7. (n.d.). Greenbook.net.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.
  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
  • Mutagenicity of Nitroaromatic Compounds. (n.d.). Chemical Research in Toxicology.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023, May 27). Reddit.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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